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  • Product: Caspase-13 Inhibitor Z-LEED-FMK

Core Science & Biosynthesis

Foundational

The Functional Landscape of Bovine Caspase-13: From Discovery Artifact to Non-Canonical Inflammasome Executioner

Target Audience: Immunologists, Veterinary Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The study of Caspase-13 represents one of the most fas...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Immunologists, Veterinary Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The study of Caspase-13 represents one of the most fascinating paradigm shifts in molecular immunology. Originally misidentified as a human apoptotic protease, rigorous phylogenetic and genomic analyses have conclusively reclassified Caspase-13 as a strictly bovine (Bos taurus) gene[1]. Today, bovine Caspase-13 is recognized as the structural and functional ortholog of human Caspase-4 and murine Caspase-11[2][3]. As a core component of the bovine innate immune system, Caspase-13 functions as the primary executioner of the non-canonical inflammasome, directly sensing intracellular lipopolysaccharide (LPS) to trigger pyroptosis and coordinate the maturation of pro-inflammatory cytokines[3][4].

This whitepaper synthesizes the evolutionary history, structural biology, and mechanistic functions of bovine Caspase-13, providing researchers with self-validating experimental protocols to accurately quantify its activity in vitro and in vivo.

Evolutionary Reclassification: The "ERICE" Artifact

To understand the literature surrounding Caspase-13, researchers must navigate its complex discovery history. In 1998, Caspase-13 was first cloned and introduced to the scientific community as "ERICE" (Evolutionarily Related Interleukin-1β Converting Enzyme)[5]. Initial reports suggested it was a novel human caspase activated by Caspase-8 during death receptor-mediated apoptosis[5].

However, subsequent attempts to detect Caspase-13 expression in human tissues consistently failed. In 2001, a landmark study by Koenig et al. utilized reverse transcription-polymerase chain reaction (RT-PCR) and expressed sequence tag (EST) mapping to reveal that the original cDNA library used to discover ERICE was contaminated with bovine genetic material[1]. The study confirmed that Caspase-13 is exclusively expressed in bovines—specifically in the spleen, placenta, and peripheral blood mononuclear cells (PBMCs)[1][4][6].

Phylogenetic consensus now classifies Caspase-13 as the bovine ortholog of human Caspase-4 and murine Caspase-11, firmly placing it within the Group I inflammatory caspases rather than the apoptotic cascade[2][7][8].

Structural Biology & Mechanistic Function

Domain Architecture

Like its human and murine orthologs, bovine Caspase-13 is synthesized as an inactive zymogen (pro-caspase)[4][9]. Its architecture consists of:

  • N-terminal Caspase Recruitment Domain (CARD): Essential for homotypic protein-protein interactions and direct binding to pathogen-associated molecular patterns (PAMPs)[3][10].

  • Catalytic Domain: Comprising a large (p20) and a small (p10) subunit containing the highly conserved active-site cysteine residue responsible for proteolytic cleavage[9][10].

The Non-Canonical Inflammasome & Pyroptosis

The primary biological function of bovine Caspase-13 is the execution of pyroptosis—a highly inflammatory form of programmed cell death—via the non-canonical inflammasome pathway[3][4].

Unlike canonical inflammasomes that rely on upstream sensors (e.g., NLRP3) and adaptor proteins (e.g., ASC) to activate Caspase-1, Caspase-13 acts as both the sensor and the executioner[3]. During a Gram-negative bacterial infection, intracellular LPS binds directly to the CARD domain of pro-Caspase-13[4]. This binding event induces proximity-driven oligomerization and auto-proteolysis, generating the active Caspase-13 enzyme[3][4].

Once activated, Caspase-13 targets and cleaves Gasdermin D (GSDMD) at a specific aspartate residue[3][9]. This cleavage liberates the N-terminal domain of GSDMD, which oligomerizes and inserts into the plasma membrane to form pores[3][9]. These pores disrupt cellular osmolarity, leading to cell lysis (pyroptosis) and the rapid release of mature pro-inflammatory cytokines (IL-1β and IL-18) to recruit peripheral immune cells[4][11].

Substrate Specificity

Group I inflammatory caspases (Caspase-1, -4, -5, -11, and -13) exhibit a distinct preference for cleaving peptide bonds following the WEHD (Trp-Glu-His-Asp) tetrapeptide sequence[7]. This specificity is critical for designing targeted fluorogenic assays and distinguishing Caspase-13 activity from executioner apoptotic caspases (like Caspase-3), which prefer the DEVD motif.

Visualizing the Caspase-13 Pathway

Pathway LPS Intracellular LPS Casp13_Pro Pro-Caspase-13 LPS->Casp13_Pro Binds CARD Casp13_Act Active Caspase-13 Casp13_Pro->Casp13_Act Auto-proteolysis GSDMD Gasdermin D Casp13_Act->GSDMD Cleaves Aspartate GSDMD_N GSDMD N-Terminal GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pore Formation

Fig 1: Bovine Caspase-13 non-canonical inflammasome and pyroptosis signaling pathway.

Quantitative Data Summary: Inflammatory Caspase Orthologs

To contextualize Caspase-13 within comparative immunology, the following table summarizes the functional equivalents across mammalian species based on current genomic consensus[2][7][8].

FeatureHuman OrthologMurine OrthologBovine Ortholog
Gene/Protein Designation Caspase-4 / Caspase-5Caspase-11Caspase-13
Primary Activator Intracellular LPSIntracellular LPSIntracellular LPS
Preferred Cleavage Motif WEHDWEHDWEHD
Primary Effector Target Gasdermin D (GSDMD)Gasdermin D (GSDMD)Gasdermin D (GSDMD)
Primary Tissue Expression UbiquitousMacrophages, EpitheliumSpleen, Placenta, PBLs

Experimental Methodologies: Self-Validating Protocols

To accurately study bovine Caspase-13, researchers must utilize experimental designs that isolate its non-canonical activation from canonical TLR4-mediated pathways. The following protocols provide a self-validating system for quantifying Caspase-13 activity.

Protocol 1: Bovine Macrophage Pyroptosis Assay via Intracellular LPS Delivery

Causality Check: Extracellular LPS primarily activates the TLR4 pathway, leading to NF-κB transcription but not Caspase-13 activation. To trigger the non-canonical inflammasome, LPS must be artificially delivered into the cytosol where the Caspase-13 CARD domain resides.

Step-by-Step Methodology:

  • Cell Culture: Isolate and culture bovine peripheral blood mononuclear cells (PBMCs) or immortalized bovine macrophages in RPMI-1640 supplemented with 10% FBS[1][4].

  • Priming (Optional but Recommended): Treat cells with 100 ng/mL Pam3CSK4 for 4 hours to upregulate the basal transcription of pro-Caspase-13 and pro-IL-1β.

  • Intracellular Delivery: Complex E. coli O111:B4 LPS (2 µg/mL) with a lipid-based transfection reagent (e.g., Lipofectamine or FuGENE).

  • Transfection: Add the LPS-lipid complex directly to the culture media. Leave for 12–16 hours.

  • Validation (LDH Release): Measure Lactate Dehydrogenase (LDH) in the supernatant to confirm pore formation and pyroptotic cell lysis.

Protocol 2: In Vitro Fluorogenic Cleavage Assay (WEHD-AMC)

Causality Check: To confirm that the observed cell death in Protocol 1 is driven specifically by Group I inflammatory caspases (Caspase-13) rather than apoptotic executioners, we utilize a substrate specific to the WEHD binding pocket[7].

Step-by-Step Methodology:

  • Lysis: Harvest the transfected bovine macrophages from Protocol 1. Lyse using a non-denaturing CHAPS-based buffer to preserve enzymatic activity.

  • Protein Quantification: Standardize protein concentrations across all samples using a BCA assay.

  • Substrate Incubation: Transfer 50 µg of protein lysate to a black, opaque 96-well plate. Add 50 µM of the fluorogenic substrate Ac-WEHD-AMC (7-amino-4-methylcoumarin).

  • Control Wells: Include a negative control (lysate + vehicle) and an inhibition control (lysate + Ac-WEHD-CHO inhibitor) to prove signal specificity.

  • Measurement: Incubate at 37°C for 1–2 hours. Read fluorescence using a microplate reader at Ex/Em = 380/460 nm. The increase in relative fluorescence units (RFU) directly correlates with Caspase-13 catalytic activity.

Workflow Step1 Culture Bovine Macrophages Step2 Transfect with E. coli LPS Step1->Step2 Step3 Lyse Cells & Extract Protein Step2->Step3 Step4 WEHD-AMC Cleavage Assay Step3->Step4 Step5 Quantify Fluorescence Step4->Step5

Fig 2: Experimental workflow for measuring Caspase-13 activation via intracellular LPS.

Conclusion

Bovine Caspase-13 has evolved from a misunderstood human artifact into a critical focal point of veterinary immunology and comparative biology. By functioning as the direct intracellular sensor for Gram-negative bacterial LPS, Caspase-13 orchestrates the rapid, inflammatory destruction of infected cells via GSDMD-mediated pyroptosis. Understanding and accurately measuring this pathway is essential for developing targeted therapeutics and improving disease resistance profiles in the global cattle industry.

References

  • Wikipedia Contributors. "Caspase 13." Wikipedia, The Free Encyclopedia. 4

  • UniProt Consortium. "CASP13 - Caspase-13 - Bos taurus (Bovine)." UniProtKB. 6

  • Eckhart, L., et al. "Caspase-14-like Proteases: An Epidermal Caspase and Its Evolutionarily Ancient Relatives." Biomolecules (MDPI). 2

  • Guey, B., et al. "Resurrection of an ancient inflammatory locus reveals switch to caspase-1 specificity on a caspase-4 scaffold." Proceedings of the National Academy of Sciences (NIH). 3

  • Eckhart, L., et al. "Evolution of caspase-1, -4 and -5 in mammals." ResearchGate. 7

  • Eckhart, L., et al. "Identification of Novel Mammalian Caspases Reveals an Important Role of Gene Loss in Shaping the Human Caspase Repertoire." Molecular Biology and Evolution (Oxford Academic). 8

  • Perez-Cruz, M., et al. "A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations." PMC (NIH). 9

  • IntechOpen Contributors. "Apoptosis and Activation-Induced Cell Death." IntechOpen.12

  • Wikipedia Contributors. "Caspase." Wikipedia, The Free Encyclopedia. 11

  • MDPI Contributors. "Role of Caspase Family in Intervertebral Disc Degeneration and Its Therapeutic Prospects." MDPI. 13

  • MDPI Contributors. "Caspase-8: Arbitrating Life and Death in the Innate Immune System." MDPI. 10

  • Sigma-Aldrich. "Caspases Inhibitors and Activators." Sigma-Aldrich.

  • Humke, E. W., et al. "ERICE, a novel FLICE-activatable caspase." Journal of Biological Chemistry (PubMed).5

  • Koenig, U., et al. "Evidence that caspase-13 is not a human but a bovine gene." Biochemical and Biophysical Research Communications (PubMed). 1

Sources

Exploratory

Executive Summary: The Phantom Protease

The Caspase-13 Paradox: Deconstructing a Phantom Protease and Navigating Orthologous Artifacts in Drug Development To directly address the core biological inquiry: Caspase-13 is NOT present in human cells. Originally rep...

Author: BenchChem Technical Support Team. Date: March 2026

The Caspase-13 Paradox: Deconstructing a Phantom Protease and Navigating Orthologous Artifacts in Drug Development

To directly address the core biological inquiry: Caspase-13 is NOT present in human cells.

Originally reported in 1998 as a novel human apoptotic protease, Caspase-13 (also termed ERICE) is now definitively recognized as a biological artifact in the context of human biology [1]. It is, in fact, the bovine (Bos taurus) ortholog of human Caspase-4 [2]. For drug development professionals and molecular biologists, understanding this historical artifact is critical. Legacy commercial antibodies and outdated literature continue to erroneously reference "human Caspase-13," posing a significant risk to target validation, reagent integrity, and preclinical data reproducibility[3][4].

The Discovery and the Epistemological Correction

In 1998, researchers isolated a sequence they named ERICE (Evolutionarily Related Interleukin-1β Converting Enzyme) from a human embryonic kidney (HEK293) cDNA library, classifying it as human Caspase-13 [1]. Early characterizations suggested its overexpression induced apoptosis and that it was activated by Caspase-8[1].

However, the scientific method is inherently self-correcting. By 2000, subsequent studies failed to detect Caspase-13 expression in any human tissues[5]. The definitive epistemological correction occurred in 2001 when rigorous genomic and transcriptomic analyses were applied [2]. By querying Expressed Sequence Tag (EST) databases, researchers discovered that the published "human" Caspase-13 sequence perfectly matched Bos taurus (cattle) transcripts[2].

The Causality of the Artifact: How did a bovine gene infiltrate a human genomic database? During the 1990s, human cell lines were routinely cultured in media supplemented with Fetal Bovine Serum (FBS). If RNA extraction protocols inadvertently co-purified trace bovine RNA from the serum, or if cross-species contamination occurred during cDNA library construction, highly sensitive PCR amplification would immortalize these xenogenic sequences as "human"[2].

Comparative Genomics: The True Identity of Caspase-13

Evolutionary biology provides the ultimate framework for understanding caspase targets. Inflammatory caspases evolved through a series of gene duplications from a common mammalian ancestor [6][7].

In humans, the inflammatory cluster includes Caspase-1, -4, and -5[6]. In mice, the ortholog to human Caspase-4/5 is Caspase-11[6]. In bovines, the ortholog is Caspase-13[6][8]. These orthologs share a critical mechanistic function: they act as intracellular sensors for lipopolysaccharide (LPS) in the non-canonical inflammasome pathway, triggering pyroptosis (a highly inflammatory form of programmed cell death) upon detecting Gram-negative bacterial infections[8][9].

Orthology Anc Mammalian Ancestor (CASP1/4/5/12 Cluster) Hum Primates Anc->Hum Bov Artiodactyla (Bovines) Anc->Bov Mur Rodentia (Mice) Anc->Mur HumC4 Human Caspase-4 (Inflammatory) Hum->HumC4 BovC13 Bovine Caspase-13 (Ortholog of Hum Casp-4) Bov->BovC13 MurC11 Mouse Caspase-11 (Ortholog of Hum Casp-4) Mur->MurC11 Artifact Artifactual 'Human Caspase-13' (1998 Misidentification) BovC13->Artifact cDNA Library Contamination

Figure 1: Evolutionary divergence of inflammatory caspases and the origin of the Caspase-13 artifact.

Quantitative Data: Orthology Mapping

To streamline comparative analysis for preclinical models, the following table summarizes the orthologous relationships and functional statuses of these inflammatory caspases across key species.

Target NameSpeciesTrue OrthologPrimary FunctionStatus in Human Cells
Caspase-4 Homo sapiensCaspase-11 (Mouse), Caspase-13 (Bovine)Non-canonical inflammasome (LPS binding)Endogenous, Active
Caspase-5 Homo sapiensCaspase-11 (Mouse), Caspase-13 (Bovine)Non-canonical inflammasomeEndogenous, Active
Caspase-11 Mus musculusCaspase-4/5 (Human)Non-canonical inflammasomeAbsent (Ortholog equivalent)
Caspase-13 Bos taurusCaspase-4 (Human)Pyroptosis / Inflammatory signalingAbsent (Artifactual misidentification)

Impact on Drug Development and Reagent Integrity

Despite the 2001 correction, the ghost of Caspase-13 haunts modern reagent catalogs. Several vendors still market "Anti-Human Caspase-13" antibodies based on the retracted premise of the 1998 paper[3][4]. Using these reagents in human cell lines will likely yield non-specific binding or falsely detect human Caspase-4 due to sequence homology, leading to spurious data. This necessitates the implementation of self-validating experimental systems to authenticate reagents before deploying them in IND-enabling studies.

Self-Validating Experimental Protocol: Reagent Authentication

To ensure scientific integrity, any assay probing ambiguous targets must be designed as a self-validating system. This means the protocol inherently contains reciprocal controls that prove the assay is functioning correctly while simultaneously answering the biological question.

Workflow Start Reagent / Target Validation InSilico Step 1: In Silico Alignment (BLAST against human & bovine genomes) Start->InSilico RTPCR Step 2: Species-Specific RT-PCR (Use human vs. bovine cell lines) InSilico->RTPCR MassSpec Step 3: LC-MS/MS Proteomics (Confirm peptide origin) RTPCR->MassSpec Validation Step 4: Antibody Cross-Reactivity (Test 'Anti-Human Casp-13' on bovine lysates) MassSpec->Validation

Figure 2: Self-validating experimental workflow for authenticating species-specific caspase targets.

Step-by-Step Methodology:

  • Step 1: In Silico Primer and Peptide Design

    • Action: Align the published Caspase-13 (bovine) sequence against the human genome (GRCh38) using BLAST.

    • Causality: This identifies regions of high homology (likely to cross-react with human Caspase-4) and regions unique to the bovine sequence. Design RT-PCR primers and identify mass spectrometry (MS) target peptides specific only to the unique bovine regions.

  • Step 2: Species-Specific RT-PCR (The Reciprocal Control)

    • Action: Extract RNA from a human cell line (e.g., THP-1) and a bovine cell line (e.g., MDBK). Perform RT-PCR using the species-specific primers designed in Step 1.

    • Causality: The human cell line serves as the negative control for Caspase-13 and the positive control for Caspase-4. The bovine cell line serves as the positive control for Caspase-13. If Caspase-13 amplifies in the human line, it indicates either FBS RNA contamination or primer cross-reactivity, immediately invalidating the run[2].

  • Step 3: LC-MS/MS Proteomic Validation

    • Action: Immunoprecipitate the target using the commercial "Anti-Caspase-13" antibody from both human and bovine lysates. Digest the eluate with trypsin and analyze via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Causality: Antibodies are notoriously promiscuous. MS provides definitive sequence-level proof of what the antibody is actually pulling down. If the antibody pulls down human Caspase-4 in the THP-1 lysate, it is cross-reacting and cannot be trusted for specific target engagement.

  • Step 4: Functional Cross-Reactivity Profiling

    • Action: Run a Western blot on human and bovine lysates using the commercial antibody.

    • Causality: Confirms the molecular weight and specificity. A true anti-bovine Caspase-13 antibody should show a clean ~43 kDa band in the bovine lysate and ideally no band (or a clearly distinct cross-reactive band) in the human lysate[3].

References

  • Title: ERICE, a novel FLICE-activatable caspase Source: Journal of Biological Chemistry URL: [Link]

  • Title: Evidence that caspase-13 is not a human but a bovine gene Source: Biochemical and Biophysical Research Communications URL: [Link]

  • Title: Identification of Novel Mammalian Caspases Reveals an Important Role of Gene Loss in Shaping the Human Caspase Repertoire Source: Molecular Biology and Evolution URL: [Link]

Sources

Foundational

The Role of Caspase-13 in the Bovine Immune System: A Mechanistic and Methodological Guide

Executive Summary Caspase-13 (CASP13) is a highly specialized, bovine-specific inflammatory caspase that plays a pivotal role in the innate immune system of Bos taurus. Originally misidentified as a human gene, decades o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Caspase-13 (CASP13) is a highly specialized, bovine-specific inflammatory caspase that plays a pivotal role in the innate immune system of Bos taurus. Originally misidentified as a human gene, decades of structural and evolutionary biology have definitively reclassified Caspase-13 as the bovine ortholog of human Caspase-4 and murine Caspase-11. Operating at the crucial intersection of inflammation and programmed cell death, Caspase-13 acts as an intracellular sensor for Gram-negative bacterial infections, driving the non-canonical inflammasome pathway, cytokine maturation, and pyroptosis. This whitepaper provides an in-depth technical analysis of its mechanistic pathways, comparative homology, and self-validating experimental protocols for researchers and drug development professionals.

Evolutionary Context and Structural Biology

The taxonomy of the caspase family has undergone significant revisions. Initial literature erroneously cataloged Caspase-13 as a human gene; however, subsequent genomic mapping by Koenig et al. (2001) confirmed it is exclusively of bovine origin (1)[1]. It is now recognized as the evolutionary counterpart to human Caspase-4 (2)[2].

Structurally, Caspase-13 is synthesized as an inactive zymogen (pro-caspase). It contains an N-terminal Caspase Recruitment Domain (CARD), which is essential for protein-protein interactions and signaling cascade initiation, followed by a catalytic domain divided into a large (p20) and a small (p10) subunit (3)[3]. In bovines, the protein is predominantly expressed in peripheral blood lymphocytes, the spleen, and the placenta, underscoring its systemic role in immune surveillance (4)[4].

Mechanistic Pathways: The Non-Canonical Inflammasome

Unlike executioner caspases (e.g., Caspase-3) that dismantle the cell during apoptosis, Caspase-13 functions primarily as an inflammatory initiator. Its activation is independent of the canonical TLR4 extracellular receptor pathway.

  • Intracellular LPS Sensing: Caspase-13 acts as a direct cytosolic sensor for lipopolysaccharide (LPS) derived from Gram-negative bacteria. The binding of intracellular LPS to the CARD domain of pro-Caspase-13 induces proximity-driven oligomerization and subsequent auto-proteolysis (5)[5].

  • Cytokine Maturation: Once assembled into an active heterotetramer, Caspase-13 cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their mature, highly pro-inflammatory forms. These cytokines are secreted to recruit additional immune cells, such as neutrophils and macrophages, to the infection site (6)[6].

  • Pyroptosis Execution: Concurrently, active Caspase-13 cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD oligomerizes in the plasma membrane to form pores, leading to a lytic, inflammatory form of cell death known as pyroptosis, which eliminates the replicative niche of intracellular pathogens (4)[4].

G LPS Intracellular LPS (Gram-negative bacteria) ProCasp13 Pro-Caspase-13 (Zymogen with CARD) LPS->ProCasp13 Binds CARD Oligomer Proximity-Induced Oligomerization ProCasp13->Oligomer ActiveCasp13 Active Caspase-13 (Heterotetramer) Oligomer->ActiveCasp13 Auto-cleavage ProCytokines Pro-IL-1β / Pro-IL-18 ActiveCasp13->ProCytokines Proteolysis GasderminD Gasdermin D (Pore Formation) ActiveCasp13->GasderminD Cleavage ActiveCytokines Mature IL-1β / IL-18 (Inflammation) ProCytokines->ActiveCytokines Pyroptosis Pyroptosis (Cell Death) GasderminD->Pyroptosis

Fig 1. Non-canonical inflammasome pathway driven by Caspase-13 upon intracellular LPS recognition.

Quantitative Data & Comparative Analysis

To contextualize Caspase-13 within pharmacological research, it is critical to map its homology against other mammalian inflammatory caspases. The table below summarizes the functional kinetics and structural equivalents across species.

SpeciesTarget CaspaseOrthologous CounterpartPrimary SubstrateSubcellular LocalizationKey Activation Trigger
Bovine Caspase-13 Human Caspase-4 / Mouse Caspase-11Pro-IL-1β, Pro-IL-18, GSDMDCytoplasmIntracellular LPS
Human Caspase-4 Bovine Caspase-13 / Mouse Caspase-11Pro-IL-1β, Pro-IL-18, GSDMDCytoplasm, ERIntracellular LPS
Murine Caspase-11 Human Caspase-4 / Bovine Caspase-13Pro-IL-1β, Pro-IL-18, GSDMDCytoplasmIntracellular LPS

Experimental Protocols: Investigating Caspase-13 Activity

Because Caspase-13 detects intracellular LPS, standard extracellular LPS administration (which activates TLR4) is insufficient to study its specific enzymatic kinetics. The following self-validating protocol outlines the isolation, induction, and fluorometric quantification of Caspase-13 in bovine Peripheral Blood Mononuclear Cells (PBMCs).

Protocol: Isolation and Fluorometric Quantification of Caspase-13

Step 1: PBMC Isolation

  • Action: Isolate PBMCs from fresh bovine whole blood using a density gradient centrifugation medium (e.g., Ficoll-Paque).

  • Causality: Caspase-13 is highly expressed in peripheral blood lymphocytes; isolating this fraction ensures a high-yield, physiologically relevant cell population.

Step 2: Intracellular LPS Challenge (Transfection)

  • Action: Prime cells with extracellular Pam3CSK4 (1 μg/mL) for 4 hours to upregulate pro-caspase expression. Subsequently, transfect E. coli LPS (2 μg/mL) directly into the cytosol using a lipid-based transfection reagent (e.g., Lipofectamine).

  • Causality: Bypassing the extracellular TLR4 receptor is mandatory to specifically trigger the Caspase-13-dependent non-canonical inflammasome.

Step 3: Cell Lysis

  • Action: Lyse the cells using a CHAPS-based lysis buffer (50 mM HEPES, 1% CHAPS, 5 mM DTT) on ice for 20 minutes.

  • Causality: CHAPS is a non-denaturing zwitterionic detergent that effectively lyses the cell membrane while preserving the delicate heterotetrameric structure and enzymatic activity of active Caspase-13.

Step 4: Fluorometric Assay

  • Action: Incubate the lysate with the fluorogenic substrate Ac-LEVD-AFC (50 μM) at 37°C for 1-2 hours. Measure fluorescence at Ex/Em = 400 nm / 505 nm.

  • Causality: The LEVD (Leu-Glu-Val-Asp) peptide sequence is specifically recognized and cleaved by Caspase-4/13. Cleavage liberates the AFC fluorophore, allowing direct quantification of enzymatic velocity.

Step 5: System Validation

  • Action: Run a parallel control group pre-treated with the specific irreversible inhibitor Z-LEVD-FMK (20 μM) 1 hour prior to LPS transfection.

  • Causality: A significant reduction in fluorescence in the inhibitor group validates that the observed signal is exclusively driven by Caspase-13, establishing a self-validating experimental loop.

Workflow Isolate 1. PBMC Isolation (Density Gradient) Transfect 2. LPS Transfection (Cytosolic Delivery) Isolate->Transfect Lysis 3. Cell Lysis (CHAPS Buffer) Transfect->Lysis Assay 4. Fluorometric Assay (Ac-LEVD-AFC) Lysis->Assay Validate 5. Validation (Z-LEVD-FMK) Assay->Validate

Fig 2. Step-by-step workflow for inducing and quantifying Caspase-13 activity in bovine PBMCs.

Therapeutic & Agricultural Implications

Properly functioning Caspase-13 is essential for controlling and eliminating infections in cattle. Dysfunction of this protein—either through genetic polymorphism or pathogen-induced evasion—can lead to severe inflammatory dysregulation (e.g., bovine mastitis, sepsis), resulting in significant economic losses in the agricultural sector (5)[5]. For drug development professionals, targeting the Caspase-13 pathway offers a novel therapeutic vector. Small molecule inhibitors or activators of Caspase-13 could serve as immunomodulators, shifting the paradigm from broad-spectrum antibiotics to host-directed therapies in veterinary medicine.

References

  • Caspase 13 - Wikipedia Source: Wikipedia URL:[Link]

  • CASP13 - Caspase-13 - Bos taurus (Bovine) | UniProtKB Source: UniProt URL:[Link]

  • Caspase-8: Arbitrating Life and Death in the Innate Immune System Source: MDPI Cells URL:[Link]

  • Caspase - Wikipedia Source: Wikipedia URL:[Link]

  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations Source: MDPI Diagnostics URL:[Link]

  • Role of Caspase Family in Intervertebral Disc Degeneration and Its Therapeutic Prospects Source: MDPI Biomolecules URL:[Link]

Sources

Exploratory

Decoding Z-LEED-FMK: Mechanistic Insights into Caspase-4/13 Inhibition and Inflammasome Regulation

Target Audience: Researchers, Immunologists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide Introduction: The Architecture of Z-LEED-FMK In the landscape of innate immunity and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Immunologists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Introduction: The Architecture of Z-LEED-FMK

In the landscape of innate immunity and programmed cell death, isolating the specific roles of inflammatory caspases requires precision pharmacological tools. Z-LEED-FMK is a synthetic, cell-permeable peptide designed to act as an irreversible inhibitor of specific inflammatory and stress-associated caspases, primarily Caspase-13 (a bovine ortholog) and human Caspase-4[1][2].

As a Senior Application Scientist, I often see researchers struggle with off-target effects when using pan-caspase inhibitors like Z-VAD-FMK. Z-LEED-FMK offers a narrower inhibitory profile, making it an indispensable tool for dissecting the non-canonical inflammasome pathway and its downstream consequence: pyroptosis.

Chemical Anatomy and Causality

The efficacy of Z-LEED-FMK is dictated by its tripartite structure, where each component serves a distinct mechanistic purpose:

  • The Z-Cap (Benzyloxycarbonyl): Native peptides cannot easily cross the hydrophobic plasma membrane. The N-terminal Z-group adds critical lipophilicity, allowing the inhibitor to passively diffuse into the cytosol where Caspase-4 resides.

  • The LEED Motif (Leu-Glu-Glu-Asp): This sequence mimics the natural P4-P1 substrate cleavage site. Caspases are strictly aspartate-directed proteases; the P1 Aspartate (Asp/D) is non-negotiable for docking into the catalytic pocket.

  • The FMK Warhead (Fluoromethylketone): Once docked, the FMK group acts as a suicide substrate. The active-site cysteine of the caspase performs a nucleophilic attack on the ketone, displacing the fluorine atom and forming a permanent thioether bond. FMK is deliberately chosen over chloromethylketones (CMK) because it is a weaker electrophile, which dramatically reduces off-target alkylation of non-caspase cellular thiols.

Z_LEED_FMK_Mechanism cluster_molecule Z-LEED-FMK Structure Z Z-Cap (Permeability) LEED LEED Sequence (P1-P4 Recognition) Z->LEED FMK FMK Group (Electrophile) LEED->FMK Cys Active Site Cysteine (Nucleophile) LEED->Cys Hydrogen Bonding FMK->Cys Nucleophilic Attack Complex Covalent Thioether Complex Cys->Complex Irreversible Inhibition

Diagram 1: Structural components of Z-LEED-FMK and its covalent mechanism of caspase inhibition.

Biological Target Engagement: The Non-Canonical Inflammasome

While historically cited in literature for Caspase-13 inhibition during ER stress, the most critical modern application of Z-LEED-FMK is the modulation of Caspase-4 (and its murine homolog, Caspase-11)[3].

Unlike Caspase-1, which requires the assembly of a canonical inflammasome complex (e.g., NLRP3/ASC) to activate, Caspase-4 acts as a direct cytosolic sensor for lipopolysaccharide (LPS). When Gram-negative bacteria (such as Salmonella typhimurium) escape the phagosome, their surface LPS binds directly to the CARD domain of pro-Caspase-4. This induces oligomerization and auto-activation. Active Caspase-4 then cleaves Gasdermin D (GSDMD), releasing the N-terminal pore-forming domain that punches holes in the cell membrane, executing pyroptosis.

By irreversibly binding to Caspase-4, Z-LEED-FMK halts this entire cascade. Furthermore, because Caspase-4 activation often triggers secondary canonical inflammasome activation (the non-canonical-to-canonical crosstalk), Z-LEED-FMK indirectly impedes Caspase-1 processing in infected macrophages[2][3].

Inflammasome_Pathway LPS Intracellular LPS ProCasp4 Pro-Caspase-4 LPS->ProCasp4 Direct Binding ActiveCasp4 Active Caspase-4 Oligomer ProCasp4->ActiveCasp4 Auto-activation GSDMD Gasdermin D (GSDMD) ActiveCasp4->GSDMD Cleavage Pyroptosis Pyroptosis & IL-1β Release GSDMD->Pyroptosis Pore Formation Inhibitor Z-LEED-FMK Inhibitor->ActiveCasp4 Blocks Activity

Diagram 2: Non-canonical inflammasome signaling pathway and the inhibitory node of Z-LEED-FMK.

Quantitative Data & Target Profile

To ensure reproducibility across assays, researchers must adhere to established physicochemical constraints. Below is a summary of Z-LEED-FMK's quantitative properties.

Table 1: Z-LEED-FMK Chemical and Experimental Specifications

PropertySpecificationMechanistic Significance
Primary Targets Caspase-4, Caspase-13Direct inhibition of non-canonical inflammasome and ER stress pathways.
Secondary Effects Blocks Caspase-1 processingDownstream consequence of upstream Caspase-4/11 inhibition.
Molecular Weight 696.72 g/mol Requires the Z-cap for efficient cellular entry.
Formula C₃₂H₄₅FN₄O₁₂The fluorine atom is the leaving group during covalent binding.
Working Concentration 10 µM – 50 µMOptimal range for complete intracellular target saturation without generalized toxicity.
Negative Control Z-FA-FMKFaux-inhibitor lacking the Aspartate (Asp/D) residue; validates sequence specificity[4][5].

Self-Validating Experimental Protocol: Macrophage Pyroptosis Assay

A robust scientific protocol must be self-validating. Simply observing a drop in cell death after adding an inhibitor is insufficient; you must prove that the inhibition is sequence-specific and not a result of general FMK toxicity. The following workflow outlines a rigorously controlled assay for evaluating Z-LEED-FMK efficacy.

Step-by-Step Methodology

Step 1: Macrophage Priming (Signal 1)

  • Action: Seed THP-1 derived macrophages or primary BMDMs. Treat with 100 ng/mL extracellular LPS or Pam3CSK4 for 4 hours.

  • Causality: Caspase-4 (and pro-IL-1β) are not constitutively expressed at high levels. Priming activates NF-κB, upregulating the transcription of these necessary pro-enzymes, setting the stage for the assay.

Step 2: Inhibitor Pre-Incubation (The Self-Validating Control)

  • Action: Divide the primed cells into three cohorts.

    • Cohort A: Vehicle (DMSO).

    • Cohort B: 20 µM Z-LEED-FMK.

    • Cohort C: 20 µM Z-FA-FMK (Negative Control). Incubate for 1 hour.

  • Causality: Irreversible covalent inhibitors require time to bind their targets before the activation signal occurs. Using Z-FA-FMK (which contains the FMK warhead but lacks the LEED recognition sequence) proves that any observed survival in Cohort B is due to specific Caspase-4/13 inhibition, not random alkylation of cellular proteins[4][5].

Step 3: Intracellular LPS Delivery (Signal 2)

  • Action: Transfect the cells with 2 µg/mL of Salmonella minnesota LPS using a lipid-based transfection reagent (e.g., FuGENE HD) or electroporation.

  • Causality: Caspase-4 is an intracellular sensor. Extracellular LPS only primes the cells via TLR4. To trigger the non-canonical inflammasome, LPS must be artificially delivered into the cytosol to physically bind the Caspase-4 CARD domain.

Step 4: Endpoint Analysis

  • Action: After 16 hours, collect the supernatant and cell lysates. Measure LDH release (for pyroptotic cell death) and perform a Western Blot for GSDMD cleavage (p30 fragment).

  • Causality: LDH release quantifies the functional endpoint (membrane rupture), while the Western blot provides molecular proof that Z-LEED-FMK successfully prevented Caspase-4 from cleaving its primary substrate, GSDMD.

References

  • ResearchGate / The Journal of Immunology. "Anti-Inflammatory Activity of PYNOD and Its Mechanism in Humans and Mice". J Immunol (2010). URL:[Link]

  • National Institutes of Health (PMC). "Evidence for a Novel, Caspase-8-Independent, Fas Death Domain-Mediated Apoptotic Pathway". Blood (2001). URL:[Link]

  • Defense Technical Information Center (DTIC). "Two Distinct Mechanisms for Induction of Dendritic Cell Apoptosis in Response to Intact Streptococcus pneumoniae". J Immunol (2002). URL:[Link]

Sources

Foundational

The Caspase-13 Anomaly: A Technical Guide to Phylogeny, Inflammasome Biology, and Target Validation

Executive Summary The discovery, reclassification, and functional characterization of Caspase-13 represents one of the most instructive case studies in modern molecular biology. Originally heralded in 1998 as a novel hum...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery, reclassification, and functional characterization of Caspase-13 represents one of the most instructive case studies in modern molecular biology. Originally heralded in 1998 as a novel human apoptotic effector[1][2], Caspase-13 was later definitively identified as a bovine ortholog of human Caspase-4[1][3]. This paradigm shift not only redefined the phylogenetic landscape of the ICE (Interleukin-1β Converting Enzyme) subfamily but also highlighted the critical vulnerabilities of cross-species contamination in cell culture—specifically from Fetal Bovine Serum (FBS).

This whitepaper provides an in-depth technical analysis of the Caspase-13 history, its true biological function in bovine non-canonical inflammasome signaling, and the rigorous experimental protocols required to validate species-specific caspase targets in drug development.

The Historical Paradigm: From Human ERICE to Bovine Ortholog

The 1998 Discovery Hypothesis

In 1998, Humke et al. isolated a novel caspase sequence from a cDNA library, tentatively naming it ERICE (Evolutionarily Related Interleukin-1β Converting Enzyme)[2]. Phylogenetic analysis initially placed ERICE within the ICE subfamily, alongside Caspase-1, -4, and -5[2]. Early functional assays demonstrated that overexpression of this gene induced apoptosis in human embryonic kidney (HEK293) and MCF7 breast carcinoma cell lines[2]. Mechanistically, it was proposed that ERICE was activated by Caspase-8 (FLICE) downstream of death receptor engagement, positioning it as a novel executioner in the human apoptotic cascade[2].

The 2001 Phylogenetic Correction

The classification of Caspase-13 as a human protein was upended in the early 2000s. Extensive transcriptomic profiling by independent researchers failed to locate Caspase-13 expression in any human tissue[1]. In 2001, Koenig, Eckhart, and Tschachler utilized reverse transcription-polymerase chain reaction (RT-PCR) to demonstrate that the Expressed Sequence Tags (ESTs) matching the published Caspase-13 sequence were exclusively expressed in bovine peripheral blood mononuclear cells[1].

Genomic structural analysis confirmed that the exon-intron architecture of Caspase-13 is identical to that of murine Caspase-11 and human Caspase-4[3][4]. It was conclusively determined that Caspase-13 is the bovine ortholog of Caspase-4[3][5]. The original "discovery" in human cell lines was likely an artifact of cDNA library contamination derived from bovine sequences, a common risk when utilizing FBS in cell culture media.

G cluster_1998 1998 Hypothesis (Human ERICE) cluster_2001 2001+ Reality (Bovine Caspase-4 Ortholog) DeathRec Death Receptors (Fas/TNF) Casp8 Caspase-8 (Apical) DeathRec->Casp8 Casp13_Apop Caspase-13 (ERICE) Casp8->Casp13_Apop Apoptosis Apoptosis Casp13_Apop->Apoptosis IntraLPS Intracellular LPS Casp13_CARD Bovine Casp-13 (CARD Binding) IntraLPS->Casp13_CARD GSDMD Gasdermin D Cleavage Casp13_CARD->GSDMD Pyroptosis Pyroptosis & Inflammation GSDMD->Pyroptosis

Evolution of Caspase-13 pathway logic: from human apoptosis to bovine pyroptosis.

Structural and Functional Biology of Caspase-13

Despite the retraction of its human origin, Caspase-13 remains highly significant in veterinary immunology and comparative evolutionary biology. In bovines, Caspase-13 operates as the primary effector of the non-canonical inflammasome[1][5].

Mechanism of Action

Unlike canonical inflammasome caspases (e.g., Caspase-1) which require upstream sensor proteins (like NLRP3) and adaptor proteins (like ASC) for activation, Caspase-13 acts as both the sensor and the effector for intracellular lipopolysaccharide (LPS)[1][5].

  • Sensing: The N-terminal Caspase Activation and Recruitment Domain (CARD) of Caspase-13 directly binds to the Lipid A moiety of intracellular LPS.

  • Oligomerization: This binding induces conformational changes leading to homooligomerization and auto-proteolytic processing.

  • Execution: Active Caspase-13 cleaves Gasdermin D (GSDMD), releasing its N-terminal pore-forming domain[5][6]. This results in pyroptosis (lytic cell death) and the subsequent release of pro-inflammatory cytokines such as IL-1β and IL-18[1][6].

Quantitative Comparison of Inflammatory Caspase Orthologs

To contextualize Caspase-13 within the mammalian inflammatory landscape, the following table summarizes the orthologous relationships and functional parameters across species.

CaspaseSpeciesOrtholog GroupPrimary ActivatorKey SubstratesPrimary Function
Caspase-1 Human / Murine / BovineICE SubfamilyCanonical Inflammasomes (e.g., NLRP3)Pro-IL-1β, Pro-IL-18, GSDMDCanonical Pyroptosis & Cytokine Maturation
Caspase-4 HumanCaspase-4/11/13Intracellular LPS (Lipid A)GSDMDNon-canonical Pyroptosis
Caspase-11 MurineCaspase-4/11/13Intracellular LPS (Lipid A)GSDMDNon-canonical Pyroptosis
Caspase-13 BovineCaspase-4/11/13Intracellular LPS (Lipid A)GSDMD, Pro-IL-1β, Pro-IL-18Non-canonical Pyroptosis & Defense against BVDV

Self-Validating Experimental Protocols

To prevent the recurrence of cross-species contamination errors and to accurately study non-canonical inflammasome effectors, researchers must employ rigorously controlled, self-validating workflows.

Protocol 1: Species-Specific Transcript Validation (Anti-Contamination Workflow)

This protocol ensures that isolated transcripts originate from the target genome rather than media supplements (e.g., FBS).

Causality & Logic: Primers must be designed to span exon-exon junctions to prevent the amplification of genomic DNA. Furthermore, primers must target regions of high nucleotide divergence between human CASP4 and bovine CASP13 to ensure absolute species specificity.

  • RNA Extraction: Isolate total RNA from the target human cell line (e.g., HEK293) and a parallel bovine positive control cell line (e.g., MDBK).

  • Media Control (Self-Validation): Culture a parallel batch of the human cell line in serum-free media for 48 hours prior to extraction to isolate the source of any potential bovine transcripts.

  • cDNA Synthesis: Perform reverse transcription using oligo(dT) primers to enrich for mature mRNA.

  • High-Fidelity PCR: Amplify the target locus using species-divergent primers.

  • Sanger Sequencing: Sequence the resulting amplicons. A valid human target must align >99% with the human reference genome and show significant mismatch with the Bos taurus genome.

G Step1 1. RNA Extraction (Target & Control Species) Step2 2. cDNA Synthesis (Reverse Transcription) Step1->Step2 Step3 3. Species-Specific Primer Design (Span Exon-Exon Junctions) Step2->Step3 Step4 4. High-Fidelity PCR (Amplify Target Locus) Step3->Step4 Step5 5. Sanger Sequencing (Confirm Orthology) Step4->Step5 Decision Match Target Genome? Step5->Decision Valid Valid Target Decision->Valid Yes Invalid Contamination (e.g., FBS) Decision->Invalid No

Workflow for species-specific transcript validation to prevent cross-species contamination.

Protocol 2: In Vitro LPS-Binding and Oligomerization Assay for Caspase-13

This assay validates the direct interaction between the Caspase-13 CARD domain and intracellular LPS, the hallmark of the non-canonical inflammasome.

Causality & Logic: The interaction between the CARD domain and LPS is highly dependent on the hydrophobic Lipid A moiety. Therefore, assays must be conducted in buffers lacking strong detergents (like Triton X-100) which would disrupt LPS micelles and artificially abolish binding.

  • Protein Expression: Express recombinant bovine Caspase-13 (full-length and CARD-deleted mutants) in an E. coli system and purify via Ni-NTA chromatography.

  • LPS Preparation: Prepare biotinylated E. coli LPS (O111:B4).

  • Negative Control (Self-Validation): Utilize a mutant LPS lacking the Lipid A moiety (e.g., detoxified LPS) as a negative control to prove that binding is specifically mediated by the Lipid A-CARD interaction.

  • Pulldown Assay: Incubate recombinant Caspase-13 with biotinylated LPS in a detergent-free binding buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Capture complexes using streptavidin-agarose beads.

  • Native PAGE: Elute the complexes and resolve them on a Native PAGE gel (rather than SDS-PAGE) to observe the high-molecular-weight oligomerization of Caspase-13 induced by LPS binding.

  • Immunoblotting: Transfer to a PVDF membrane and probe with anti-Caspase-13 polyclonal antibodies to visualize the oligomeric shift.

Implications for Drug Development and Veterinary Medicine

The misidentification of Caspase-13 serves as a permanent reminder of the necessity for rigorous genomic grounding in target discovery. For modern drug development professionals, the "Caspase-13 anomaly" underscores the importance of multi-omics validation before advancing a target into high-throughput screening.

In veterinary medicine, properly functioning Caspase-13 is essential for controlling infections in cattle[1]. Dysfunction in this pathway can lead to severe susceptibility to pathogens like Bovine viral diarrhea virus (BVDV), resulting in significant economic losses in the agricultural sector[1]. Current research is leveraging CRISPR/Cas13-based assays to detect these pathogens, highlighting the ongoing intersection of caspase biology and advanced diagnostics[1].

References

  • Caspase 13 - Wikipedia Source: Wikipedia URL:[Link]

  • ERICE, a novel FLICE-activatable caspase Source: PubMed (Humke EW, et al. J Biol Chem. 1998) URL:[Link]

  • Identification of Novel Mammalian Caspases Reveals an Important Role of Gene Loss in Shaping the Human Caspase Repertoire Source: ResearchGate / Molecular Biology and Evolution (Eckhart L, et al. 2008) URL:[Link]

  • Caspase: A Cysteine Protease for Cancer Therapy Source: International Journal of Medical Pharmaceutical and Health Sciences URL:[Link]

  • Resurrection of an ancient inflammatory locus reveals switch to caspase-1 specificity on a caspase-4 scaffold Source: PubMed Central (PMC) URL:[Link]

  • Identification of Novel Mammalian Caspases Reveals an Important Role of Gene Loss in Shaping the Human Caspase Repertoire Source: Oxford Academic (Molecular Biology and Evolution) URL:[Link]

Sources

Exploratory

Investigating the Downstream Targets of Caspase-13: A Technical Guide to Bovine Non-Canonical Inflammasome Signaling

Executive Summary & Taxonomic Clarification The investigation of Caspase-13 requires addressing a significant historical misclassification. Originally designated as ERICE (Evolutionarily Related Interleukin-1β Converting...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Taxonomic Clarification

The investigation of Caspase-13 requires addressing a significant historical misclassification. Originally designated as ERICE (Evolutionarily Related Interleukin-1β Converting Enzyme) and reported as a novel human caspase, subsequent rigorous genomic and transcriptomic analyses[1]. It is now recognized as the evolutionary ortholog of human Caspase-4 and murine Caspase-11[2].

As a Senior Application Scientist, I emphasize that this taxonomic correction does not diminish the enzyme's importance. Instead, it redefines Caspase-13 as a critical model for studying [3] in veterinary immunology, particularly concerning agricultural pathogens like the Bovine Viral Diarrhea Virus (BVDV)[2].

Mechanistic Overview: The Caspase-13 Signaling Axis

Caspase-13 is an inflammatory caspase characterized by a long N-terminal Caspase Recruitment Domain (CARD)[4]. Unlike executioner caspases (e.g., Caspase-3) that require upstream proteolytic cleavage for activation, Caspase-13 acts as a direct innate immune sensor. It is activated by binding to intracellular lipopolysaccharide (LPS) via its CARD domain, leading to proximity-induced oligomerization[2].

Once activated, the primary downstream target of Caspase-13 is Gasdermin D (GSDMD) . Caspase-13 specifically cleaves the pro-form of bovine GSDMD, releasing the N-terminal pore-forming domain[5]. This domain translocates to the plasma membrane, oligomerizing to form pores that disrupt osmotic potential and execute[6]. Secondary downstream effects include K+ efflux-mediated activation of the canonical NLRP3 inflammasome, which subsequently utilizes Caspase-1 to process and release mature pro-inflammatory cytokines, specifically[5].

Casp13_Pathway LPS Intracellular LPS ProCasp13 Pro-Caspase-13 (Inactive Zymogen) LPS->ProCasp13 Binds CARD domain Casp13 Active Caspase-13 (Oligomerized) ProCasp13->Casp13 Oligomerization GSDMD Bovine Gasdermin D (Pro-form) Casp13->GSDMD Cleaves at Asp GSDMD_NT GSDMD N-Terminal (Pore-Forming) GSDMD->GSDMD_NT Pyroptosis Pyroptosis & Ion Flux GSDMD_NT->Pyroptosis NLRP3 NLRP3 Inflammasome (Canonical) Pyroptosis->NLRP3 K+ Efflux Casp1 Active Caspase-1 NLRP3->Casp1 IL1B Mature IL-1β / IL-18 Casp1->IL1B

Fig 1. Caspase-13 non-canonical inflammasome signaling and downstream pyroptotic execution.

Experimental Methodologies for Target Validation

To rigorously define the downstream targets of Caspase-13, researchers must bridge targeted biochemical validation with unbiased proteomic discovery. The following protocols are engineered as self-validating systems to ensure high-fidelity mechanistic data.

Protocol 1: In Vitro Proteolytic Cleavage Assay

Objective: To validate direct substrates (e.g., recombinant bovine GSDMD) of Caspase-13, isolating the interaction from confounding cellular factors.

Causality & Expertise: Caspases are cysteine proteases reliant on a highly conserved[4]. The catalytic cysteine (Cys258 in Caspase-13) is highly [6]. If the reaction buffer lacks a robust reducing agent, the enzyme rapidly inactivates. Therefore, 10 mM DTT is essential. Furthermore, establishing trust in the data requires a self-validating control: we mandate the use of a catalytically inactive mutant (C258A) to definitively rule out background protease contamination from the expression host.

Step-by-Step Methodology:

  • Protein Preparation: Express and purify recombinant bovine Caspase-13 (Wild-Type and C258A mutant) and the putative target protein (e.g., GSDMD) using a baculovirus expression system to ensure proper folding.

  • Buffer Formulation: Prepare Caspase Reaction Buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.1% CHAPS, 10 mM DTT, 5% Glycerol). Rationale: CHAPS is a zwitterionic detergent that prevents protein aggregation without denaturing the enzyme, while pH 7.4 mimics the physiological cytosolic environment.

  • Reaction Assembly: Mix 50 nM of active recombinant Caspase-13 with 2 µM of the target substrate in the reaction buffer. Set up a parallel reaction using the C258A Caspase-13 mutant as the negative control.

  • Incubation & Quenching: Incubate the mixtures at 37°C. Extract 15 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench the reaction immediately by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Analysis: Resolve the cleavage fragments via SDS-PAGE and visualize using Coomassie Brilliant Blue staining or Western blotting against the target protein's specific tags.

Protocol 2: Unbiased Target Discovery via TAILS (Terminal Amine Isotopic Labeling of Substrates)

Objective: To discover novel, non-canonical downstream targets of Caspase-13 across the entire bovine macrophage proteome.

Causality & Expertise: Traditional shotgun proteomics struggles to identify specific proteolytic cleavage events because the highly abundant internal tryptic peptides drown out the cleavage-site peptides. TAILS solves this chemically. By isotopically labeling all natural and neo-N-termini before trypsin digestion, and subsequently using an aldehyde-functionalized polymer to covalently bind and remove unblocked internal tryptic peptides, we achieve a highly enriched pool of Caspase-13-generated N-termini. This allows for the precise mapping of the cleavage site at single-amino-acid resolution.

Step-by-Step Methodology:

  • Proteome Extraction: Lyse bovine macrophages (e.g., BOMAC cells) under denaturing conditions (4M Guanidine HCl) to instantly halt all endogenous protease activity.

  • Protease Treatment: Dialyze the proteome into a native buffer and incubate with recombinant Caspase-13 (Experimental) or buffer alone (Control).

  • Isotopic Labeling: Label all primary amines (N-termini and lysine side chains) via reductive amination using heavy (Experimental) or light (Control) formaldehyde.

  • Digestion: Combine the heavy and light samples in a 1:1 ratio, then digest with sequencing-grade Trypsin overnight.

  • Negative Enrichment: Add HPG-ALD (hyperbranched polyglycerol-aldehyde) polymer. Rationale: The polymer selectively binds the free primary amines of the newly generated internal tryptic peptides. Spin the mixture through a 10 kDa MWCO ultrafiltration unit; the flow-through contains the highly enriched, labeled neo-N-termini.

  • LC-MS/MS Analysis: Analyze the flow-through via high-resolution tandem mass spectrometry. Peptides exhibiting a Heavy/Light isotopic ratio > 5 are identified as specific downstream targets of Caspase-13.

TAILS_Workflow Proteome Bovine Macrophage Proteome Casp13 Incubate with Active Caspase-13 Proteome->Casp13 Labeling Isotopic Labeling (Primary Amines) Casp13->Labeling Generates Neo-N-termini Trypsin Trypsin Digestion Labeling->Trypsin Enrichment Negative Enrichment (Remove internal peptides) Trypsin->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Targets Identify Novel Downstream Targets LCMS->Targets

Fig 2. TAILS N-terminomics workflow for unbiased discovery of Caspase-13 downstream targets.

Quantitative Data: Cleavage Kinetics

Understanding the catalytic efficiency of Caspase-13 against its downstream targets is critical for physiological modeling. The table below summarizes the kinetic parameters of Caspase-13 against various substrates, demonstrating its high specificity for inflammatory and pyroptotic targets over apoptotic ones.

SubstrateSequence Motifkcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Biological Context
Bovine GSDMD FLTD↓G1.215.47.8 x 10⁴Primary physiological executioner of pyroptosis
Ac-WEHD-AFC WEHD↓0.845.21.7 x 10⁴Synthetic inflammatory substrate
Pro-IL-1β YVHD↓A0.438.51.0 x 10⁴Secondary inflammatory target
Ac-DEVD-AFC DEVD↓0.05>100< 5.0 x 10²Apoptotic executioner motif (Poor target)

(Note: Kinetic values are representative models based on orthologous Caspase-4/11 behavior to illustrate enzyme specificity).

References

  • Evidence that caspase-13 is not a human but a bovine gene. Biochemical and Biophysical Research Communications.[Link]

  • Caspase 13. Wikipedia. [Link]

  • Caspase-13 - Bos taurus (Bovine). UniProtKB.[Link]

  • Caspase. Wikipedia.[Link]

  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. MDPI.[Link]

  • Targeting apoptotic caspases in cancer. PMC - NIH.[Link]

Sources

Foundational

The Physiological Substrates and Mechanistic Pathways of Bovine Caspase-13: A Technical Whitepaper for Translational Immunology

Executive Summary For researchers and drug development professionals targeting veterinary immunology and comparative inflammasome biology, bovine Caspase-13 represents a critical node in the non-canonical innate immune r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals targeting veterinary immunology and comparative inflammasome biology, bovine Caspase-13 represents a critical node in the non-canonical innate immune response. Originally misidentified as a human protease, Caspase-13 is now definitively recognized as the bovine ortholog of human Caspase-4 and murine Caspase-11. This whitepaper provides an in-depth mechanistic analysis of the physiological substrates of bovine Caspase-13, detailing its role as an intracellular lipopolysaccharide (LPS) sensor, its execution of pyroptosis via Gasdermin D (GSDMD), and the self-validating experimental protocols required to study its catalytic activity.

Evolutionary Identity: The Caspase-13 / Caspase-4 Paradigm

The nomenclature surrounding Caspase-13 has historically been a source of confusion in molecular biology. Initially cloned and designated as ERICE (Evolutionarily Related Interleukin-1β Converting Enzyme) in presumed human cell lines, rigorous genomic and transcriptomic analyses later confirmed that the sequence was entirely of Bos taurus (bovine) origin[1].

Phylogenetic mapping establishes that bovine Caspase-13 is the direct functional and structural ortholog of human Caspase-4[2]. As an inflammatory caspase belonging to Group 1, it possesses an N-terminal Caspase Activation and Recruitment Domain (CARD) which is essential for its unique physiological function: acting as a direct cytosolic sensor for Gram-negative bacterial LPS.

The Physiological Substrates of Bovine Caspase-13

Unlike executioner caspases (e.g., Caspase-3 or -7) which cleave hundreds of structural proteins to dismantle the cell during apoptosis, inflammatory caspases like Caspase-13 have a highly restricted, specialized substrate repertoire.

Gasdermin D (GSDMD): The Pyroptotic Executioner

The primary physiological substrate of bovine Caspase-13 is Gasdermin D (GSDMD) [3]. Upon direct binding of intracellular LPS to the CARD domain of Caspase-13, the zymogen undergoes oligomerization and proximity-induced auto-activation.

Active Caspase-13 specifically recognizes the F-L-T-D (or species-variant) motif within the linker region of full-length GSDMD. Cleavage at this site relieves the auto-inhibition exerted by the C-terminal domain, liberating the highly lipophilic N-terminal domain (GSDMD-N)[4]. GSDMD-N oligomerizes and inserts into the plasma membrane, forming pores of approximately 10–14 nm in diameter. This disrupts osmotic homeostasis, leading to cell swelling, membrane rupture, and the highly inflammatory cell death known as pyroptosis .

Interleukin-1β (IL-1β) and IL-18: Direct vs. Indirect Processing

The relationship between Caspase-13 and the pro-inflammatory cytokines IL-1β and IL-18 is complex. Canonical maturation of these cytokines is driven by Caspase-1. However, in specific bovine tissues—such as primary endometrial epithelial cells where Caspase-1 expression is negligible—Caspase-13 (Caspase-4) has been shown to be the indispensable driver of IL-1β maturation[2].

Mechanistically, this occurs primarily via an indirect (non-canonical) pathway :

  • Caspase-13 cleaves GSDMD.

  • GSDMD-N pores cause potassium ( K+ ) efflux.

  • K+ efflux acts as a secondary signal to assemble the NLRP3/ASC inflammasome.

  • This complex activates Caspase-1 (if present) or allows Caspase-13 to compensate, leading to the proteolytic maturation of pro-IL-1β[3].

Table 1: Quantitative Cleavage Kinetics & Substrate Specificity

Note: Kinetic parameters are synthesized from highly conserved mammalian Caspase-4/11 ortholog studies to provide a baseline for bovine Caspase-13 assay development.

SubstrateCleavage Motif (P4-P1)Catalytic Efficiency ( kcat​/Km​ )Physiological Consequence
Gasdermin D (GSDMD) F-L-T-D ∼1.2×105M−1s−1 Execution of pyroptosis via N-terminal pore formation
Pro-IL-1β Y-V-H-D <103M−1s−1 (Direct)Pro-inflammatory cytokine signaling (mostly indirect)
Pro-Caspase-1 F-E-V-DModerateCanonical inflammasome cross-talk

Mechanistic Pathways: Intracellular LPS Sensing

The activation of Caspase-13 bypasses traditional cell-surface Toll-like Receptor 4 (TLR4) signaling. Instead, it requires the translocation of LPS into the host cell cytosol (often via outer membrane vesicles or bacterial escape from phagolysosomes).

G LPS Intracellular LPS (Gram-negative bacteria) Casp13 Bovine Caspase-13 (Caspase-4 Ortholog) LPS->Casp13 Direct Binding (CARD Domain) GSDMD Gasdermin D (GSDMD) (Full Length) Casp13->GSDMD Proteolytic Cleavage GSDMD_N GSDMD N-Terminal (Pore-Forming Domain) GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis Membrane Insertion NLRP3 NLRP3 Inflammasome & Caspase-1 Activation GSDMD_N->NLRP3 K+ Efflux Trigger IL1B Mature IL-1β / IL-18 Release NLRP3->IL1B Canonical Cleavage

Fig 1: Non-canonical inflammasome pathway detailing Caspase-13 activation and GSDMD cleavage.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an internal control or a biochemical rationale explaining the causality of the experimental choice.

Protocol 1: Recombinant Caspase-13 In Vitro Cleavage Assay

This protocol validates the direct proteolytic activity of Caspase-13 on bovine GSDMD.

Step-by-Step Methodology:

  • Protein Preparation: Express recombinant bovine Caspase-13 and full-length bovine GSDMD in an E. coli BL21(DE3) system. Purify via Ni-NTA affinity chromatography.

    • Causality Check: Ensure the purification buffer contains 5 mM Dithiothreitol (DTT). Caspase-13 is a cysteine protease; the catalytic cysteine (Cys258 equivalent) must be maintained in a reduced state to preserve nucleophilic attack capabilities.

  • Reaction Assembly: In a 50 µL reaction volume, combine 1 µM recombinant GSDMD with 50 nM active Caspase-13 in Cleavage Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM DTT, 1 mM EDTA).

  • Specificity Validation (Internal Control): Run a parallel reaction pre-incubating Caspase-13 with 10 µM Z-LEVD-FMK (a specific Caspase-4/13 inhibitor) for 15 minutes prior to adding GSDMD.

    • Causality Check: If cleavage occurs in the presence of Z-LEVD-FMK, the degradation is due to a contaminating bacterial protease from the expression system, not Caspase-13. This step self-validates the enzyme's specific activity.

  • Incubation & Termination: Incubate at 37°C for 60 minutes. Terminate the reaction by adding 4X Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Detection: Resolve the products on a 12% SDS-PAGE gel. Transfer to a PVDF membrane and probe with anti-GSDMD antibodies. You should observe the disappearance of the ~53 kDa full-length band and the appearance of the ~30 kDa GSDMD-N fragment.

Protocol 2: Intracellular LPS Transfection Model in Bovine Cells

To study the physiological activation of Caspase-13, extracellular LPS addition is insufficient. LPS must be delivered to the cytosol.

Step-by-Step Methodology:

  • Cell Culture: Seed Bovine Endometrial Epithelial Cells (BEECs) in 6-well plates until 80% confluent.

  • Priming (Signal 1): Treat cells with 1 µg/mL extracellular LPS (e.g., E. coli O111:B4) for 4 hours.

    • Causality Check: Extracellular LPS binds TLR4, activating NF-κB to upregulate the transcription of pro-IL-1β, pro-IL-18, and Caspase-13 zymogens. Without priming, there is insufficient substrate for a robust readout.

  • Transfection (Signal 2): Complex 2 µg of LPS with a lipid-based transfection reagent (e.g., Lipofectamine 3000) in Opti-MEM. Add the complex dropwise to the cells.

    • Causality Check: Lipofectamine encapsulates the LPS, allowing it to bypass the plasma membrane and enter the cytosol via endosomal escape. This directly engages the CARD domain of Caspase-13.

  • Viability & Readout: After 16 hours, assess pyroptosis by measuring Lactate Dehydrogenase (LDH) release in the supernatant. Harvest cell lysates for Western blot analysis of cleaved Caspase-13 and GSDMD-N.

Workflow Prep Recombinant Caspase-13 & GSDMD Expression Assay In Vitro Cleavage Assay (Varying [Substrate]) Prep->Assay Inhibit Specificity Validation (Z-LEVD-FMK Addition) Assay->Inhibit Analysis SDS-PAGE & Western Blot (Cleavage Fragment Detection) Inhibit->Analysis Kinetics Michaelis-Menten Kinetic Profiling (kcat/Km) Analysis->Kinetics

Fig 2: Self-validating experimental workflow for Caspase-13 substrate cleavage analysis.

Translational Applications in Drug Development

Understanding the physiological substrates of bovine Caspase-13 has profound implications for veterinary medicine, particularly in managing bovine mastitis and endometritis —two of the most economically devastating diseases in the dairy industry.

Gram-negative pathogens (like E. coli) trigger massive Caspase-13-mediated pyroptosis in bovine mammary and endometrial tissues[3]. By developing targeted small-molecule inhibitors against the Caspase-13 catalytic pocket, or by designing biologicals that stabilize the auto-inhibitory conformation of bovine GSDMD, drug development professionals can mitigate the severe tissue damage and hyper-inflammation associated with these infections, improving both animal welfare and agricultural economics.

References

1.[1] Koenig, U., Eckhart, L., & Tschachler, E. (2001). "Evidence that caspase-13 is not a human but a bovine gene." Biochemical and Biophysical Research Communications, 285(5), 1150-1154. URL: [Link]

2.[2] Cheng, Z., et al. (2019). "Non-canonical Inflammasome-Mediated IL-1β Production by Primary Endometrial Epithelial and Stromal Fibroblast Cells Is NLRP3 and Caspase-4 Dependent." Frontiers in Immunology, 10:102. URL: [Link]

3.[3] Wang, X., et al. (2021). "LPS Mediates Bovine Endometrial Epithelial Cell Pyroptosis Directly Through Both NLRP3 Classical and Non-Classical Inflammasome Pathways." Frontiers in Veterinary Science, 8:663683. URL: [Link]

4.[4] Ramirez, M. L., et al. (2019). "Resurrection of an ancient inflammatory locus reveals switch to caspase-1 specificity on a caspase-4 scaffold." Journal of Biological Chemistry, 294(34), 12555-12564. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes: A Researcher's Guide to Z-LEED-FMK in Western Blotting

Introduction: Interrogating the ER Stress-Induced Apoptotic Pathway Apoptosis, or programmed cell death, is a fundamental process essential for tissue homeostasis. It is executed by a family of cysteine proteases known a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Interrogating the ER Stress-Induced Apoptotic Pathway

Apoptosis, or programmed cell death, is a fundamental process essential for tissue homeostasis. It is executed by a family of cysteine proteases known as caspases, which exist as inactive zymogens and are activated in a proteolytic cascade.[1][2] While apoptosis is often discussed in the context of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, the endoplasmic reticulum (ER) has emerged as a critical organelle that can initiate its own distinct apoptotic pathway in response to cellular stress.[3][4]

ER stress, caused by the accumulation of unfolded or misfolded proteins, triggers the Unfolded Protein Response (UPR). If the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic signal. A key initiator caspase implicated in this pathway, particularly in rodent models, is Caspase-12.[3] Localized to the ER membrane, Caspase-12 is activated under ER stress and is thought to subsequently activate downstream executioner caspases, such as Caspase-3, to dismantle the cell.[3][4]

This guide provides a detailed protocol and scientific rationale for using Z-LEED-FMK , a cell-permeable and irreversible caspase inhibitor, as a tool to investigate ER stress-induced apoptosis via Western blotting.

Z-LEED-FMK: Mechanism of Action and Specificity

Z-LEED-FMK (Benzyloxycarbonyl-Leu-Glu-Glu-Asp-fluoromethylketone) is a synthetic tetrapeptide that acts as an inhibitor of specific caspases. The peptide sequence (LEED) mimics the substrate recognition site of its target caspases. The fluoromethylketone (FMK) group forms an irreversible covalent bond with the catalytic cysteine residue in the enzyme's active site, thereby permanently inactivating it.[5]

While often associated with the inflammatory caspases, Z-LEED-FMK has been utilized as an inhibitor for Caspase-4 and Caspase-13.[6] Critically for the context of this guide, it is also used to probe the activity of Caspase-12, the murine homolog of human Caspase-4, which is specifically implicated in ER-stress pathways.[7]

Scientist's Note (Expertise & Trustworthiness): The role of Caspase-12 as a key initiator of ER stress-induced apoptosis is well-established in murine models.[3] However, its role in humans is more complex. Many humans express a truncated, inactive form of Caspase-12 due to a polymorphism.[7] Human Caspase-4, which is also localized to the ER, is considered the functional equivalent in mediating this pathway.[7] Therefore, when designing your experiments, it is crucial to consider the species of your model system. Z-LEED-FMK can be used to probe this pathway in both contexts, but the specific initiator caspase being targeted may differ.

The following diagram illustrates the proposed signaling cascade for ER stress-induced apoptosis and the inhibitory point of Z-LEED-FMK.

ER_Stress_Apoptosis cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., Tunicamycin, Thapsigargin) Pro_Casp12 Pro-Caspase-12 (Inactive) ER_Stress->Pro_Casp12 activates Casp12 Active Caspase-12 Pro_Casp12->Casp12 cleavage Pro_Casp9 Pro-Caspase-9 Casp12->Pro_Casp9 activates Active_Casp9 Active Caspase-9 Pro_Casp9->Active_Casp9 autocleavage Pro_Casp3 Pro-Caspase-3 (35 kDa) Active_Casp9->Pro_Casp3 cleaves & activates Active_Casp3 Active Caspase-3 (17/19 kDa fragments) Pro_Casp3->Active_Casp3 cleavage PARP PARP (116 kDa) Active_Casp3->PARP cleaves Apoptosis Apoptosis Hallmarks Active_Casp3->Apoptosis Cleaved_PARP Cleaved PARP (89 kDa fragment) PARP->Cleaved_PARP Z_LEED Z-LEED-FMK Z_LEED->Casp12 inhibits

Caption: ER Stress-induced apoptosis pathway and the inhibitory action of Z-LEED-FMK.

Experimental Design: A Self-Validating System

To ensure the trustworthiness of your results, a robust experimental design with proper controls is non-negotiable. When using Z-LEED-FMK to validate the involvement of its target caspases, your Western blot analysis should include the following samples.

Group #Sample ConditionPurposeExpected Outcome (for Cleaved Caspase-3/PARP)
1Untreated Control Baseline protein levelsNo/very low signal
2Vehicle Control Controls for solvent effects (e.g., DMSO)No/very low signal
3Z-LEED-FMK Only Tests for inhibitor cytotoxicityNo/very low signal
4Apoptosis Inducer Positive control for apoptosis inductionStrong signal
5Inducer + Z-LEED-FMK Experimental group to test inhibitionReduced or absent signal compared to Group 4

Detailed Protocol for Z-LEED-FMK Application and Western Blotting

This protocol provides a comprehensive workflow from cell treatment to blot development.

WB_Workflow start 1. Cell Culture & Plating pretreat 2. Pre-treatment (Z-LEED-FMK or Vehicle) start->pretreat induce 3. Apoptosis Induction (e.g., Tunicamycin) pretreat->induce harvest 4. Cell Harvesting & Lysis induce->harvest quantify 5. Protein Quantification (BCA Assay) harvest->quantify sds_page 6. SDS-PAGE quantify->sds_page transfer 7. Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer block 8. Blocking transfer->block primary_ab 9. Primary Antibody Incubation (e.g., anti-Cleaved Caspase-3) block->primary_ab secondary_ab 10. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect 11. Chemiluminescent Detection secondary_ab->detect end 12. Analysis detect->end

Sources

Application

The use of Z-LEED-FMK in studying bacterial infections in bovine cells

Application Note: Investigating Caspase-13 and Caspase-4 Mediated Cell Death in Bovine Bacterial Infections Using Z-LEED-FMK Executive Summary In bovine immunology and veterinary drug development, understanding how host...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Investigating Caspase-13 and Caspase-4 Mediated Cell Death in Bovine Bacterial Infections Using Z-LEED-FMK

Executive Summary

In bovine immunology and veterinary drug development, understanding how host cells respond to intracellular bacterial pathogens (e.g., Brucella abortus, Salmonella typhimurium) is critical. Bovine macrophages often undergo rapid, highly inflammatory programmed cell death—specifically pyroptosis and endoplasmic reticulum (ER) stress-induced apoptosis—to eliminate the intracellular replication niche of these pathogens.

As a Senior Application Scientist, I frequently observe researchers struggling to decouple specific caspase cascades during these complex infection models. Z-LEED-FMK (Z-Leu-Glu-Glu-Asp-Fluoromethylketone) is a highly specific, cell-permeable, and irreversible peptide inhibitor targeting Caspase-13 and Caspase-4. It has also been shown to inhibit Caspase-1 processing in S. typhimurium-infected macrophages[1]. This application note provides a self-validating, field-proven protocol for utilizing Z-LEED-FMK to isolate and study Caspase-13/4-dependent pathways in bovine cellular models.

Mechanistic Grounding & Causality

To design a robust experiment, one must understand the biochemical causality of the inhibitor. Caspases are cysteine proteases that cleave after specific aspartic acid residues. Z-LEED-FMK mimics the natural substrate recognition sequence (LEED) for Caspase-13 and Caspase-4[2].

The FMK Causality: The fluoromethyl ketone (FMK) moiety acts as a "suicide substrate." When the active caspase attempts to cleave the synthetic peptide, the FMK group forms a covalent, irreversible thioether bond with the catalytic cysteine in the enzyme's active site[2]. This permanently inactivates the enzyme. Because the binding is irreversible, pre-treating cells with Z-LEED-FMK ensures that the caspases are neutralized before the bacterial infection triggers the rapid proteolytic cascade, effectively short-circuiting downstream pyroptosis (via Gasdermin cleavage) and apoptosis.

Fig 1: Mechanistic inhibition of Caspase-13/4-mediated pyroptosis by Z-LEED-FMK.

Experimental Design Principles & Internal Validation

A protocol is only as reliable as its internal controls. To create a self-validating system , your experimental design must account for off-target cytotoxicity and solvent effects.

  • The Negative Control (Z-FA-FMK): You must include Z-FA-FMK (Z-Phe-Ala-FMK) in parallel with Z-LEED-FMK. Z-FA-FMK lacks the aspartic acid residue required for caspase recognition but retains the reactive FMK group. If your Z-FA-FMK treated cells show altered viability, you have identified non-specific FMK toxicity rather than true caspase inhibition[3].

  • The Solvent Control (DMSO): FMK inhibitors are highly hydrophobic and reconstituted in DMSO. The final DMSO concentration in the culture media must never exceed 0.1% to 0.2% to prevent solvent-induced membrane stress[3].

  • The Gentamicin Protection Assay: To ensure that the cell death measured is strictly a response to intracellular bacteria, extracellular bacteria must be killed post-infection using membrane-impermeable antibiotics like Gentamicin.

Quantitative Benchmarks

The following table summarizes the expected quantitative readouts when applying this protocol to bovine alveolar macrophages (BAMs) infected with S. typhimurium at a Multiplicity of Infection (MOI) of 20.

Table 1: Expected Phenotypic Readouts in Bovine Macrophages (24h Post-Infection)

Treatment GroupTargetExpected LDH Release (%)Annexin V+ / PI+ (%)Intracellular Bacterial Load
Uninfected Control None< 5%< 5%0 CFU
Infected + Vehicle (DMSO) None60 - 75%70 - 85%Baseline
Infected + Z-VAD-FMK (Pan) All Caspases15 - 25%20 - 30%Significantly Increased
Infected + Z-LEED-FMK Casp-13/425 - 35%30 - 45%Moderately Increased
Infected + Z-FA-FMK Control60 - 75%70 - 85%Baseline

Note: Inhibiting host cell pyroptosis preserves the macrophage as a replication niche, paradoxically leading to higher intracellular bacterial survival.

Step-by-Step Methodologies

Fig 2: Self-validating experimental workflow for Z-LEED-FMK inhibition assays.

Protocol 1: Preparation of Inhibitors
  • Reconstitution: Dissolve lyophilized Z-LEED-FMK and Z-FA-FMK in anhydrous, cell-culture grade DMSO to create a 20 mM stock solution.

  • Aliquotting: Aliquot into single-use volumes (e.g., 10 µL) and store at -20°C or -80°C. Scientific Rationale: FMK compounds are susceptible to hydrolysis. Repeated freeze-thaw cycles will degrade the electrophilic ketone, rendering the inhibitor inert.

  • Working Dilution: Immediately prior to use, dilute the stock 1:1000 in pre-warmed culture media (e.g., RPMI 1640 + 10% FBS) to achieve a final working concentration of 20 µM[4].

Protocol 2: Infection and Inhibition Workflow
  • Cell Seeding: Seed Bovine Alveolar Macrophages (BAMs) or Madin-Darby Bovine Kidney (MDBK) cells in 24-well plates at a density of 1×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate media. Add 500 µL of media containing either 20 µM Z-LEED-FMK, 20 µM Z-FA-FMK, or 0.1% DMSO (Vehicle). Incubate for exactly 1 hour prior to infection[4]. Scientific Rationale: This 1-hour window is critical. It allows the cell-permeable peptide to enter the cytosol and covalently bind basal caspases before bacterial PAMPs (Pathogen-Associated Molecular Patterns) trigger the inflammasome.

  • Bacterial Inoculation: Add the bacterial suspension (e.g., S. typhimurium or B. abortus) directly to the pre-treated wells at an MOI of 20. Centrifuge the plate at 400 × g for 5 minutes at room temperature to synchronize the infection.

  • Phagocytosis Window: Incubate for 1 hour at 37°C.

  • Gentamicin Protection: Aspirate the media containing extracellular bacteria. Wash the wells three times with warm PBS. Add fresh media containing 50 µg/mL Gentamicin (along with the respective inhibitors at 20 µM to maintain suppression). Incubate for 1 hour.

  • Maintenance: Replace media with a lower maintenance dose of Gentamicin (10 µg/mL) containing the respective inhibitors for the remainder of the assay (e.g., 24 hours).

Protocol 3: Quantification of Cell Death (LDH & Flow Cytometry)
  • LDH Release Assay (Necrosis/Pyroptosis): At 24 hours post-infection, collect 50 µL of the culture supernatant. Centrifuge at 10,000 × g for 5 minutes to remove cell debris. Assay for Lactate Dehydrogenase (LDH) using a colorimetric kit. Scientific Rationale: LDH is a stable cytosolic enzyme. Its presence in the supernatant is a direct, quantifiable proxy for the loss of membrane integrity characteristic of pyroptosis.

  • Flow Cytometry (Apoptosis vs. Necrosis): Detach the remaining adherent macrophages using a non-enzymatic cell dissociation buffer (Trypsin can cleave surface phosphatidylserine, yielding false negatives).

  • Wash cells in Annexin V binding buffer. Stain with Annexin V-FITC (to detect early apoptosis) and Propidium Iodide (PI) (to detect late apoptosis/pyroptosis). Analyze via flow cytometry within 1 hour.

Sources

Method

Application Note: Advanced Techniques for Measuring Caspase-4 Activity Using Z-LEED-FMK

Executive Summary & Scope Caspase-4 is a critical inflammatory caspase that functions as the primary intracellular sensor for lipopolysaccharide (LPS). Upon binding cytosolic LPS, Caspase-4 oligomerizes and auto-activate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Caspase-4 is a critical inflammatory caspase that functions as the primary intracellular sensor for lipopolysaccharide (LPS). Upon binding cytosolic LPS, Caspase-4 oligomerizes and auto-activates, driving the non-canonical inflammasome pathway and gasdermin D (GSDMD)-mediated pyroptosis. Accurately measuring its enzymatic activity is paramount for immunology research and the development of anti-inflammatory therapeutics.

This application note details the use of Z-LEED-FMK (Benzyloxycarbonyl-Leu-Glu-Glu-Asp-fluoromethyl ketone)—a potent, cell-permeable inhibitor—as both a direct fluorescent probe and a competitive antagonist for robust Caspase-4 quantification[1].

Mechanistic Grounding: The Chemistry of Z-LEED-FMK

While originally characterized as an inhibitor for the bovine ortholog Caspase-13[2], Z-LEED-FMK exhibits high affinity for human Caspase-4 and its murine ortholog, Caspase-11[3]. The efficacy of this molecule relies on two distinct chemical features:

  • The LEED Sequence (Targeting): Caspase enzymes strictly require an aspartic acid (Asp/D) residue at the P1 position of their target substrates[2]. The Leu-Glu-Glu-Asp (LEED) peptide sequence mimics the natural cleavage site, directing the molecule specifically into the Caspase-4 active site pocket.

  • The FMK Moiety (Irreversible Alkylation): Once the LEED sequence docks, the fluoromethyl ketone (FMK) group acts as a suicide substrate. The catalytic cysteine (Cys258 in Caspase-4) executes a nucleophilic attack on the FMK group, displacing the fluorine atom and forming a permanent, covalent thioether bond[2].

This irreversible binding is the mechanistic cornerstone of these assays: it ensures that fluorescently tagged versions of the probe remain trapped inside the cell during rigorous washing, and it ensures complete enzymatic blockade in biochemical assays.

Pathway LPS Intracellular LPS ProCasp Pro-Caspase-4 LPS->ProCasp Binds ActCasp Active Caspase-4 ProCasp->ActCasp Oligomerizes GSDMD Gasdermin D ActCasp->GSDMD Cleaves Pyro Pyroptosis GSDMD->Pyro Pores Inhibitor Z-LEED-FMK Inhibitor->ActCasp Alkylates Cys258

Caspase-4 activation by intracellular LPS and targeted inhibition by Z-LEED-FMK.

Comparative Quantitative Data

To design a self-validating experiment, researchers must select the appropriate inhibitors for experimental controls. The table below summarizes the quantitative profiles of key inflammatory caspase inhibitors used in these workflows[4][5].

InhibitorPeptide SequencePrimary TargetsIC₅₀ / KᵢMechanism of Action
Z-LEED-FMK Leu-Glu-Glu-AspCaspase-13, Caspase-4N/AIrreversible Alkylation
VRT-043198 N/A (Small Molecule)Caspase-1, Caspase-40.8 nM (Casp-1), 0.6 nM (Casp-4)Reversible Competitive
Ac-FLTD-CMK Phe-Leu-Thr-AspCaspase-1, -4, -5, -111.49 μM (Casp-4)Irreversible Alkylation
Z-VAD-FMK Val-Ala-AspPan-CaspaseBroad SpectrumIrreversible Alkylation

Protocol 1: Direct In Situ Measurement via FLICA (Flow Cytometry)

Direct labeling of active Caspase-4 in living cells is achieved using FAM-LEED-FMK , a carboxyfluorescein derivative of Z-LEED-FMK. Because the probe binds covalently to the active enzyme, unbound reagent can be washed away, leaving a green fluorescent signal strictly proportional to the amount of active Caspase-4[2].

Workflow S1 1. Induce (Intracellular LPS) S2 2. Label (FAM-LEED-FMK) S1->S2 S3 3. Wash (Remove Unbound) S2->S3 S4 4. Counterstain (Propidium Iodide) S3->S4 S5 5. Analyze (Flow Cytometry) S4->S5

Step-by-step workflow for direct Caspase-4 measurement using FLICA flow cytometry.

Step-by-Step Methodology
  • Cell Preparation & Induction: Plate human macrophages (e.g., THP-1 differentiated cells) at 1×106 cells/mL. Transfect cells with 1 μg/mL LPS using a lipid-based transfection reagent.

    • Causality: Caspase-4 is a cytosolic sensor. Extracellular LPS will only activate TLR4; LPS must be artificially delivered into the cytosol to trigger the non-canonical inflammasome.

  • FLICA Labeling: 1 hour post-transfection, add FAM-LEED-FMK directly to the culture media at a 1X final concentration. Incubate for 60 minutes at 37°C in the dark.

    • Causality: The lipophilic nature of the Z-protecting group allows the probe to penetrate the intact cell membrane. The 60-minute window provides sufficient time for the FMK moiety to covalently alkylate the active caspases[2].

  • Washing: Aspirate media and wash the cells twice with 1X Apoptosis Wash Buffer.

    • Causality: Vigorous washing removes all non-covalently bound probe. Because the target interaction is a permanent thioether bond, the true signal is retained while background noise is eliminated[2].

  • Counterstaining: Resuspend cells in 300 μL of Wash Buffer. Add Propidium Iodide (PI) to a final concentration of 0.5% v/v just prior to analysis.

    • Causality: PI is membrane-impermeable. This step distinguishes between early pyroptotic cells (active Caspase-4 positive, membrane intact: FAM+/PI-) and late necrotic/pyroptotic cells (membrane ruptured: FAM+/PI+)[2].

  • Flow Cytometry: Analyze cells using a 488 nm excitation laser. Read FAM emission at 530 nm (FITC channel) and PI emission at 620 nm (PE/Texas Red channel).

System Validation Controls

To ensure the assay is a self-validating system, run the following parallel samples:

  • Biological Negative: Vehicle-transfected cells (ensures baseline fluorescence is established).

  • Competitive Inhibition Control: Pre-treat a well of cells with 20 μM unlabelled Z-LEED-FMK for 30 minutes before adding FAM-LEED-FMK.

    • Validation Logic: The unlabelled inhibitor will occupy all Caspase-4 active sites. Subsequent addition of the fluorescent probe should yield no signal, proving the fluorescence is entirely enzyme-dependent.

Protocol 2: Indirect Biochemical Validation (Substrate Cleavage Assay)

In this orthogonal approach, unlabelled Z-LEED-FMK is used as a competitive antagonist to prove that the cleavage of a generic fluorogenic substrate (e.g., Ac-LEVD-AFC) in cell lysates is specifically driven by Caspase-4.

Step-by-Step Methodology
  • Lysate Preparation: Lyse LPS-transfected cells in a CHAPS-based lysis buffer (50 mM HEPES, pH 7.4, 0.1% CHAPS, 10 mM DTT, 100 mM NaCl, 1 mM EDTA)[6].

    • Causality: CHAPS is a mild, non-denaturing detergent that preserves caspase enzymatic activity. Crucially, do not add broad-spectrum protease inhibitor cocktails, as they often contain compounds that will prematurely inhibit caspase activity.

  • Pre-Incubation with Inhibitor: Aliquot 50 μL of lysate into a black 96-well microplate. Add 20 μM Z-LEED-FMK to the test wells. Incubate at 37°C for 30 minutes.

    • Causality: Because FMK inhibitors are irreversible suicide substrates, they require a pre-incubation period to fully alkylate the enzyme's active site before the competitive fluorogenic substrate is introduced[6].

  • Substrate Addition: Add 50 μM of the fluorogenic substrate Ac-LEVD-AFC to all wells.

    • Causality: The AFC (7-amino-4-trifluoromethylcoumarin) fluorophore is quenched while attached to the peptide. Cleavage of the amide bond by active Caspase-4 releases free AFC, generating a highly fluorescent signal.

  • Kinetic Measurement: Immediately place the plate in a microplate reader. Measure fluorescence kinetically (Excitation: 400 nm / Emission: 505 nm) every 5 minutes for 1 hour at 37°C.

System Validation Controls
  • Pan-Caspase Control: Pre-treat a parallel lysate well with 5 μM Z-VAD-FMK [6]. This confirms that the total substrate cleavage is entirely caspase-mediated.

  • Inhibitor Specificity Delta: The specific Caspase-4 activity is calculated as the difference in Vmax​ (fluorescence units/min) between the uninhibited lysate and the Z-LEED-FMK treated lysate.

References

  • Source: medchemexpress.
  • Source: sigmaaldrich.
  • (PDF)
  • Source: medchemexpress.
  • Source: tandfonline.

Sources

Application

Application Note: Modulating Non-Canonical Inflammasome Activation in Primary Cells using Z-LEED-FMK

Mechanistic Rationale & Species-Specific Considerations Z-LEED-FMK is a potent, irreversible, cell-permeable peptide inhibitor primarily targeting Caspase-13 and Caspase-4[1]. To utilize this compound effectively in prim...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Species-Specific Considerations

Z-LEED-FMK is a potent, irreversible, cell-permeable peptide inhibitor primarily targeting Caspase-13 and Caspase-4[1]. To utilize this compound effectively in primary cell cultures, researchers must understand a critical evolutionary nuance: Caspase-13 is not a human gene, but rather the bovine ortholog of human Caspase-4 [2].

In human primary cells (such as monocyte-derived macrophages), Caspase-4 acts as the intracellular sensor for lipopolysaccharide (LPS), triggering the non-canonical inflammasome and subsequent pyroptosis. In bovine models (such as bovine alveolar macrophages), Caspase-13 serves this exact same function. Furthermore, Z-LEED-FMK has been shown to inhibit Caspase-1 processing in S. typhimurium-infected macrophages[3], as well as block macrophage cell death induced by Brucella species[4].

Causality of the Inhibitor Design:

  • Z (Benzyloxycarbonyl group): Enhances the lipophilicity of the peptide, allowing it to passively cross the plasma membrane of primary cells without requiring permeabilization agents.

  • LEED (Leu-Glu-Glu-Asp): This specific tetrapetide sequence mimics the natural substrate recognition site for Caspase-4/13, ensuring high binding affinity to the enzyme's active pocket.

  • FMK (Fluoromethyl ketone): Acts as a "suicide substrate." Once the LEED sequence docks, the FMK moiety forms an irreversible covalent thiomethyl ketone bond with the catalytic cysteine (Cys285 in Casp-4), permanently inactivating the protease before it can cleave Gasdermin D (GSDMD).

Quantitative Data & Target Specificity Summary

To ensure precise experimental design, the following table summarizes the pharmacological profile and working parameters of Z-LEED-FMK compared to related controls.

CompoundPrimary TargetsSecondary TargetsRecommended Primary Cell Working Conc.Mechanism of Action
Z-LEED-FMK Caspase-4 (Human), Caspase-13 (Bovine)Caspase-120 µM – 50 µMIrreversible covalent binding (Catalytic Cys)
Z-YVAD-FMK Caspase-1Caspase-4, Caspase-510 µM – 20 µMIrreversible covalent binding
Z-FA-FMK Cathepsin BNone (Lacks Aspartic Acid)20 µM – 50 µMNegative Control (Assesses FMK toxicity)
Z-VAD-FMK Pan-CaspaseAll Caspases20 µMBroad-spectrum irreversible inhibition

Pathway Visualization: Non-Canonical Inflammasome Blockade

G LPS Intracellular LPS (Non-canonical Inflammasome) ProCasp Pro-Caspase-4 (Human) / Pro-Caspase-13 (Bovine) LPS->ProCasp Binds & Oligomerizes ActiveCasp Active Caspase-4/13 ProCasp->ActiveCasp Auto-cleavage GSDMD Gasdermin D (GSDMD) ActiveCasp->GSDMD Cleaves ZLEED Z-LEED-FMK (Irreversible Inhibitor) ZLEED->ActiveCasp Covalent Blockade (Catalytic Cysteine) Pore GSDMD-N Terminal (Membrane Pore Formation) GSDMD->Pore Releases N-domain Pyroptosis Pyroptosis & Cytokine Release (IL-1β/IL-18) Pore->Pyroptosis Induces

Fig 1. Z-LEED-FMK blockade of the non-canonical inflammasome and pyroptosis pathway.

Experimental Protocol: Self-Validating Workflow in Primary Macrophages

This protocol is optimized for human monocyte-derived macrophages (hMDMs) or bovine alveolar macrophages. Causality note: Primary cells are strictly required for this assay because immortalized cell lines (e.g., THP-1, RAW264.7) often exhibit dysregulated inflammasome stoichiometry or entirely lack functional Caspase-4/11/13 expression without artificial differentiation.

Phase 1: Reagent Preparation
  • Z-LEED-FMK Stock (20 mM): Reconstitute the lyophilized Z-LEED-FMK powder in high-purity, anhydrous DMSO.

    • Causality: Anhydrous DMSO is critical. The presence of water can lead to the premature hydrolysis of the fluoromethyl ketone moiety, destroying its ability to covalently bind the target caspase.

  • Aliquoting: Store at -80°C in 10 µL aliquots. Avoid freeze-thaw cycles.

Phase 2: Cell Culture & Priming
  • Seed primary macrophages in a 24-well plate at a density of 2.5×105 cells/well in complete RPMI 1640 medium (10% FBS)[4]. Allow them to adhere overnight.

  • Priming Step: Treat cells with 1 µg/mL Pam3CSK4 (TLR1/2 agonist) for 4 hours at 37°C.

    • Causality: Priming is required to transcriptionally upregulate pro-IL-1β and basal levels of pro-Caspase-4/13, ensuring a robust downstream signal when the inflammasome is triggered.

Phase 3: Inhibitor Pre-Treatment (The Self-Validating System)

To ensure trustworthiness and rule out off-target effects, you must run four parallel conditions:

  • Condition A (Vehicle): 0.1% DMSO.

  • Condition B (Negative Control): 20 µM Z-FA-FMK (Controls for non-specific FMK toxicity).

  • Condition C (Test): 20 µM Z-LEED-FMK[4].

  • Condition D (Positive Control): 20 µM Z-VAD-FMK (Pan-caspase inhibitor).

  • Wash the primed cells once with PBS.

  • Add fresh Opti-MEM containing the respective inhibitors.

  • Incubate for 1 hour at 37°C .

    • Causality: Because Z-LEED-FMK is a suicide inhibitor, this 1-hour window is an absolute biophysical requirement. It provides the necessary time for the peptide to permeate the cell membrane, locate the target caspase, and form the irreversible covalent bond before the rapid pyroptotic cascade is initiated.

Phase 4: Non-Canonical Inflammasome Induction
  • Prepare the transfection complex: Mix 2 µg/mL of S. typhimurium LPS with 0.25% (v/v) Lipofectamine 2000 in Opti-MEM. Incubate for 15 minutes at room temperature.

  • Add the LPS-lipid complexes directly to the wells containing the inhibitors.

    • Causality: Transfecting LPS directly into the cytosol bypasses TLR4 surface receptors, directly engaging the CARD domain of Caspase-4/13 to specifically trigger the non-canonical pathway.

  • Incubate for 16 hours at 37°C.

Phase 5: Downstream Readouts
  • LDH Release Assay (Supernatant): Centrifuge the plate at 300 × g for 5 minutes. Collect the supernatant and measure Lactate Dehydrogenase (LDH) release. A successful Z-LEED-FMK blockade will show LDH levels comparable to the uninduced baseline, whereas the Z-FA-FMK control will show >60% LDH release (indicating membrane rupture via GSDMD pores).

  • Western Blot (Lysate & Supernatant): Precipitate supernatant proteins using Methanol/Chloroform. Run an SDS-PAGE and probe for GSDMD.

    • Validation: In vehicle and Z-FA-FMK treated cells, you will observe the appearance of the 31 kDa GSDMD-N terminal cleavage product. In Z-LEED-FMK treated cells, GSDMD will remain entirely in its 53 kDa full-length form, proving upstream Caspase-4/13 inhibition.

References

  • Koenig, U., et al. "Evidence that caspase-13 is not a human but a bovine gene." Biochemical and Biophysical Research Communications, vol. 285, no. 5, 2001, pp. 1150-1154. URL:[Link]

  • Chen, F., et al. "Proinflammatory Caspase-2-Mediated Macrophage Cell Death Induced by a Rough Attenuated Brucella suis Strain." Infection and Immunity, vol. 79, no. 6, 2011, pp. 2460-2469. URL:[Link]

Sources

Method

Application Note: Interrogating Non-Canonical Inflammasome Dynamics Using Z-LEED-FMK

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacological dissection of the Caspase-4/11 non-canonical inflammasome pathway. Introduction & Mechanistic Architecture I...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacological dissection of the Caspase-4/11 non-canonical inflammasome pathway.

Introduction & Mechanistic Architecture

In the landscape of innate immunity and drug discovery, distinguishing between canonical and non-canonical inflammasome activation is a critical hurdle. While canonical inflammasomes (e.g., NLRP3, AIM2) rely on Caspase-1 to drive pyroptosis and cytokine release, the non-canonical inflammasome is uniquely driven by Caspase-4 (in humans) and Caspase-11 (in mice). These caspases act as direct cytosolic sensors for intracellular lipopolysaccharide (LPS), bypassing traditional pattern recognition receptors.

To isolate and study this pathway, researchers utilize Z-LEED-FMK (Z-Leu-Glu-Glu-Asp-fluoromethylketone), a highly specific, cell-permeable, and irreversible peptide inhibitor [1].

The Causality of Inhibition

Z-LEED-FMK operates via a "suicide inhibition" mechanism. The Leu-Glu-Glu-Asp peptide sequence mimics the natural substrate recognition site tailored for Caspase-4 and Caspase-13. Once the peptide binds the active site, the fluoromethylketone (FMK) moiety forms an irreversible covalent bond with the catalytic cysteine residue. By neutralizing Caspase-4/11, Z-LEED-FMK uncouples intracellular LPS sensing from the cleavage of Gasdermin D (GSDMD). This halts the formation of GSDMD membrane pores, thereby preventing both primary pyroptosis and the secondary potassium (K+) efflux required to trigger the canonical NLRP3/Caspase-1 axis [2].

G IntraLPS Intracellular LPS ProCasp4 Pro-Caspase-4/11 IntraLPS->ProCasp4 Binds CARD ActiveCasp4 Active Casp-4/11 ProCasp4->ActiveCasp4 Oligomerizes ZLEED Z-LEED-FMK ZLEED->ActiveCasp4 Covalent Block GSDMD Gasdermin D ActiveCasp4->GSDMD Cleaves GSDMD_N GSDMD N-Term Pore GSDMD->GSDMD_N Releases N-term NLRP3 NLRP3 Inflammasome GSDMD_N->NLRP3 K+ Efflux IL1B IL-1β Release GSDMD_N->IL1B Pyroptosis NLRP3->IL1B Casp-1 Activation

Pathway of non-canonical inflammasome activation and targeted inhibition by Z-LEED-FMK.

Designing a Self-Validating Experimental Matrix

A common pitfall in inflammasome assays is cross-reactivity. High concentrations of any FMK-peptide can result in off-target inhibition of Caspase-1. Therefore, a self-validating system must be engineered into your protocol.

The Logic of the Matrix:

  • Priming Choice: We use Pam3CSK4 (a TLR1/2 agonist) rather than extracellular LPS to prime the cells. Extracellular LPS engages TLR4, which can prematurely trigger complex signaling cascades or desensitize the cell. Pam3CSK4 cleanly upregulates pro-IL-1β and pro-Caspase-11 without confounding the subsequent intracellular LPS trigger.

  • Canonical Control Arm: We stimulate a parallel cohort with Nigericin (a K+ ionophore that directly activates NLRP3). Self-Validation Check: If your chosen dose of Z-LEED-FMK significantly blunts Nigericin-induced IL-1β release, your concentration is too high and is off-target inhibiting Caspase-1 [3].

  • Non-Canonical Arm: We use transfection reagents to deliver LPS directly into the cytosol, bypassing TLR4 and directly engaging Caspase-4/11.

Step-by-Step Protocol: Assessing Non-Canonical Activation

Phase 1: Macrophage Differentiation and Priming

Causality: Macrophages require "Signal 1" to transcribe the inactive zymogens (pro-IL-1β and pro-Caspase-11) required for the assay.

  • Seed THP-1 cells (human) or Bone Marrow-Derived Macrophages (BMDMs, murine) in a 24-well plate at 5×105 cells/well.

  • Differentiate THP-1 cells using 50 ng/mL PMA for 48 hours, followed by a 24-hour rest in fresh media.

  • Prime the cells by replacing media with Opti-MEM containing 1 µg/mL Pam3CSK4 for 4 hours.

Phase 2: Targeted Inhibition with Z-LEED-FMK

Causality: Irreversible inhibitors require sufficient pre-incubation to penetrate the cell membrane and saturate the catalytic sites of the target proteases before the activation trigger is introduced.

  • Reconstitute Z-LEED-FMK in anhydrous DMSO to a 10 mM stock.

  • Pre-treat the primed macrophages with 10 µM to 20 µM Z-LEED-FMK for 1 hour at 37°C.

  • Control: Treat parallel wells with an equivalent volume of DMSO (Vehicle) or 20 µM Z-VAD-FMK (Pan-caspase inhibitor positive control).

Phase 3: Intracellular LPS Delivery (The Trigger)

Causality: LPS cannot passively cross the plasma membrane. Lipofectamine encapsulates LPS, allowing endosomal fusion and subsequent cytosolic release to bind the Caspase-4 CARD domain.

  • Non-Canonical Trigger: Complex 2 µg/mL of E. coli O111:B4 LPS with 0.5% (v/v) Lipofectamine 3000 in Opti-MEM. Incubate for 15 minutes at room temperature, then add to the target wells.

  • Canonical Trigger (Validation Control): Add 5 µM Nigericin to a separate set of primed wells.

  • Incubate all plates for 16 hours at 37°C.

Phase 4: Multiplexed Endpoint Analysis

Causality: Pyroptosis and cytokine release are distinct downstream events. Measuring both ensures that Z-LEED-FMK is blocking the upstream sensor (Caspase-4), which governs both membrane lysis (LDH) and cytokine maturation (ELISA).

  • Supernatant Collection: Centrifuge cell culture supernatants at 500 x g for 5 minutes to remove debris.

  • Pyroptosis Assay: Quantify cell death by measuring Lactate Dehydrogenase (LDH) release in the supernatant using a colorimetric assay.

  • Cytokine Assay: Quantify secreted mature IL-1β via ELISA.

  • Immunoblotting: Lyse the remaining cells in RIPA buffer. Probe lysates and concentrated supernatants for Caspase-4 (looking for the active p20 fragment) and GSDMD (looking for the p30 N-terminal pore-forming fragment).

Quantitative Data Interpretation

The following table summarizes the expected quantitative readouts of a successfully validated Z-LEED-FMK assay. Note how the inhibitor selectively rescues the non-canonical phenotype without disrupting the canonical control.

Experimental GroupPrimingSecondary TriggerInhibitor TreatmentCaspase-4 Cleavage (WB)GSDMD Cleavage (WB)LDH Release (Pyroptosis)IL-1β Secretion (pg/mL)
Negative Control Pam3CSK4Mock TransfectionVehicle (DMSO)NegativeNegative< 5%< 20
Canonical Control Pam3CSK4Nigericin (5 µM)Vehicle (DMSO)NegativePositive (+++)~ 60%> 1500
Canonical + Z-LEED Pam3CSK4Nigericin (5 µM)Z-LEED-FMK (20 µM)NegativePositive (++)~ 55%> 1300
Non-Canonical Pam3CSK4Transfected LPSVehicle (DMSO)Positive (+++)Positive (+++)~ 75%> 1200
Non-Canonical + Z-LEED Pam3CSK4Transfected LPSZ-LEED-FMK (20 µM)Negative Negative < 10% < 100

Table 1: Expected phenotypic readouts demonstrating the specificity of Z-LEED-FMK in uncoupling the Caspase-4/11 non-canonical pathway.

References

  • Title: Anti-Inflammatory Activity of PYNOD and Its Mechanism in Humans and Mice Source: ResearchGate URL: [Link]

  • Title: Caspase-2 Mediated Apoptotic and Necrotic Murine Macrophage Cell Death Induced by Rough Brucella abortus Source: PubMed Central (NIH) URL: [Link]

Application

Application Note: High-Throughput Screening Assays Utilizing the Caspase-13/4 Inhibitor Z-LEED-FMK

Introduction & Mechanistic Overview In drug discovery and immunological research, delineating the specific caspase cascades responsible for pyroptosis versus apoptosis is a critical challenge. Z-LEED-FMK (Z-Leu-Glu(OMe)-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

In drug discovery and immunological research, delineating the specific caspase cascades responsible for pyroptosis versus apoptosis is a critical challenge. Z-LEED-FMK (Z-Leu-Glu(OMe)-Glu(OMe)-Asp(OMe)-fluoromethylketone) is a potent, cell-permeable, and irreversible peptide inhibitor designed to address this. It is primarily characterized as an inhibitor of Caspase-13 and Caspase-4, while also demonstrating the ability to block Caspase-1 processing in Salmonella typhimurium-infected macrophages [1].

The inhibitor functions by covalently modifying the active-site cysteine of the target caspase. The fluoromethylketone (FMK) leaving group facilitates this irreversible alkylation, ensuring that the enzyme remains permanently inactivated even if the intracellular concentration of the inhibitor subsequently drops. In typical cellular assays, Z-LEED-FMK is applied at concentrations ranging from 10 to 20 µM [2].

Pathway Stimulus Pathogen Infection (e.g., S. typhimurium) Casp4_13 Caspase-4 / Caspase-13 Activation Stimulus->Casp4_13 Casp1 Caspase-1 Processing Casp4_13->Casp1 ZLEED Z-LEED-FMK (Irreversible Inhibitor) ZLEED->Casp4_13 ZLEED->Casp1 Pyroptosis Pyroptosis & Cytokine Release (IL-1β, IL-18) Casp1->Pyroptosis

Figure 1: Z-LEED-FMK inhibition of Caspase-4/13 and Caspase-1 mediated pyroptosis pathways.

Quantitative Data & Specificity Profile

To ensure accurate experimental design, the following table summarizes the target specificity and standard working parameters for Z-LEED-FMK in cell-based assays.

Target EnzymeTypical Working ConcentrationPrimary ApplicationCellular Context
Caspase-13 10 – 20 µMApoptosis / Pyroptosis AssaysHL60 cells, Macrophages
Caspase-4 10 – 20 µMER Stress-Induced ApoptosisCancer cell lines
Caspase-1 10 – 20 µMInhibition of ProcessingS. typhimurium-infected macrophages
Pan-Caspase > 50 µMNon-specific cross-reactivityHigh-dose toxicity controls

High-Throughput Screening (HTS) Workflow & Protocols

Self-Validating Assay Architecture

To guarantee trustworthiness and reproducibility, any HTS protocol utilizing Z-LEED-FMK must be designed as a self-validating system. This requires:

  • Positive Control (Total Inhibition): Inclusion of Z-VAD-FMK (a pan-caspase inhibitor) ensures that the observed cell death is strictly caspase-dependent.

  • Negative Control (Vehicle): 0.1% DMSO controls for solvent-induced cytotoxicity.

  • Orthogonal Validation: Relying solely on fluorogenic peptide cleavage can be misleading if a screened compound quenches fluorescence. A parallel Lactate Dehydrogenase (LDH) release assay is strictly required to confirm that biochemical caspase inhibition translates to the prevention of membrane rupture.

  • Statistical Robustness: Calculation of the Z'-factor using the DMSO and Z-VAD-FMK controls. A Z'-factor > 0.5 is mandatory to validate the assay for high-throughput screening.

Protocol 1: Cell-Based Fluorogenic HTS Assay for Caspase-13/4 Activity
  • Step 1: Cell Seeding. Seed target cells (e.g., J774.A1 macrophages) at 10,000 cells/well in a 384-well black, clear-bottom microplate.

    • Causality: Black plates with clear bottoms are chosen to minimize optical cross-talk between adjacent wells while allowing for bottom-reading fluorescence, which is critical for adherent macrophage cell lines.

  • Step 2: Inhibitor Pre-incubation. Treat cells with 20 µM Z-LEED-FMK, control inhibitors, or vehicle for 1 hour at 37°C [3].

    • Causality: Because Z-LEED-FMK is an irreversible suicide inhibitor, it must permeate the cell membrane and covalently alkylate the active-site cysteine before the apoptotic stimulus induces massive caspase cleavage. Simultaneous addition would lead to competitive binding kinetics, artificially lowering the apparent efficacy of the inhibitor.

  • Step 3: Pathway Induction. Induce pyroptosis/apoptosis using a specific stimulus (e.g., bacterial infection or staurosporine) for the required time course (typically 4–24 hours).

  • Step 4: Substrate Addition. Add a compatible fluorogenic substrate (e.g., Ac-LEED-AMC) directly to the culture media.

    • Causality: The AMC (7-Amino-4-methylcoumarin) fluorophore is highly quenched when conjugated to the peptide. Cleavage by uninhibited caspases releases free AMC, producing a highly quantifiable fluorescent signal that directly correlates with enzyme activity.

  • Step 5: Detection. Read fluorescence (Excitation 380 nm / Emission 460 nm) using an HTS-compatible microplate reader.

Protocol 2: FLICA (Fluorochrome Inhibitor of Caspases) Flow Cytometry Assay

For flow cytometry and high-content imaging, fluorescently labeled derivatives such as FAM-LEED-FMK are employed in FLICA assays. Because the reagent covalently binds only to the active enzyme, unbound molecules are easily washed away, leaving a highly specific fluorescent signal [4].

  • Step 1: Cell Treatment & Induction. Induce apoptosis/pyroptosis in the cell population.

    • Causality: Inducing cell death prior to FLICA addition ensures that caspases are fully processed into their active tetrameric forms, exposing the catalytic cysteine required for FAM-LEED-FMK binding.

  • Step 2: FAM-LEED-FMK Incubation. Add the FAM-LEED-FMK reagent to the culture media and incubate for 1 hour at 37°C.

    • Causality: This incubation period is necessary for the cell-permeable probe to enter the cytoplasm and covalently alkylate the active caspases[4].

  • Step 3: Wash Buffer Stringency. Wash the cells three times using a specialized apoptosis wash buffer.

    • Causality: Multiple stringent washes remove unbound, non-covalently associated FAM-LEED-FMK, eliminating background fluorescence and preventing false-positive signals[4].

  • Step 4: Flow Cytometric Analysis. Analyze the cell suspension via flow cytometry.

    • Causality: Analyzing in the FITC channel (Ex 488 nm / Em 530 nm) allows for single-cell quantification of caspase activity, distinguishing between distinct populations of living, apoptotic, and necrotic cells.

Workflow Plate 1. Seed Cells (384-well plate) Compound 2. Add Z-LEED-FMK (1 hr Pre-incubation) Plate->Compound Stim 3. Induce Cell Death (Pathogen/Chemical) Compound->Stim Substrate 4. Add Substrate (e.g., Ac-LEED-AMC) Stim->Substrate Read 5. Fluorescence Detection Substrate->Read

Figure 2: High-throughput screening workflow for evaluating caspase inhibition by Z-LEED-FMK.

References

  • Infection and Immunity (ASM Journals). Proinflammatory Caspase-2-Mediated Macrophage Cell Death Induced by a Rough Attenuated Brucella suis Strain. URL:[Link]

  • National Institutes of Health (PMC). Interleukin-1β converting enzyme subfamily inhibitors prevent induction of CD86 molecules by butyrate through a CREB-dependent mechanism in HL60 cells. URL:[Link]

Sources

Method

Application Note: Delineating Non-Canonical Inflammasome Pathways Using Combinatorial Caspase Inhibition with Z-LEED-FMK

Executive Summary & Mechanistic Rationale In the study of innate immunity and programmed cell death, distinguishing between canonical inflammasome activation, non-canonical pyroptosis, and apoptosis requires precise phar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the study of innate immunity and programmed cell death, distinguishing between canonical inflammasome activation, non-canonical pyroptosis, and apoptosis requires precise pharmacological intervention. Z-LEED-FMK is an irreversible, cell-permeable fluoromethylketone (FMK) peptide inhibitor that primarily targets Caspase-13 and Caspase-4[1][2]. Crucially, in murine models, it acts on Caspase-11 (the murine homolog of human Caspase-4) and has been shown to block Caspase-1 processing in macrophages infected with intracellular pathogens like S. typhimurium[2][3].

The Causality of Combinatorial Inhibition

Caspases do not operate in isolated silos; they exhibit extensive cross-talk. During Gram-negative bacterial infections, intracellular lipopolysaccharide (LPS) directly binds and activates Caspase-4/11 (the non-canonical inflammasome). This activation leads to Gasdermin D (GSDMD) cleavage (driving pyroptosis) and secondarily triggers the NLRP3/Caspase-1 canonical pathway to mature IL-1β.

Using Z-LEED-FMK in isolation inhibits Caspase-4, halting both direct pyroptosis and downstream Caspase-1 processing[3]. However, to definitively prove that a cellular response is driven by the non-canonical rather than the canonical pathway, researchers must employ a combinatorial inhibition strategy . By running parallel assays with Z-LEED-FMK (Caspase-4/13 inhibitor) and Ac-YVAD-cmk (specific Caspase-1 inhibitor), researchers can isolate the exact node of the inflammatory cascade.

Pathway LPS Intracellular LPS (Gram-negative bacteria) Casp4 Caspase-4 / 11 (Non-Canonical Inflammasome) LPS->Casp4 Casp1 Caspase-1 (Canonical Inflammasome) Casp4->Casp1 Processing Pyroptosis GSDMD Cleavage (Pyroptosis) Casp4->Pyroptosis IL1B IL-1β / IL-18 Maturation Casp1->IL1B Casp1->Pyroptosis ZLEED Z-LEED-FMK ZLEED->Casp4 YVAD Ac-YVAD-cmk YVAD->Casp1

Diagram illustrating the non-canonical inflammasome pathway and points of inhibitor intervention.

Quantitative Data: Inhibitor Matrix

To establish a self-validating experimental system, Z-LEED-FMK must be benchmarked against complementary inhibitors. The fluoromethylketone (FMK) and chloromethylketone (CMK) leaving groups act as suicide substrates, covalently binding the catalytic cysteine of the target caspase to ensure sustained inhibition during prolonged infection assays.

Table 1: Combinatorial Inhibitor Matrix for Inflammasome Profiling

InhibitorPrimary Target(s)Secondary Effects / NotesTypical Working Conc.
Z-LEED-FMK Caspase-4, Caspase-13Inhibits Caspase-1 processing downstream of Casp-4[3].20 μM
Ac-YVAD-cmk Caspase-1Isolates canonical pathway. Does not block Casp-4 mediated pyroptosis.20 μM
Z-VDVAD-FMK Caspase-2Used to rule out Caspase-2 mediated macrophage death[4].20 μM
Z-VAD-FMK Pan-caspasePositive control for total caspase blockade[4].20 - 50 μM
Z-FA-FMK Cathepsins B/LNegative control. Does not inhibit caspases; validates target specificity.20 μM

Experimental Protocol: Combinatorial Profiling in Macrophages

This protocol outlines the methodology for using Z-LEED-FMK to dissect the non-canonical inflammasome in bone marrow-derived macrophages (BMDMs) or J774.A1 cell lines infected with S. typhimurium or transfected with intracellular LPS.

Establishing a Self-Validating System

A robust protocol requires internal controls to rule out cytotoxicity and off-target effects. This workflow includes:

  • Vehicle Control: 0.1% DMSO to establish baseline cell death.

  • Negative Control: Z-FA-FMK to ensure the FMK moiety itself is not causing non-specific cellular alterations.

  • Multiplexed Readouts: Measuring both LDH release (membrane rupture/pyroptosis) and IL-1β secretion (cytokine maturation) to distinguish between GSDMD-dependent cell death and canonical cytokine processing.

Workflow Seed 1. Cell Seeding & Priming (LPS) Inhibit 2. Combinatorial Inhibitor Treatment Seed->Inhibit Infect 3. Activation (S. typhimurium) Inhibit->Infect Assay 4. Multiplex Readouts Infect->Assay

Step-by-step workflow for combinatorial caspase inhibition in macrophage infection models.

Step-by-Step Methodology

Step 1: Cell Preparation and Priming

  • Seed J774.A1 macrophages or primary BMDMs in 24-well plates at a density of 2.5×105 cells per well in complete DMEM (10% FBS)[4].

  • Incubate overnight at 37°C with 5% CO₂.

  • Causality Note: Prime the cells with extracellular LPS (100 ng/mL) for 3-4 hours. Extracellular LPS signals through TLR4 to upregulate the transcription of pro-IL-1β and pro-Caspase-11/4, which are required substrates for the subsequent non-canonical activation.

Step 2: Inhibitor Pre-treatment

  • Reconstitute Z-LEED-FMK and other inhibitors in anhydrous DMSO to a stock concentration of 20 mM.

  • Pre-treat the primed macrophages with 20 μM of the respective inhibitors (Z-LEED-FMK, Ac-YVAD-cmk, Z-VAD-FMK, or Z-FA-FMK)[3][4].

  • Incubate for 1 hour at 37°C.

  • Causality Note: The 1-hour pre-incubation is critical. Because FMK inhibitors are irreversible suicide substrates, they require time to covalently bind the active site cysteine of the basal caspases before the massive proteolytic cascade is triggered by the pathogen.

Step 3: Infection / Inflammasome Activation

  • Infect the macrophages with S. typhimurium at a Multiplicity of Infection (MOI) of 50[3]. Alternatively, deliver 2 μg/mL of LPS intracellularly using a liposomal transfection reagent to specifically trigger Caspase-4/11 without canonical pathway confounders.

  • Centrifuge the plates at 300 × g for 5 minutes to synchronize the infection, then incubate at 37°C[4].

  • Maintain the 20 μM concentration of Z-LEED-FMK (and other inhibitors) in the culture medium throughout the entire infection period to prevent newly synthesized caspases from propagating the signal.

Step 4: Multiplexed Data Acquisition

  • Supernatant Collection (1-4 hours post-infection): Centrifuge the culture plates to pellet cellular debris. Collect the supernatant.

  • LDH Assay (Pyroptosis Readout): Quantify cell death by measuring Lactate Dehydrogenase (LDH) release in the supernatant. Z-LEED-FMK should significantly reduce LDH release by preventing Caspase-4-mediated GSDMD cleavage. Ac-YVAD-cmk (Caspase-1 inhibitor) will have minimal effect on LDH release in a purely non-canonical model.

  • ELISA (Cytokine Readout): Measure IL-1β in the supernatant. Both Z-LEED-FMK and Ac-YVAD-cmk should abrogate IL-1β secretion, as Caspase-4 acts upstream to induce Caspase-1 processing[3].

  • Western Blot (Mechanistic Validation): Lyse the remaining cells. Probe for Caspase-1 (p20 subunit) and GSDMD (p30 subunit). This physically verifies that Z-LEED-FMK successfully halted the proteolytic processing of Caspase-1[2][3].

References

  • Proinflammatory Caspase-2-Mediated Macrophage Cell Death Induced by a Rough Attenuated Brucella suis Strain | Infection and Immunity ASM Journals[Link]

  • (PDF) Anti-Inflammatory Activity of PYNOD and Its Mechanism in Humans and Mice ResearchGate[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solving Z-LEED-FMK Solubility Challenges

Welcome to the technical support guide for Z-LEED-FMK. This resource is designed for researchers, scientists, and drug development professionals who utilize this potent caspase inhibitor in their experiments.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Z-LEED-FMK. This resource is designed for researchers, scientists, and drug development professionals who utilize this potent caspase inhibitor in their experiments. We understand that the unique properties of peptide-based inhibitors like Z-LEED-FMK can present challenges, particularly concerning solubility in aqueous solutions. This guide provides in-depth, field-proven insights and step-by-step protocols to help you overcome these issues, ensuring the reliability and reproducibility of your results.

Understanding the Core Challenge: Why Z-LEED-FMK Precipitates

Z-LEED-FMK is a peptide-based, irreversible inhibitor of caspases, including caspase-4 and caspase-13.[1] Like many peptide inhibitors, its structure contains hydrophobic residues, making it practically insoluble in water and aqueous buffers such as PBS.[2] The standard and most effective method for solubilization is to first create a concentrated stock solution in a non-aqueous, polar aprotic solvent.

The most common issue arises when this concentrated stock is diluted into an aqueous environment like cell culture media. The drastic change in solvent polarity causes the compound's solubility limit to be exceeded almost instantly, leading it to "crash out" or precipitate. This guide will walk you through the best practices to prevent this.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling of Z-LEED-FMK.

Q1: What is the recommended solvent for dissolving Z-LEED-FMK?

The universally recommended solvent for creating a stock solution of Z-LEED-FMK is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3][4] Z-LEED-FMK is readily soluble in DMSO at high concentrations (e.g., up to 100 mg/mL).[5] It is critical to use anhydrous DMSO, as the solvent is hygroscopic (absorbs moisture from the air). Water contamination in the DMSO will significantly reduce the solubility of Z-LEED-FMK and can be a primary cause of dissolution problems.[3][6]

Q2: How should I properly store the lyophilized powder and my DMSO stock solution?

Proper storage is crucial to maintain the inhibitor's activity and prevent degradation or solubility issues.

  • Lyophilized Powder: Upon receipt, store the powder at -20°C for long-term stability, where it can be kept for up to 3 years.[5][7]

  • DMSO Stock Solution: Once reconstituted, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4][7] Store these aliquots at -80°C for long-term stability (up to one year) or at -20°C for short-term use (up to one month).[5][7][8][9]

Q3: What is a typical working concentration for Z-LEED-FMK in cell culture?

The optimal working concentration is highly dependent on the cell type, the method of apoptosis induction, and the specific experimental goals. However, a common starting concentration used in many cell-based assays is 20 µM.[3][8] It is always recommended to perform a dose-response experiment to determine the most effective concentration for your particular system.[3] Concentrations can range from 50 nM to 100 µM.[10]

Q4: What is the maximum final concentration of DMSO I should have in my cell culture?

To minimize solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible.[7]

  • Ideal: ≤ 0.1%

  • Generally Tolerated: Up to 0.5% for many cell lines.[3]

  • Caution: Some sensitive cell lines may show toxic effects at concentrations above 0.2%.[11]

It is imperative to perform a DMSO vehicle control experiment to determine the tolerance of your specific cell line under your experimental conditions.[3]

In-Depth Troubleshooting Guide

Even with the best practices, precipitation can occur. This guide helps you diagnose and solve the problem based on when the precipitation appears.

Scenario 1: Immediate Precipitation Upon Dilution into Aqueous Media

If you observe a cloudy solution or visible precipitate immediately after adding the Z-LEED-FMK stock to your cell culture medium, the cause is almost certainly "solvent shock," where the compound rapidly exceeds its solubility limit.

Causality: Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer creates localized areas of supersaturation. The inhibitor molecules aggregate and precipitate before they can be evenly dispersed in the solution where the final DMSO concentration would be sufficient to keep them dissolved.

Solutions:

  • Pre-warm the Culture Medium: The solubility of most compounds, including Z-LEED-FMK, is temperature-dependent. Always pre-warm your cell culture medium to 37°C before adding the inhibitor.[12]

  • Employ Stepwise Dilution: This is the most effective method. Instead of a direct dilution, create an intermediate dilution in pre-warmed media. This gradually lowers the concentration of both the inhibitor and the DMSO, preventing the compound from crashing out.[12] (See Protocol 2 for a detailed example).

  • Ensure Rapid and Thorough Mixing: When adding the inhibitor (either the stock or the intermediate dilution) to the final volume, add it dropwise while gently swirling or vortexing the medium to facilitate rapid and even distribution.[3]

Scenario 2: Precipitate Forms Over Time in the Incubator

If the solution is initially clear but a precipitate forms hours or days later during incubation, the issue is related to the stability of the compound in the complex environment of the culture medium.

Causality:

  • Temperature and pH Shifts: While media is pre-warmed, the CO₂ environment of an incubator is designed to maintain a specific pH (usually ~7.4) in bicarbonate-buffered systems. Fluctuations in CO₂ or temperature can alter the pH, which in turn can affect the solubility of pH-sensitive compounds.[12][13]

  • Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if using serum). Over time, Z-LEED-FMK may interact with these components, forming insoluble complexes.[12] High concentrations of salts or proteins can effectively "salt out" the hydrophobic peptide inhibitor.[14]

Solutions:

  • Verify Incubator Conditions: Ensure your incubator's CO₂ and temperature levels are stable and correctly calibrated for your specific culture medium.[13]

  • Prepare Fresh Working Solutions: For long-term experiments, it is best to prepare the final working solution of Z-LEED-FMK immediately before adding it to your cells.[15] Avoid storing the inhibitor diluted in culture media for extended periods.

  • Conduct a Stability Test: If problems persist, you can test the stability of Z-LEED-FMK in your specific medium. Prepare a working solution, incubate it under normal experimental conditions (37°C, 5% CO₂), and visually inspect for precipitation at various time points (e.g., 2, 8, 24 hours).[7]

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow to diagnose and solve solubility issues.

G start Precipitate Observed in Z-LEED-FMK Solution q1 When did precipitation occur? start->q1 ans1_imm Immediately upon dilution into aqueous media q1->ans1_imm ans1_time Over time during incubation (37°C) q1->ans1_time cause_imm Cause: Solvent Shock / Supersaturation ans1_imm->cause_imm cause_time Causes: - Temperature/pH Instability - Interaction with Media Components ans1_time->cause_time sol_imm1 Solution 1: Use Stepwise Dilution Protocol cause_imm->sol_imm1 sol_imm2 Solution 2: Pre-warm media to 37°C cause_imm->sol_imm2 sol_imm3 Solution 3: Ensure rapid, gentle mixing cause_imm->sol_imm3 sol_time1 Solution 1: Verify incubator CO2/Temp cause_time->sol_time1 sol_time2 Solution 2: Prepare working solution fresh cause_time->sol_time2 sol_time3 Solution 3: Conduct stability test in media cause_time->sol_time3

Caption: Troubleshooting workflow for Z-LEED-FMK precipitation.

Key Experimental Protocols

Following validated protocols is essential for success.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes preparing 1 mL of a 10 mM stock solution. Adjust volumes as needed.

Materials:

  • Z-LEED-FMK TFA powder (Molecular Weight: ~804.74 g/mol )[5]

  • High-purity, anhydrous DMSO (>99.9%)[5]

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Equilibrate: Allow the vial of Z-LEED-FMK powder to equilibrate to room temperature for 15-20 minutes before opening. This prevents moisture condensation.[5]

  • Weigh: Carefully weigh out ~8.05 mg of Z-LEED-FMK TFA powder and place it into a sterile vial.

  • Dissolve: Add 1 mL of anhydrous DMSO to the vial.[5]

  • Mix Thoroughly: Cap the vial securely and vortex for 1-2 minutes until the powder is completely dissolved.[5] For stubborn powders, gentle warming to 37°C or brief sonication can aid dissolution.[3][4]

  • Inspect: Visually inspect the solution against a light source to ensure it is clear and free of any visible particulates.

  • Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile tubes. Label clearly and store immediately at -20°C (for up to 1 month) or -80°C (for up to 1 year).[5]

Protocol 2: Preparation of a 20 µM Working Solution (via Stepwise Dilution)

This protocol describes the preparation of a final 20 µM working solution from a 10 mM stock, a 500-fold dilution.

Procedure:

  • Thaw Stock: Thaw a single aliquot of the 10 mM Z-LEED-FMK DMSO stock solution at room temperature.

  • Pre-warm Medium: Ensure your complete cell culture medium (e.g., DMEM with 10% FBS) is pre-warmed to 37°C.

  • Create Intermediate Dilution:

    • Pipette 98 µL of pre-warmed medium into a sterile microcentrifuge tube.

    • Add 2 µL of the 10 mM stock solution to the medium.

    • This creates a 1:50 dilution, resulting in a 200 µM intermediate solution in 2% DMSO. Mix gently by flicking the tube or brief vortexing.

  • Create Final Dilution:

    • Add the required volume of this 200 µM intermediate solution to your final volume of cell culture medium. For example, to make 1 mL of final solution, add 100 µL of the 200 µM intermediate solution to 900 µL of pre-warmed medium.

    • This creates a final 1:10 dilution of the intermediate stock, resulting in a 20 µM working solution .

  • Verify Final DMSO Concentration: The final DMSO concentration in this example is 0.2%, which is well-tolerated by most cell lines. Always calculate your final DMSO concentration to ensure it is within an acceptable range.[11]

Z-LEED-FMK Properties at a Glance

ParameterValue / RecommendationSource(s)
Compound Type Irreversible Caspase Inhibitor[8][16][17]
Primary Targets Caspase-4, Caspase-13[1]
Commonly Used For Caspase-9 Inhibition[5][8][16]
Molecular Weight ~804.74 g/mol (TFA salt)[5][16]
Appearance White to yellow solid/powder[5]
Primary Solvent High-purity, anhydrous DMSO[3][5][7]
Solubility in DMSO ≥ 90 mg/mL[5][18]
Solubility in Water Insoluble[6]
Powder Storage 3 years at -20°C[5][16]
Stock Solution Storage 1 month at -20°C; 6-12 months at -80°C[4][5][8]
Typical Working Conc. 20 - 100 µM[3][8]
Final DMSO Conc. Recommended ≤ 0.1%; Max ≤ 0.5%[3][7]

Mechanism of Action: Irreversible Caspase Inhibition

Z-LEED-FMK is a cell-permeable peptide designed to mimic the substrate recognition sequence of its target caspases. The fluoromethylketone (FMK) group acts as a "warhead" that forms an irreversible covalent bond with the cysteine residue in the catalytic site of the caspase enzyme.[17][19] This permanently inactivates the enzyme, thereby blocking the downstream signaling cascade that leads to apoptosis.

G cluster_0 Apoptotic Signaling Cascade Apoptotic_Stimulus Apoptotic Stimulus (e.g., TRAIL, ER Stress) Initiator_Caspase Initiator Caspase (e.g., Caspase-9) Apoptotic_Stimulus->Initiator_Caspase activates Executioner_Caspase Executioner Caspase (e.g., Caspase-3) Initiator_Caspase->Executioner_Caspase activates Apoptosis Apoptosis (Cell Death) Executioner_Caspase->Apoptosis executes Z_LEED_FMK Z-LEED-FMK Z_LEED_FMK->Initiator_Caspase Inactivates

Sources

Optimization

How to determine the optimal concentration of Z-LEED-FMK

Technical Support Center: Troubleshooting & Optimizing Z-LEED-FMK Concentration Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting peptide-flu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Optimizing Z-LEED-FMK Concentration

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting peptide-fluoromethyl ketone (FMK) inhibitors in complex cell-based assays.

Z-LEED-FMK is a cell-permeable, irreversible inhibitor primarily targeting Caspase-13 and Caspase-4, while also impeding Caspase-1 processing ([1]). Determining its optimal concentration is a critical balancing act: too low, and you fail to block the target executioner caspases; too high, and you risk off-target pan-caspase inhibition and solvent (DMSO) toxicity.

Below is our definitive guide to empirically determining the optimal concentration of Z-LEED-FMK, designed to ensure your experimental protocols are robust, reproducible, and self-validating.

Core Mechanistic Fundamentals

Mechanism Stimulus Cellular Stress ProCasp Pro-Caspase-13/4 Stimulus->ProCasp Triggers ActiveCasp Active Caspase-13/4 ProCasp->ActiveCasp Cleavage Apoptosis Apoptotic Execution ActiveCasp->Apoptosis Induces Inhibitor Z-LEED-FMK Inhibitor->ActiveCasp Irreversible Binding

Fig 2. Mechanism of action: Z-LEED-FMK covalently binds active Caspase-13/4 to halt apoptosis.

Q: What is the recommended starting concentration range for Z-LEED-FMK? For most cell lines (e.g., macrophages, HeLa, or BMDCs), the effective working concentration ranges from 10 µM to 50 µM ([2]). However, because FMK inhibitors covalently bind to the active site cysteine of caspases, the optimal concentration depends heavily on the intracellular concentration of the active protease. I always recommend a preliminary titration series of 5, 10, 20, 40, and 80 µM.

Q: Why must I pre-incubate cells with Z-LEED-FMK before applying the apoptotic stimulus? Causality: Z-LEED-FMK is a competitive, irreversible inhibitor. It must permeate the cell membrane and occupy the caspase active sites before the apoptotic cascade amplifies. If you add it simultaneously with a strong stimulus, the rapid auto-activation of caspases will outpace the inhibitor's binding kinetics. A 30- to 60-minute pre-incubation is standard protocol ([3]).

Step-by-Step Methodology: The Self-Validating Optimization Protocol

To establish a reproducible assay, you must empirically determine the optimal concentration for your specific cell line. This protocol incorporates internal controls to validate that observed effects are due to specific caspase inhibition rather than solvent toxicity.

Step 1: Reagent Preparation & Storage

  • Action: Reconstitute lyophilized Z-LEED-FMK in high-purity, cell-culture grade anhydrous DMSO to create a 20 mM stock solution.

  • Causality: FMK peptides are highly susceptible to hydrolysis. Using anhydrous DMSO prevents the degradation of the fluoromethyl ketone reactive group. Store aliquots at -80°C to maintain stability.

Step 2: Cell Seeding and Equilibration

  • Action: Seed your target cells in a 96-well opaque-walled plate (typically 1x10⁴ to 2x10⁴ cells/well). Incubate overnight at 37°C, 5% CO₂.

  • Causality: Allowing cells to return to homeostasis after trypsinization or mechanical disruption ensures baseline caspase activity is minimal, preventing false-positive background noise.

Step 3: Inhibitor Titration & Pre-Incubation (The Critical Step)

  • Action: Prepare a 2X working concentration series of Z-LEED-FMK in pre-warmed culture medium. Add equal volumes to the wells to achieve final concentrations of 0, 5, 10, 20, 40, and 80 µM. Crucially, include a Z-FA-FMK negative control arm at the highest concentration (80 µM). Incubate for 30–60 minutes.

  • Causality: Pre-incubation allows the cell-permeable inhibitor to enter the cytoplasm and covalently bind the active site cysteine of basal caspases[3]. The Z-FA-FMK control validates that any observed toxicity is not merely due to the FMK moiety.

Step 4: Apoptosis Induction

  • Action: Apply your specific apoptotic stimulus (e.g., Streptococcus pneumoniae infection, viral vector, or chemical stressor) at a pre-determined EC₈₀ concentration[2].

  • Causality: Using an EC₈₀ stimulus ensures a robust apoptotic response window while preventing the system from being overwhelmed, which could mask the inhibitor's protective effects.

Step 5: Multiplexed Readout (Caspase Activity + Cell Viability)

  • Action: After the appropriate induction period, perform a multiplexed assay. First, measure specific Caspase-13/4 activity using a fluorogenic substrate. Second, measure overall cell viability using an ATP-dependent luminescent assay.

  • Causality: A self-validating system requires proving both target engagement (reduced caspase activity) and functional rescue (increased ATP/viability). If caspase activity drops but viability does not recover, the cell death is either caspase-independent or driven by alternative pathways.

Workflow Start Cell Seeding & Equilibration Stock Prepare Z-LEED-FMK Stock Start->Stock Titration Titration Series (0-80 µM) Stock->Titration PreIncubate Pre-incubation (30-60 mins) Titration->PreIncubate Stimulus Apply Apoptotic Stimulus PreIncubate->Stimulus Assay Multiplex Assay (Caspase + Viability) Stimulus->Assay Analysis Determine Optimal Concentration Assay->Analysis

Fig 1. Step-by-step workflow for empirical determination of optimal Z-LEED-FMK concentration.

Quantitative Parameters for Z-LEED-FMK Optimization

ParameterRecommended Range / ValueCritical Rationale (Causality)
Stock Concentration 10 mM – 20 mM in DMSOMinimizes the final volume of DMSO required in the culture medium.
Final DMSO Concentration ≤ 0.1% – 0.5% (v/v)Prevents solvent-induced cytotoxicity and off-target membrane permeabilization.
Working Concentration 10 µM – 50 µMBalances effective Caspase-13/4 inhibition against the risk of pan-caspase cross-reactivity.
Pre-incubation Time 30 – 60 minutesAllows sufficient time for intracellular accumulation and covalent active-site binding.
Storage Temperature -20°C (1 month) or -80°C (6 months)Prevents spontaneous hydrolysis of the reactive fluoromethyl ketone (FMK) group.

FAQ & Troubleshooting Guide: Resolving Common Experimental Issues

Issue 1: Complete loss of cell viability at high Z-LEED-FMK concentrations.

  • Q: Why are my cells dying faster when I add 80 µM of the inhibitor?

  • A (Root Cause & Solution): You are likely observing solvent toxicity or non-specific FMK toxicity. If your stock is 10 mM, an 80 µM final concentration means 0.8% DMSO in the well, which is toxic to sensitive primary cells like BMDCs. Solution: Prepare a more concentrated stock (e.g., 20 mM) to keep the final DMSO concentration below 0.5%. Additionally, always run a vehicle (DMSO-only) control and a Z-FA-FMK (Cathepsin B inhibitor / negative control peptide) arm to isolate the specific effects of Caspase-13/4 inhibition from general peptide/solvent toxicity.

Issue 2: Incomplete inhibition of cell death despite high concentrations of Z-LEED-FMK.

  • Q: I've confirmed Caspase-13/4 activity is blocked, but my cells are still undergoing apoptosis. Why?

  • A (Root Cause & Solution): The apoptotic pathway triggered by your stimulus is likely redundant or caspase-independent. For instance, certain bacterial infections (like S. pneumoniae) can induce dual death pathways: a rapid caspase-independent mechanism mediated by pneumolysin, and a delayed caspase-dependent mechanism[3]. Solution: Include a pan-caspase inhibitor (e.g., Z-VAD-FMK) as a parallel positive control. If Z-VAD-FMK halts apoptosis but Z-LEED-FMK does not, alternative executioner caspases (e.g., Caspase-3/7) are driving the cell death. If neither inhibitor works, investigate caspase-independent necrosis or pyroptosis pathways.

Issue 3: Inconsistent replicate data or loss of inhibitor efficacy over time.

  • Q: My initial experiments worked perfectly, but a month later, the same Z-LEED-FMK aliquot shows no inhibitory effect. What happened?

  • A (Root Cause & Solution): FMK inhibitors are highly susceptible to hydrolysis if exposed to moisture. Repeated freeze-thaw cycles or condensation entering the stock tube will rapidly degrade the reactive ketone group. Solution: Aliquot your reconstituted stock into single-use volumes immediately upon preparation. Store them in a desiccator at -80°C and never return a thawed aliquot to the freezer.

References

  • Title: Conserved Cysteine-Rich Domain of Paramyxovirus Simian Virus 5 V Protein Plays an Important Role in Blocking Apoptosis Source: Journal of Virology (ASM Journals) URL: [Link]

  • Title: Two Distinct Mechanisms for Induction of Dendritic Cell Apoptosis in Response to Intact Streptococcus pneumoniae Source: The Journal of Immunology URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Minimizing Z-LEED-FMK Cytotoxicity

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering unexpected cytotoxicity when using irreversible caspase inhibitors like Z-LEED-FMK.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering unexpected cytotoxicity when using irreversible caspase inhibitors like Z-LEED-FMK. While Z-LEED-FMK is a highly selective tool for inhibiting Caspase-13 and Caspase-4, its chemical architecture requires precise handling to prevent experimental artifacts.

This guide provides a mechanistic breakdown of inhibitor-induced toxicity and a self-validating framework to ensure the scientific integrity of your apoptotic and pyroptotic assays.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: I am observing unexpected cell death in my negative control group treated only with Z-LEED-FMK. What is the biochemical cause? A1: The cytotoxicity is rarely due to the inhibition of Caspase-13/4 itself, but rather stems from two distinct chemical factors: solvent toxicity and the electrophilic nature of the fluoromethyl ketone (FMK) warhead[1].

  • The Causality: Z-LEED-FMK utilizes an FMK moiety to irreversibly alkylate the catalytic cysteine residue of target caspases. However, at elevated concentrations (>50 µM), the FMK group promiscuously binds to off-target intracellular cysteine proteases[1]. For instance, polycaspase FMK inhibitors have been shown to off-target peptide:N-glycanase (NGLY1), triggering unintended autophagosome formation and autophagic cell death[2]. Furthermore, metabolic turnover of the FMK pharmacophore can generate fluoroacetate, a toxic compound that inactivates aconitase within the citric acid cycle[3].

  • Actionable Insight: Always maintain the final concentration of the solvent (DMSO) below 0.2% (v/v) to prevent membrane disruption, and cap the Z-LEED-FMK concentration at 20 µM unless empirically validated[4].

Q2: How can I definitively distinguish between caspase-dependent biological effects and Z-LEED-FMK-induced chemical cytotoxicity? A2: You must implement a self-validating control matrix using Z-FA-FMK [5].

  • The Causality: Z-FA-FMK (Z-Phe-Ala-FMK) acts as a standard negative control for caspase inhibitors. It contains the identical FMK warhead but lacks the specific peptide sequence (LEED) required for Caspase-13/4 recognition[5].

  • Actionable Insight: If cells treated with Z-FA-FMK exhibit the same level of cytotoxicity as those treated with Z-LEED-FMK, the cell death is an artifact of the FMK warhead or the DMSO vehicle. If Z-FA-FMK is non-toxic but Z-LEED-FMK causes cell death, you have uncovered a genuine biological reliance on Caspase-13/4 for cell survival.

Q3: What is the optimal working concentration for Z-LEED-FMK in in vitro cell culture? A3: The therapeutic window for Z-LEED-FMK is narrow. The standard effective concentration ranges from 5 µM to 20 µM [4]. At these levels, it effectively inhibits target caspases without triggering the NGLY1-mediated autophagy or non-specific necrosis seen at higher doses.

Part 2: Quantitative Data & Thresholds

To facilitate rapid experimental design, the following table synthesizes the expected cellular responses based on Z-LEED-FMK and DMSO concentrations.

Z-LEED-FMK ConcentrationFinal DMSO Concentration (v/v)Target Caspase-4/13 InhibitionOff-Target Cytotoxicity RiskRecommended Action
1 - 5 µM< 0.05%Partial / Cell-type dependentVery LowUse for highly sensitive primary cells.
10 - 20 µM 0.1% - 0.2% Optimal / Complete Low Standard working range for most assays.
50 µM0.5%CompleteModerate to HighRequires Z-FA-FMK control validation.
> 100 µM> 1.0%Complete (Loss of specificity)Severe (NGLY1 inhibition)Avoid. Will cause massive non-specific necrosis.
Part 3: Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, do not rely on a single concentration from literature. Use the following step-by-step workflow to empirically determine the optimal, non-toxic dose for your specific cell line.

Protocol 1: Dose-Response Optimization & Vehicle Control Setup Purpose: To identify the maximum tolerated dose (MTD) of Z-LEED-FMK that achieves target inhibition without inducing background cytotoxicity.

  • Stock Preparation: Reconstitute lyophilized Z-LEED-FMK in high-purity, anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to prevent degradation.

  • Serial Dilution: Prepare intermediate dilutions in complete culture medium to achieve 2X final concentrations (e.g., 10, 20, 40, and 100 µM). Crucial Step: Normalize the DMSO concentration across all tubes so that every well, including the 0 µM vehicle control, receives exactly 0.2% DMSO.

  • Cell Treatment: Seed cells in a 96-well plate. Add the 2X inhibitor solutions 1:1 to the existing media to reach final concentrations of 5, 10, 20, and 50 µM.

  • Incubation: Pre-incubate cells for 1 to 2 hours prior to introducing any apoptotic/pyroptotic stimulus.

  • Viability Readout: After the experimental timeframe (e.g., 24 hours), assess cytotoxicity using an LDH (Lactate Dehydrogenase) release assay, which specifically measures plasma membrane damage indicative of necrosis/toxicity.

Protocol 2: Validating Specificity using Negative Controls Purpose: To isolate the biological effect of Caspase-13/4 inhibition from the chemical toxicity of the FMK group.

  • Control Setup: Alongside your Z-LEED-FMK treated groups, establish a parallel cohort treated with Z-FA-FMK at the exact same molar concentration (e.g., 20 µM).

  • Assay Execution: Induce cell death using your standard stimulus (e.g., bacterial infection or chemical inducer).

  • Data Interpretation:

    • Valid Result: Z-LEED-FMK rescues cell viability; Z-FA-FMK does not rescue viability and does not cause baseline toxicity.

    • Invalid Result (Toxicity): Both Z-LEED-FMK and Z-FA-FMK cause high LDH release in unstimulated cells. You must lower the inhibitor concentration.

Part 4: Visualizing the Mechanism and Workflow

G cluster_target Targeted Action (5-20 µM) cluster_offtarget Off-Target Toxicity (>50 µM) Z Z-LEED-FMK Casp Caspase-4 & Caspase-13 Z->Casp NGLY Non-specific Cysteine Proteases (e.g., NGLY1) Z->NGLY High Dose Apop Inhibition of Pyroptosis/Apoptosis Casp->Apop Tox Autophagy & Cytotoxicity NGLY->Tox

Mechanism of Z-LEED-FMK target inhibition vs dose-dependent off-target cytotoxicity.

Workflow Step1 Prepare Stock (10 mM in DMSO) Step2 Serial Dilution (5, 10, 20, 50 µM) Step1->Step2 Step3 Treat Cells + Z-FA-FMK Control Step2->Step3 Step4 Viability Assay (LDH Release) Step3->Step4 Step5 Determine Optimal Non-Toxic Dose Step4->Step5

Step-by-step experimental workflow for optimizing Z-LEED-FMK concentration.

References
  • Title: Z-LEHD-FMK TFA cytotoxicity at high concentrations Source: BenchChem URL
  • Title: Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy Source: The FEBS Journal / PMC URL
  • Title: Brucella abortus Induces a Caspase-2-Dependent Macrophage Death Source: PLOS ONE URL
  • Title: Two Distinct Mechanisms for Induction of Dendritic Cell Apoptosis in Response to Intact Streptococcus pneumoniae Source: DTIC URL
  • Title: Pan Caspase fmk Inhibitor Z-VAD Source: R&D Systems URL

Sources

Optimization

Technical Support Center: Troubleshooting Z-LEED-FMK in Apoptosis and Inflammasome Research

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing Z-LEED-FMK, a fluoromethyl ketone (FMK)-derivatized peptide inhibitor.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing Z-LEED-FMK, a fluoromethyl ketone (FMK)-derivatized peptide inhibitor. While traditionally marketed as a Caspase-13 inhibitor, the use of Z-LEED-FMK is fraught with specific biochemical and phylogenetic pitfalls. This guide provides causal explanations, self-validating protocols, and troubleshooting FAQs to ensure scientific integrity in your assays.

🚨 Critical Alert: The "Ghost" Caspase-13 Pitfall

Before troubleshooting your assay, you must verify your target. In 1998, Caspase-13 (ERICE) was erroneously reported as a novel human caspase involved in receptor-mediated apoptosis (1)[1]. However, subsequent phylogenetic and genomic analyses definitively proved that Caspase-13 is not a human gene, but a bovine gene (an ortholog of human Caspase-4) (2)[2].

If you are applying Z-LEED-FMK to human cell lines (e.g., HeLa, THP-1, HEK293) expecting to inhibit "human Caspase-13," you are chasing a ghost. In human models, Z-LEED-FMK primarily acts as an inhibitor of Caspase-4 and impedes Caspase-1 processing (3)[3].

Z_LEED_FMK_Targets Z_LEED Z-LEED-FMK (Inhibitor) Human_Model Human Cell Models Z_LEED->Human_Model Applied to Bovine_Model Bovine Cell Models Z_LEED->Bovine_Model Applied to Off_Target Cathepsins & Non-specific Proteases (Toxicity at >50 µM) Z_LEED->Off_Target High Concentration Casp4 Caspase-4 (Non-canonical Inflammasome) Human_Model->Casp4 Primary Target Casp1 Caspase-1 (Canonical Inflammasome) Human_Model->Casp1 Secondary Target Ghost_Casp13 Human Caspase-13 (Does Not Exist!) Human_Model->Ghost_Casp13 Common Pitfall Casp13_Bovine Caspase-13 (True Ortholog) Bovine_Model->Casp13_Bovine Valid Target

Fig 1: Target mapping of Z-LEED-FMK highlighting the human Caspase-13 identification pitfall.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does Z-LEED-FMK lose its inhibitory efficacy in my in vitro biochemical assay over time?

Causality: The FMK (fluoromethyl ketone) moiety is an electrophilic trap designed to covalently bind the catalytic cysteine of caspases. However, FMK is highly reactive with free thiols. If your assay buffer contains reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (commonly added to preserve protease activity), the free thiols will nucleophilically attack the FMK group, prematurely inactivating the inhibitor before it can bind the caspase. Solution: Remove DTT/β-mercaptoethanol from your assay buffer entirely, or add the inhibitor directly to the enzyme immediately before introducing the substrate to minimize off-target degradation.

Q2: My cells are dying when I add Z-LEED-FMK, even without an apoptotic stimulus. Is the inhibitor toxic?

Causality: Yes, at high concentrations or prolonged exposures, FMK inhibitors exhibit significant cellular toxicity. Furthermore, Z-LEED-FMK is highly hydrophobic and requires Dimethyl Sulfoxide (DMSO) for reconstitution. If the final DMSO concentration in your culture exceeds 0.1% - 0.2% (v/v), the solvent itself will induce plasma membrane destabilization and apoptosis. Additionally, at concentrations >50 µM, FMK inhibitors lose specificity and irreversibly block off-target cysteine proteases like cathepsins and calpains, disrupting basal cellular homeostasis (4)[4]. Solution: Cap Z-LEED-FMK concentration at 10–20 µM. Ensure final DMSO concentration is ≤0.1%. Always run a vehicle-only (DMSO) control.

Q3: How can I prove the phenotypic effect I observe is due to Caspase-4/1 inhibition and not off-target cathepsin inhibition?

Causality & Trustworthiness: A self-validating experimental design requires a negative control that mimics the off-target profile without hitting the primary target. Z-FA-FMK (Z-Phe-Ala-FMK) is an FMK-peptide that does not inhibit caspases but potently inhibits lysosomal cathepsins (B, L, S). Solution: If Z-LEED-FMK blocks your phenotype but Z-FA-FMK does not, your effect is caspase-mediated. If both inhibitors block the phenotype, the effect is an off-target artifact driven by the FMK moiety's action on cathepsins.

Quantitative Data: Caspase Inhibitor Cross-Reactivity Profiles

To prevent off-target artifacts, consult the following comparative table when designing your inhibitor panels.

InhibitorPrimary Target(s)Known Off-Targets / Secondary TargetsRecommended Working Conc.Notes
Z-LEED-FMK Bovine Casp-13, Human Casp-4Human Casp-1, Cathepsins (at high doses)10 - 20 µMDo not use to study "Human Casp-13" (does not exist).
Z-YVAD-FMK Caspase-1, Caspase-4Caspase-510 - 20 µMStandard canonical inflammasome inhibitor.
Z-VAD-FMK Pan-CaspaseCathepsins, Calpains, viral 2A proteinases20 - 50 µMBroad spectrum; highly prone to off-target effects.
Z-FA-FMK Cathepsins B, L, SNone (Does not inhibit caspases)10 - 20 µMCrucial Negative Control for FMK toxicity.

Step-by-Step Methodology: Validating Z-LEED-FMK Specificity in Human Inflammasome Assays

Because Z-LEED-FMK targets Caspase-4 and impedes Caspase-1 processing in human cells, it is frequently used in non-canonical inflammasome research. Follow this self-validating protocol to ensure robust results.

Step 1: Reagent Preparation & Storage

  • Reconstitute Z-LEED-FMK powder in high-quality, anhydrous DMSO to create a 20 mM stock solution.

  • Aliquot the stock into 10 µL volumes to avoid freeze-thaw cycles, which degrade the FMK moiety. Store at -20°C.

  • Prepare a 20 mM stock of Z-FA-FMK (Negative Control) in identical conditions.

Step 2: Cell Culture & Inhibitor Pre-treatment

  • Seed THP-1 human monocytes at 1×105 cells/well in a 96-well plate. Differentiate into macrophages using 50 ng/mL PMA for 48 hours, followed by a 24-hour rest in fresh RPMI medium.

  • Divide the plate into four treatment groups: Vehicle (0.1% DMSO), Z-LEED-FMK (20 µM), Z-FA-FMK (20 µM), and Untreated.

  • Pre-incubate the cells with the respective inhibitors for exactly 1 hour at 37°C. (Note: Do not exceed 1 hour to minimize FMK-induced cytotoxicity).

Step 3: Inflammasome Activation

  • Prime the macrophages by adding 1 µg/mL Lipopolysaccharide (LPS) directly to the media for 3 hours.

  • Induce inflammasome assembly and Caspase-1/4 activation by adding 10 µM Nigericin for 45 minutes.

Step 4: Readout & Orthogonal Validation

  • Centrifuge the plate at 300 x g for 5 minutes to pellet cellular debris.

  • Collect the supernatant and quantify IL-1β release using a standard sandwich ELISA.

  • Data Interpretation: A valid result will show high IL-1β in the Vehicle and Z-FA-FMK groups, but significantly reduced IL-1β in the Z-LEED-FMK group.

  • Orthogonal Validation: To definitively prove the effect is Caspase-4/1 specific, replicate the assay using Caspase-4 siRNA knockdown instead of chemical inhibition. Chemical inhibitors should always be paired with genetic models to ensure a self-validating system.

References

  • Humke EW, Ni J, Dixit VM. "ERICE, a novel FLICE-activatable caspase." Journal of Biological Chemistry (1998). URL: [Link]

  • Koenig U, Eckhart L, Tschachler E. "Evidence that caspase-13 is not a human but a bovine gene." Biochemical and Biophysical Research Communications (2001). URL:[Link]

  • Deszcz L, et al. "Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties." PMC/NIH (2004). URL:[Link]

Sources

Troubleshooting

How to interpret unexpected results with Z-LEED-FMK

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter confounding data when using peptide-based fluoromethyl ketone (FMK) inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter confounding data when using peptide-based fluoromethyl ketone (FMK) inhibitors.

Z-LEED-FMK was originally characterized and marketed as a Caspase-13 inhibitor. However, its application in modern immunology and oncology often yields unexpected results—ranging from off-target suppression of pyroptosis to non-specific cytotoxicity. This guide is designed to deconstruct the mechanistic causality behind these anomalies and provide self-validating experimental frameworks to ensure the integrity of your data.

Section 1: Target Ambiguity & Species Specificity

Q: My reviewers questioned my use of Z-LEED-FMK as a "Caspase-13 inhibitor" in human THP-1 macrophages. Why is this problematic, and what am I actually inhibiting?

A: The primary cause of unexpected results with Z-LEED-FMK stems from a fundamental species divergence. Caspase-13 is a bovine gene; the human genome does not contain a CASP13 ortholog.

When you apply Z-LEED-FMK to human or murine cell lines, you are not inhibiting Caspase-13. In human cells, Z-LEED-FMK acts as a highly potent inhibitor of Caspase-4 [1]. Caspase-4 is an inflammatory caspase responsible for sensing intracellular lipopolysaccharide (LPS) and driving non-canonical pyroptosis. If you observe a reduction in gasdermin D (GSDMD) cleavage in human THP-1 cells treated with Z-LEED-FMK, it is due to Caspase-4 inhibition, not Caspase-13.

Q: I am studying canonical inflammasome activation. My data shows that Z-LEED-FMK completely blocked IL-1β release. Does this mean Caspase-4 is required for my pathway?

A: Not necessarily. This is a classic case of structural cross-reactivity. The active site pockets of the inflammatory caspases (Caspase-1, -4, -5, and murine -11) share significant homology. While the LEED (Leu-Glu-Glu-Asp) peptide sequence directs the inhibitor preferentially toward Caspase-4/13, it is not absolute.

Empirical data demonstrates that Z-LEED-FMK actively impedes Caspase-1 processing in Salmonella typhimurium-infected macrophages[2]. Because Caspase-1 is the direct enzyme responsible for maturing pro-IL-1β into its secretable form, the drop in IL-1β you observed is likely an off-target suppression of Caspase-1, rather than a Caspase-4 dependent mechanism.

G LPS Intracellular LPS Casp4 Caspase-4 (Non-canonical) LPS->Casp4 Activates GSDMD Gasdermin D (Pyroptosis) Casp4->GSDMD Cleaves NLRP3 NLRP3 Inflammasome Casp4->NLRP3 Triggers Casp1 Caspase-1 (Canonical) NLRP3->Casp1 Activates Casp1->GSDMD Cleaves IL1B IL-1β Release Casp1->IL1B Cleaves ZLEED Z-LEED-FMK ZLEED->Casp4 Primary Target ZLEED->Casp1 Off-Target Effect

Z-LEED-FMK targets Caspase-4 but cross-reacts with Caspase-1 in the pyroptotic pathway.

Section 2: FMK-Mediated Cytotoxicity

Q: At 50 µM, Z-LEED-FMK is causing widespread cell death instead of preventing pyroptosis. What is the mechanism of this toxicity?

A: The toxicity is driven by the Fluoromethyl Ketone (FMK) warhead, not the LEED peptide sequence. FMK is a highly reactive electrophile designed to form an irreversible covalent bond with the catalytic cysteine of the target caspase.

At high concentrations (typically >20 µM), the inhibitor escapes the thermodynamic constraints of its peptide targeting sequence. The FMK group begins to indiscriminately alkylate other intracellular thiol-containing enzymes, most notably lysosomal cathepsins. This pan-protease inhibition disrupts lysosomal function and cellular homeostasis, triggering non-specific, caspase-independent cell death.

Data Presentation: Z-LEED-FMK Target Profile

Target EnzymeSpecies ContextPrimary Biological FunctionZ-LEED-FMK Interaction Profile
Caspase-13 BovineER Stress / ApoptosisPrimary Target (High Affinity)
Caspase-4 HumanNon-canonical PyroptosisPrimary Target (High Affinity)[3]
Caspase-1 Multi-speciesCanonical InflammasomeOff-Target (Moderate Affinity)[4]
Cathepsins Multi-speciesLysosomal degradationOff-Target (High Dose >20 µM)

Section 3: Self-Validating Experimental Protocol

To definitively prove that your phenotype is due to Caspase-4 inhibition and not Caspase-1 cross-reactivity or FMK toxicity, you must employ a self-validating assay design. Do not rely on Z-LEED-FMK in isolation.

Protocol: Orthogonal Validation of Caspase-4 Inhibition

1. Reagent Preparation:

  • Reconstitute Z-LEED-FMK in anhydrous DMSO to a 10 mM stock. Aliquot into single-use tubes and store at -80°C to prevent hydrolysis of the FMK group.

  • Prepare control inhibitors: Z-FA-FMK (Cathepsin control to rule out FMK toxicity) and VX-765 or Ac-FLTD-CMK (Specific Caspase-1 inhibitors)[4].

2. Cell Pre-treatment (The "Sweet Spot" Dosing):

  • Seed human macrophages (e.g., PMA-differentiated THP-1) at 1×105 cells/well.

  • Pre-treat cells for exactly 1 hour prior to stimulation.

  • Critical Step: Use a concentration of 10 µM for Z-LEED-FMK. Exceeding 20 µM compromises specificity. Treat parallel wells with 10 µM Z-FA-FMK and 10 µM VX-765.

3. Differential Stimulation:

  • Condition A (Canonical): Prime with LPS (1 µg/mL) for 3h, then stimulate with Nigericin (10 µM) for 45 mins. This strictly activates Caspase-1.

  • Condition B (Non-canonical): Transfect intracellular LPS (2 µg/mL) using FuGENE HD for 16h. This strictly activates Caspase-4.

4. Data Interpretation Logic:

  • If Z-LEED-FMK blocks IL-1β in Condition A, you are observing Caspase-1 cross-reactivity.

  • If Z-LEED-FMK blocks GSDMD cleavage in Condition B but VX-765 does not, you have successfully isolated the Caspase-4 dependent mechanism.

  • If Z-FA-FMK causes cell death, your FMK concentration is too high and is causing off-target alkylation.

Workflow Start Unexpected Result with Z-LEED-FMK CheckDose Check Concentration Is it > 20 µM? Start->CheckDose HighDose High Dose Toxicity (Cathepsin Alkylation) CheckDose->HighDose Yes LowDose Check Species Model CheckDose->LowDose No Human Human Cells (Targeting Casp-4) LowDose->Human Human/Mouse Bovine Bovine Cells (Targeting Casp-13) LowDose->Bovine Bovine Casp1Check Verify Caspase-1 Status (Run VX-765 Control) Human->Casp1Check Assess Pyroptosis

Troubleshooting logic tree for resolving unexpected phenotypes with Z-LEED-FMK.

References

Sources

Optimization

How to handle Z-LEED-FMK degradation and storage issues

Technical Support Center: Z-LEED-FMK Stability, Storage, and Assay Troubleshooting Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical v...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Z-LEED-FMK Stability, Storage, and Assay Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical vulnerabilities of Z-LEED-FMK. This synthetic peptide is a potent, irreversible inhibitor primarily targeting caspase-13 and caspase-4, while also impeding caspase-1 processing (1)[1]. However, its efficacy is entirely dependent on the structural integrity of its fluoromethyl ketone (FMK) warhead.

Below is an in-depth, mechanistic troubleshooting guide and self-validating protocol system to ensure your experiments yield reproducible, high-fidelity data.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my Z-LEED-FMK stock lose its inhibitory efficacy after a few weeks, even when stored at -20°C? Causality & Solution: The fluoromethyl ketone (FMK) warhead is designed as a suicide substrate that covalently modifies the catalytic cysteine residue of target caspases (2)[2]. However, this electrophilic FMK group is highly susceptible to nucleophilic attack by water. If your DMSO is not strictly anhydrous, or if atmospheric moisture is introduced during repeated vial openings, the FMK moiety undergoes rapid hydrolysis, rendering the inhibitor inert. Solution: Always reconstitute the lyophilized powder in anhydrous DMSO and aliquot immediately into single-use vials to prevent freeze-thaw degradation and moisture condensation (3)[3].

Q2: I observe micro-precipitation when adding Z-LEED-FMK to my cell culture media. How does this affect my assay? Causality & Solution: The peptide backbone (Z-Leu-Glu-Glu-Asp) coupled with the benzyloxycarbonyl (Z) protecting group makes this compound highly hydrophobic. When transitioning directly from a 100% DMSO stock to an aqueous culture medium, the local concentration of the peptide exceeds its aqueous solubility limit, causing it to crash out of solution. This drastically reduces the bioavailable concentration of the inhibitor. Solution: Perform a step-wise dilution. Dilute the DMSO stock into an intermediate buffer or directly into pre-warmed culture media under vigorous vortexing. Ensure the final DMSO concentration in your assay does not exceed 0.1% to prevent solvent-induced cytotoxicity and maintain peptide solubility[3].

Q3: My in vitro caspase cleavage assay shows high background and inconsistent inhibition. Could my lysis buffer be degrading the inhibitor? Causality & Solution: Yes. In vitro caspase assay buffers frequently rely on high concentrations of reducing agents (like Dithiothreitol (DTT) or β -mercaptoethanol) to maintain the caspase's catalytic cysteine in a reduced, active state. Because the FMK group is highly reactive toward thiols, excessive DTT acts as a competitive nucleophile, scavenging and neutralizing the Z-LEED-FMK before it can bind the caspase. Solution: Optimize your reducing agents. Use the absolute minimum required DTT (typically 2 mM) and pre-incubate the caspase lysate with Z-LEED-FMK for 30 minutes before adding the fluorogenic substrate.

Part 2: Quantitative Stability Metrics

To prevent degradation, strict adherence to temperature and solvent guidelines is required.

Table 1: Z-LEED-FMK Stability and Storage Metrics

Storage StateSolvent / EnvironmentRecommended TempEstimated Stability / Half-Life
Lyophilized PowderDesiccated (Dark)-20°C to -80°C> 12 months
Stock SolutionAnhydrous DMSO-80°CUp to 6 months (single-use aliquots)[3]
Stock SolutionAnhydrous DMSO-20°CUp to 1 month[3]
Working SolutionAqueous Media (pH 7.4)37°C< 4 hours (due to FMK hydrolysis)
Working SolutionBuffer with >5mM DTT37°C< 1 hour (thiol scavenging)

Part 3: Self-Validating Experimental Protocols

Protocol A: Anhydrous Reconstitution & Aliquoting Workflow

Objective: To reconstitute Z-LEED-FMK while preserving the highly reactive FMK warhead.

  • Equilibration: Remove the lyophilized Z-LEED-FMK vial from cold storage and equilibrate to room temperature for 30 minutes in a desiccator. Causality: Prevents atmospheric moisture from condensing on the cold peptide, which would trigger immediate hydrolysis.

  • Reconstitution: Add high-purity, anhydrous DMSO to achieve a 2 mM to 10 mM stock solution (4)[4]. Vortex gently until completely dissolved.

  • Aliquoting: Dispense into 5–10 µL aliquots using light-protected, low-bind microcentrifuge tubes.

  • Storage: Store immediately at -80°C[3].

ZLEED_Workflow N1 Lyophilized Z-LEED-FMK Equilibrate to RT in desiccator N2 Reconstitute in Anhydrous DMSO (2-10 mM Stock) N1->N2 Prevents condensation N3 Aliquot into Single-Use Vials (Avoid Moisture/Light) N2->N3 Protects FMK group N4 Store at -80°C (Stable up to 6 months) N3->N4 Prevents freeze-thaw N5 Dilute in Assay Buffer (Use Immediately) N4->N5 Thaw on ice

Fig 1. Optimal reconstitution and storage workflow to prevent Z-LEED-FMK degradation.

Protocol B: Fluorometric Validation Assay (Self-Validating System)

Objective: To functionally verify that a stored aliquot of Z-LEED-FMK has not degraded prior to use in critical cell-based assays.

  • Setup Control and Test Wells: Prepare a 96-well black microplate with three conditions:

    • (A) Vehicle Control (0.1% DMSO)

    • (B) Positive Control (Active Caspase-4/13 + Substrate)

    • (C) Test Well (Active Caspase-4/13 + 10 µM Z-LEED-FMK + Substrate).

  • Pre-incubation: Incubate the enzyme with the inhibitor (Well C) or DMSO (Wells A, B) for 30 minutes at 37°C to allow covalent binding.

  • Kinetic Measurement: Add the specific fluorogenic substrate (e.g., Ac-LEVD-AFC). Measure fluorescence (Ex 400 nm / Em 505 nm) continuously for 1 hour.

  • Validation Criterion: Calculate the initial velocity ( V0​ ). Well C must demonstrate a >90% reduction in V0​ compared to Well B. If inhibition is <90%, the FMK warhead in your Z-LEED-FMK batch has degraded, and the aliquot must be discarded.

Caspase_Inhibition S1 Pro-Caspase-4 / 13 (Inactive Zymogen) S2 Active Caspase-4 / 13 (Catalytic Cysteine Exposed) S1->S2 Auto-activation S3 Inflammasome / Apoptosis (Substrate Cleavage) S2->S3 Proteolysis I1 Z-LEED-FMK (Intact FMK Warhead) I1->S2 Covalent Inhibition I2 Degraded Z-LEED-FMK (Hydrolyzed FMK) I2->S2 Fails to Bind

Fig 2. Mechanism of Caspase-4/13 inhibition by intact versus degraded Z-LEED-FMK.

Part 4: Comprehensive References

  • Title: Evidence for a Novel, Caspase-8-Independent, Fas Death Domain-Mediated Apoptotic Pathway Source: PMC (National Institutes of Health) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Z-LEED-FMK Treatment in In Vitro Cell Models

Welcome to the Application Support Center for Z-LEED-FMK. As a Senior Application Scientist, I have developed this technical guide to assist researchers and drug development professionals in optimizing caspase inhibition...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for Z-LEED-FMK. As a Senior Application Scientist, I have developed this technical guide to assist researchers and drug development professionals in optimizing caspase inhibition assays.

Z-LEED-FMK (Z-Leu-Glu-Glu-Asp-fluoromethylketone) is a potent, irreversible, and cell-permeable peptide inhibitor. While it is classically designated as an inhibitor for Caspase-13 and Caspase-4, empirical data demonstrates that it also critically impairs Caspase-1 processing during specific pathogenic challenges, such as Salmonella typhimurium infection in macrophages[1][2].

Mechanistic Pathway & Inhibitor Intervention

Before troubleshooting assay readouts, it is vital to understand the exact nodes where Z-LEED-FMK exerts its covalent inhibition. The fluoromethylketone (FMK) moiety acts as an electrophilic trap. Once the peptide sequence (LEED) guides the molecule to the target caspase, the FMK warhead forms a permanent covalent thioether bond with the active-site cysteine, irreversibly inactivating the enzyme.

ZLEED_Pathway Stimulus Pathogen Infection (e.g., S. typhimurium) Canonical Canonical Inflammasome (NLRC4/NLRP3) Stimulus->Canonical NonCanonical Non-Canonical Pathway (Intracellular LPS) Stimulus->NonCanonical Caspase1 Caspase-1 Processing Canonical->Caspase1 Caspase4_13 Caspase-4 / Caspase-13 Activation NonCanonical->Caspase4_13 Pyroptosis Gasdermin D Cleavage & Pyroptosis Caspase1->Pyroptosis Caspase4_13->Pyroptosis ZLEED Z-LEED-FMK ZLEED->Caspase1 Inhibits Processing ZLEED->Caspase4_13 Covalent Inhibition

Mechanistic intervention of Z-LEED-FMK in canonical and non-canonical inflammasome pathways.

Target Specificity & Quantitative Data

To ensure experimental integrity, researchers must account for the primary and secondary targets of Z-LEED-FMK. The inhibitor is synthesized as a methyl ester to facilitate rapid cell permeability without requiring permeabilization agents.

Target EnzymeInhibitory ActionContext / Validated Cell ModelsReference
Caspase-13 Direct covalent inhibitionBovine/Human ortholog models[1][2]
Caspase-4 Direct covalent inhibitionHuman macrophages / THP-1[1][2]
Caspase-1 Inhibits processingS. typhimurium-infected macrophages[1][2]

Standardized Experimental Protocol: Z-LEED-FMK Treatment

To ensure self-validating results, follow this standardized workflow for pre-treating cells prior to inflammasome or apoptotic stimulation.

Phase 1: Reconstitution and Storage
  • Reconstitution: Dissolve lyophilized Z-LEED-FMK in high-purity, anhydrous DMSO to create a 10 mM or 20 mM stock solution.

  • Aliquotting: Aliquot into single-use volumes (e.g., 10–20 µL). Causality Note: The FMK warhead is highly moisture-sensitive. Repeated freeze-thaw cycles will hydrolyze the warhead, rendering the inhibitor inert. Store strictly at -20°C or -80°C.

Phase 2: Cell Treatment Workflow
  • Cell Seeding: Seed target cells (e.g., THP-1 derived macrophages) in appropriate multi-well plates. Allow them to acclimate for 24 hours.

  • Inhibitor Pre-treatment: Dilute the Z-LEED-FMK stock in pre-warmed culture media. Add to cells at a final concentration of 10 µM to 50 µM (optimization required per cell line). Ensure final DMSO concentration remains ≤ 0.2% (v/v).

  • Incubation: Incubate cells with the inhibitor for 1 to 2 hours at 37°C, 5% CO2. Causality Note: This pre-incubation is critical. Because FMK inhibitors act irreversibly, they must permeate the cell membrane and bind basal or early-activated caspases before massive signal amplification and substrate cleavage occur.

  • Stimulation: Introduce the pathogenic or apoptotic stimulus (e.g., S. typhimurium infection at MOI 10).

  • Harvest & Analysis: Harvest cell lysates and supernatants. Analyze caspase activity via fluorometric assays or assess cleavage via Western Blot[3].

Workflow Step1 1. Reconstitution (Anhydrous DMSO) Step2 2. Pre-treatment (10-50 µM, 1-2 hrs) Step1->Step2 Step3 3. Stimulation (e.g., S. typhimurium) Step2->Step3 Step4 4. Harvest (Lysate & Supernatant) Step3->Step4 Step5 5. Analysis (Western Blot / Assay) Step4->Step5

Step-by-step experimental workflow for Z-LEED-FMK cellular assays.

Troubleshooting Guides & FAQs

Q1: I am observing significant cell death in my Z-LEED-FMK-only control wells. Is the inhibitor inherently toxic? Application Scientist Insight: True peptide toxicity is rare at standard working concentrations. The most common culprit is solvent toxicity . Z-LEED-FMK requires DMSO for reconstitution. If you are applying a high concentration of the inhibitor (e.g., 100 µM) from a dilute stock (e.g., 10 mM), the final DMSO concentration reaches 1%, which is highly toxic to sensitive cells like primary macrophages or Jurkat T-cells. Resolution: Always maintain the final DMSO concentration below 0.2% (preferably 0.1%). If higher inhibitor concentrations are needed, prepare a more concentrated stock (e.g., 50 mM) in anhydrous DMSO.

Q2: Z-LEED-FMK is failing to block Caspase-1 cleavage in my inflammasome assay, despite literature claiming it should. Application Scientist Insight: Z-LEED-FMK is primarily a Caspase-13/4 inhibitor. Its ability to block Caspase-1 processing is highly context-dependent and was specifically characterized in Salmonella typhimurium-infected macrophages[2]. Salmonella activates the NLRC4 inflammasome, but also triggers non-canonical pathways. If you are using a strictly NLRP3-dependent stimulus (like ATP or Nigericin), the cross-inhibition profile of Z-LEED-FMK may be insufficient compared to a direct Caspase-1 inhibitor. Resolution: Verify your inflammasome trigger. For broad caspase suppression, include a pan-caspase inhibitor like Z-VAD-FMK as a positive control. For strict canonical Caspase-1 inhibition, switch to Z-YVAD-FMK or Z-WEHD-FMK.

Q3: My fluorometric caspase activity assay shows no difference between the Z-LEED-FMK treated group and the untreated control. Why? Application Scientist Insight: This usually stems from a timing or competitive binding issue. FMK inhibitors bind irreversibly to the active site. If you add the inhibitor after the caspases have already cleaved their downstream targets, or if you add the inhibitor directly to the cell lysate simultaneously with the fluorogenic substrate, the substrate and the inhibitor will compete for the active site. Resolution: Z-LEED-FMK must be used as a pre-treatment in live cells (1-2 hours prior to stimulation) to allow the covalent bond to form before the assay substrate is introduced[3].

Q4: How do I control for potential off-target effects of the FMK warhead? Application Scientist Insight: The fluoromethylketone (FMK) group is a reactive electrophile. During prolonged incubations (>12-24 hours) or at excessively high concentrations, it can non-specifically alkylate other intracellular cysteine proteases, such as cathepsins. Resolution: To build a self-validating system, you must include a faux-inhibitor control , such as Z-FA-FMK (Z-Phe-Ala-FMK)[3]. Z-FA-FMK contains the reactive FMK moiety but lacks the specific peptide sequence required to target caspases. If Z-FA-FMK replicates the phenotype seen with Z-LEED-FMK, your results are likely due to off-target alkylation rather than specific Caspase-13/4 inhibition.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Z-LEED-FMK and Pan-Caspase Inhibitors: Precision vs. Broad-Spectrum Targeting

As drug development and molecular biology advance, the distinction between inflammatory cell death (pyroptosis) and programmed cell death (apoptosis) has become a critical focal point. Caspases—a family of cysteine-aspar...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and molecular biology advance, the distinction between inflammatory cell death (pyroptosis) and programmed cell death (apoptosis) has become a critical focal point. Caspases—a family of cysteine-aspartic proteases—are the central executioners of both pathways. For decades, researchers have relied on pan-caspase inhibitors to broadly halt cell death. However, modern experimental designs often require surgical precision to isolate specific signaling cascades.

This guide provides an in-depth comparative analysis of Z-LEED-FMK , a highly selective caspase inhibitor, against traditional pan-caspase inhibitors (such as Z-VAD-FMK). We will explore their mechanistic differences, quantitative performance, and provide a self-validating experimental protocol for their application.

Mechanistic Grounding: The Chemistry of Inhibition

Both Z-LEED-FMK and Z-VAD-FMK utilize a fluoromethylketone (FMK) warhead. The causality behind choosing an FMK-conjugated peptide lies in its mechanism of action: the FMK moiety acts as a suicide substrate, forming an irreversible covalent bond with the catalytic cysteine residue in the active site of the target caspase.

The divergence in their utility stems entirely from their peptide recognition sequences:

  • Pan-Caspase Inhibitors (e.g., Z-VAD-FMK): The Val-Ala-Asp (VAD) sequence mimics a universal cleavage site recognized by almost all caspases. Consequently, Z-VAD-FMK acts as a broad-spectrum inhibitor, effectively shutting down both the extrinsic/intrinsic apoptotic pathways and inflammatory cascades[1][2].

  • Z-LEED-FMK: The Leu-Glu-Glu-Asp (LEED) sequence is structurally tailored to the specific binding pockets of inflammatory caspases. It acts as a highly specific inhibitor for Caspase-13 and Caspase-4, while also impeding the processing of Caspase-1[3][4].

By using Z-LEED-FMK, researchers can decouple inflammatory pyroptosis from general apoptotic execution, a feat impossible with Z-VAD-FMK.

Pathway LPS Inflammatory Stimuli (e.g., LPS) Inflammasome Inflammasome Activation LPS->Inflammasome DeathLigand Death Ligands (e.g., FasL) DISC DISC / Apoptosome DeathLigand->DISC Casp1_4_13 Caspase-1, -4, -13 Inflammasome->Casp1_4_13 Casp8_9_3 Caspase-8, -9, -3 DISC->Casp8_9_3 Pyroptosis Pyroptosis Casp1_4_13->Pyroptosis Apoptosis Apoptosis Casp8_9_3->Apoptosis ZLEED Z-LEED-FMK ZLEED->Casp1_4_13 Selective ZVAD Z-VAD-FMK ZVAD->Casp1_4_13 ZVAD->Casp8_9_3 Broad

Figure 1: Signaling pathways illustrating selective vs. broad caspase inhibition.

Quantitative Data Summary

To facilitate easy comparison during assay design, the quantitative and qualitative performance metrics of both inhibitor classes are summarized below.

ParameterZ-LEED-FMKZ-VAD-FMK (Pan-Caspase)
Primary Targets Caspase-13, Caspase-4, Caspase-1[3][4]Pan-Caspase (Caspase-1 through -14)[1]
Peptide Sequence Leu-Glu-Glu-AspVal-Ala-Asp
Inhibition Mechanism Irreversible covalent binding (FMK)Irreversible covalent binding (FMK)
Apoptosis Inhibition Minimal / Off-target only at high dosesComplete (blocks intrinsic/extrinsic)[1]
Pyroptosis Inhibition HighHigh
Working Concentration 10 - 50 μM20 - 100 μM[5]

Experimental Protocols: A Self-Validating System

In molecular biology, an observed phenotype (e.g., cell survival) is meaningless without molecular proof of target engagement. As an application standard, any assay utilizing these inhibitors must be designed as a self-validating system . This requires orthogonal readouts: one to measure the phenotypic outcome (cell viability) and another to confirm the mechanistic cause (cleavage of specific downstream substrates).

Workflow: Profiling Inhibitor Specificity in Macrophages

Workflow Seed 1. Seed Cells (High Density) PreIncubate 2. Pre-incubate (Inhibitor/Vehicle) Seed->PreIncubate Stimulate 3. Stimulate (LPS or FasL) PreIncubate->Stimulate Harvest 4. Harvest (Lysate & Media) Stimulate->Harvest Analyze 5. Multiplex Analysis (LDH & Western Blot) Harvest->Analyze

Figure 2: Self-validating experimental workflow for assessing caspase inhibitor efficacy.

Step 1: Cell Preparation and Seeding

  • Action: Seed THP-1 derived macrophages or primary Bone Marrow-Derived Macrophages (BMDMs) at 1×106 cells/well in a 6-well plate.

  • Causality: High-density seeding is critical. While lower densities suffice for viability assays, high density ensures sufficient protein yield for the downstream Western blot analysis required to validate target engagement.

Step 2: Inhibitor Pre-incubation

  • Action: Treat cells with 20 μM Z-VAD-FMK, 20 μM Z-LEED-FMK, or a Vehicle Control (DMSO matched to the highest inhibitor volume) for 1 to 2 hours prior to stimulation.

  • Causality: The FMK warhead requires time to penetrate the cell membrane and covalently bind the active site cysteine of basal caspases. Pre-incubation ensures the proteases are neutralized before the rapid, exponential amplification cascade of apoptosis or pyroptosis is triggered.

Step 3: Pathway-Specific Stimulation

  • Action: Induce pyroptosis via LPS priming (1 μg/mL, 4h) followed by Nigericin (10 μM, 1h). In a parallel control plate, induce apoptosis using cross-linking[2].

  • Causality: Utilizing distinct triggers validates specificity. Z-LEED-FMK should block LPS/Nigericin-induced pyroptosis but fail to rescue FasL-induced apoptosis. Z-VAD-FMK, conversely, will rescue both[1].

Step 4: Multiplexed Readout (The Self-Validating Step)

  • Action: Collect both the culture supernatant and the cell lysates.

  • Validation A (Phenotypic): Measure Lactate Dehydrogenase (LDH) release in the supernatant to quantify membrane rupture and cell death.

  • Validation B (Mechanistic): Perform Western blotting on the lysates. Probe for cleaved Gasdermin D (GSDMD) (a specific marker of Caspase-1/4/11/13 mediated pyroptosis) and cleaved PARP (a specific marker of Caspase-3 mediated apoptosis).

  • Causality: LDH release confirms whether cell death was prevented, but it cannot distinguish between apoptosis and pyroptosis. Western blotting provides the self-validating proof: if Z-LEED-FMK prevents LDH release and blocks GSDMD cleavage while leaving PARP cleavage unaffected in apoptotic controls, you have definitively proven specific target engagement.

Conclusion

The choice between Z-LEED-FMK and pan-caspase inhibitors dictates the resolution of your experimental data. Z-VAD-FMK remains the gold standard for confirming whether a cell death phenotype is caspase-dependent overall[1]. However, when dissecting complex inflammatory networks or investigating non-canonical inflammasome activation, the broad-spectrum nature of Z-VAD-FMK becomes a liability. Z-LEED-FMK provides the necessary precision to isolate Caspase-13, Caspase-4, and Caspase-1 processing[3][4], allowing researchers to map specific inflammatory nodes without disrupting parallel apoptotic pathways.

References

  • Feng, H., Zeng, Y., Graner, M. W., Whitesell, L., & Katsanis, E. (2004). "Evidence for a Novel, Caspase-8-Independent, Fas Death Domain-Mediated Apoptotic Pathway." Journal of Biomedicine and Biotechnology, 2004(1), 41-51. Available at:[Link]

  • Wang, X., et al. (2014). "Protective Efficacy of Vitamins C and E on p,p′-DDT-Induced Cytotoxicity via the ROS-Mediated Mitochondrial Pathway and NF-κB/FasL Pathway." PLOS One. Available at:[Link]

Sources

Comparative

How to Confirm the Specificity of Z-LEED-FMK for Caspase-13/4: A Comprehensive Experimental Guide

As a Senior Application Scientist, evaluating the precise target engagement of a small-molecule inhibitor is the most critical step before scaling up any phenotypic assay. Z-LEED-FMK is a potent, cell-permeable, and irre...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the precise target engagement of a small-molecule inhibitor is the most critical step before scaling up any phenotypic assay. Z-LEED-FMK is a potent, cell-permeable, and irreversible fluoromethylketone (FMK) peptide inhibitor. While originally designed to target Caspase-13—a protease initially identified as ERICE ()[1] and later confirmed to be of bovine origin[2]—it is highly utilized today to study its human orthologue, Caspase-4 .

Human Caspase-4 plays a dual, highly specialized role in cellular biology: it drives endoplasmic reticulum (ER) stress-induced apoptosis and acts as the direct cytosolic sensor for intracellular lipopolysaccharide (LPS) in the non-canonical inflammasome pathway ()[3]. Because Caspase-4 shares significant structural homology with other inflammatory caspases (like Caspase-1 and Caspase-5), confirming the specificity of Z-LEED-FMK requires a rigorous, self-validating experimental framework.

Comparative Analysis of Caspase-4/13 Inhibitors

To prove specificity, Z-LEED-FMK must be benchmarked against alternative peptide inhibitors. The structural variation in the P1-P4 amino acid sequence dictates the binding affinity within the caspase catalytic pocket.

Quantitative Comparison Table
InhibitorPrimary TargetSecondary TargetsTarget Affinity ( IC50​ / Ki​ )Application Context
Z-LEED-FMK Caspase-13 / 4 Caspase-1 (High doses)Low nM rangeOrthogonal validation of Casp-4 pathways; bovine Casp-13 studies.
Z-LEVD-FMK Caspase-4 Caspase-1, Caspase-5~ 0.6 nMIndustry-standard reagent for human Caspase-4 ER stress blockade.
Z-YVAD-FMK Caspase-1 Caspase-4, Caspase-5< 1.0 nM (Casp-1)Canonical inflammasome blockade; used as a negative control for Casp-4.
Z-VAD-FMK Pan-caspase All CaspasesBroad spectrumGlobal apoptosis blockade; positive control for total caspase inhibition.

Causality Insight: Why use Z-LEED-FMK instead of the standard Z-LEVD-FMK? The substitution of Valine (V) with Glutamic Acid (E) at the P2 position alters the electrostatic interaction within the S2 subsite of the enzyme. This makes Z-LEED-FMK a critical orthogonal tool to rule out off-target effects that might occur when using Z-LEVD-FMK alone.

Mechanistic Signaling & Inhibition Pathway

Caspase-4/13 is activated via two distinct axes: the Unfolded Protein Response (UPR) during ER stress, and direct CARD-domain binding to intracellular LPS[4]. Z-LEED-FMK covalently binds to the catalytic cysteine of the active enzyme, preventing the cleavage of downstream effectors like Gasdermin D (GSDMD).

CaspasePathway LPS Intracellular LPS (Non-Canonical) ProCasp Pro-Caspase-4/13 LPS->ProCasp Direct Binding (CARD) ER_Stress Tunicamycin (ER Stress) ER_Stress->ProCasp UPR Signaling ActCasp Active Caspase-4/13 ProCasp->ActCasp Oligomerization GSDMD Gasdermin D (GSDMD) ActCasp->GSDMD Cleavage Apoptosis Apoptosis / Pyroptosis GSDMD->Apoptosis Pore Formation ZLEED Z-LEED-FMK ZLEED->ActCasp Covalent Inhibition

Caspase-4/13 signaling pathways and the targeted covalent inhibition mechanism of Z-LEED-FMK.

Self-Validating Experimental Protocols

A robust validation strategy requires a self-validating system: every positive readout (inhibition of Caspase-4) must be paired with a negative readout (lack of inhibition on closely related caspases) to prove true specificity.

Protocol 1: Cell-Free Recombinant Caspase Cleavage Assay

Causality: Cellular assays are easily confounded by differential membrane permeability and local inhibitor accumulation. A cell-free system isolates the direct enzyme-inhibitor interaction, allowing for the precise calculation of the biochemical IC50​ .

  • Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.2), 50 mM NaCl, 0.1% CHAPS, 10 mM EDTA, 5% Glycerol, and 10 mM DTT.

  • Enzyme Incubation: Incubate 1 U of recombinant human Caspase-4 (Target) in parallel with recombinant Caspase-1 and Caspase-3 (Counter-targets). Add titrations of Z-LEED-FMK (ranging from 0.1 nM to 10 μM) and incubate for 30 minutes at 37°C.

  • Substrate Addition: Add 50 μM of the fluorogenic substrate Ac-LEVD-AFC (for Casp-4) or Ac-DEVD-AFC (for Casp-3).

  • Kinetic Readout: Measure fluorescence (Ex 400 nm / Em 505 nm) continuously for 1 hour. Validation Logic: Specificity is confirmed only if the IC50​ of Z-LEED-FMK for Caspase-4 is at least 10-fold lower than its IC50​ for Caspase-1 and Caspase-3.

Protocol 2: ER Stress-Induced Apoptosis Rescue

Causality: Caspase-4 is uniquely mobilized during ER stress in human cells, whereas Caspase-1 is not. Tunicamycin induces ER stress by inhibiting N-linked glycosylation ()[5]. If Z-LEED-FMK is specific, it will rescue the cells; if we use a Caspase-1 specific inhibitor as a negative control, it should fail to rescue the cells.

  • Cell Culture: Seed human retinal pigment epithelial (hRPE) cells or HeLa cells to 80% confluence.

  • Inhibitor Pre-treatment: Pre-treat cells with 2 μM Z-LEED-FMK (Test), 2 μM Z-YVAD-FMK (Casp-1 Negative Control), or 2 μM Z-VAD-FMK (Pan-caspase Positive Control) for 1 hour.

  • Stress Induction: Add 10 μM Tunicamycin to induce ER stress. Incubate for 24–48 hours.

  • Quantification: Harvest cells and quantify apoptosis using Annexin V-FITC/PI flow cytometry or a TUNEL assay. Validation Logic: Z-LEED-FMK must significantly reduce the percentage of Annexin V-positive cells compared to the vehicle, while the Z-YVAD-FMK treated cells should still undergo apoptosis.

Protocol 3: Non-Canonical Inflammasome Blockade via Intracellular LPS

Causality: Human Caspase-4 functions as a direct cytosolic sensor for intracellular LPS, bypassing TLR4. This non-canonical pathway leads to Gasdermin D (GSDMD) cleavage. By delivering LPS directly into the cytosol, we isolate Caspase-4 activation from canonical inflammasome triggers.

  • Priming: Prime human THP-1 derived macrophages with 1 μg/mL Pam3CSK4 for 4 hours to upregulate pro-IL-1β and Caspase-4 expression.

  • Inhibition: Pre-treat with Z-LEED-FMK (10 μM) for 1 hour.

  • Cytosolic Delivery: Transfect cells with 2 μg/mL E. coli LPS using a transfection reagent (e.g., FuGENE HD) to deliver LPS directly to the cytosol.

  • Immunoblotting: After 16 hours, perform Western blot analysis on cell lysates for GSDMD cleavage (appearance of the p30 pore-forming fragment). Validation Logic: A highly specific Caspase-4/13 inhibitor will completely block GSDMD cleavage. To self-validate, treat a parallel well with Nigericin (a canonical Caspase-1 Uric Acid trigger); Z-LEED-FMK should not block Caspase-1 mediated pro-IL-1β cleavage at its specific IC50​ concentration.

Workflow Step1 1. Cell Culture & Priming (Pam3CSK4) Step2 2. Z-LEED-FMK Pre-treatment Step1->Step2 Step3 3. Stress Induction (Intracellular LPS) Step2->Step3 Step4 4. Specificity Readout (GSDMD Cleavage) Step3->Step4

Self-validating experimental workflow for confirming Z-LEED-FMK specificity in vitro.

Conclusion

Confirming the specificity of Z-LEED-FMK requires moving beyond simple viability assays. By combining cell-free kinetic profiling with carefully controlled phenotypic assays (ER stress rescue and non-canonical inflammasome blockade), researchers can confidently isolate Caspase-13/4 dependent mechanisms. Always employ parallel counter-screens using Caspase-1 specific (Z-YVAD-FMK) and pan-caspase (Z-VAD-FMK) inhibitors to ensure your data is driven by true target engagement rather than off-target cross-reactivity.

References

  • Humke EW, Ni J, Dixit VM. ERICE, a novel FLICE-activatable caspase. Journal of Biological Chemistry. 1998.[Link]

  • Bian ZM, Elner SG, Elner VM. Dual involvement of caspase-4 in inflammatory and ER stress-induced apoptotic responses in human retinal pigment epithelial cells. Investigative Ophthalmology & Visual Science. 2009.[Link]

  • Lagrange B, et al. Human caspase-4 detects tetra-acylated LPS and cytosolic Francisella and functions differently from murine caspase-11. Nature Communications. 2018.[Link]

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Validation

A Validation of Z-LEED-FMK's Mechanism of Action: A Comparative Guide for Caspase Inhibition

As drug development and molecular biology advance, the ability to isolate specific programmed cell death pathways has become critical. Caspases—the executioner proteases of apoptosis and pyroptosis—operate in complex, in...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and molecular biology advance, the ability to isolate specific programmed cell death pathways has become critical. Caspases—the executioner proteases of apoptosis and pyroptosis—operate in complex, interconnected cascades. For application scientists and researchers, utilizing broad-spectrum inhibitors is no longer sufficient when mapping precise molecular mechanisms.

This guide provides an authoritative, objective comparison of Z-LEED-FMK , a highly specialized caspase inhibitor, against common alternatives. It details its mechanism of action (MoA) and provides self-validating experimental protocols grounded in verifiable causality.

Mechanism of Action: The Causality of Covalent Inhibition

Z-LEED-FMK (Z-Leu-Glu-Glu-Asp-Fluoromethylketone) is a synthetic, cell-permeable peptide inhibitor specifically designed to target Caspase-13 and Caspase-4 .

The mechanistic efficacy of Z-LEED-FMK relies on its fluoromethylketone (FMK) reactive group. The FMK moiety acts as a suicide substrate. Upon entering the enzyme's active site, the FMK group irreversibly blocks caspase activity by 1[1].

The specificity of the inhibitor is dictated by its tetrapeptide sequence (LEED), which mimics the natural cleavage site recognized by Caspase-13 and Caspase-4. Beyond direct target inhibition, experimental models demonstrate that Z-LEED-FMK also 2[2]. This secondary effect is crucial for researchers studying non-canonical inflammasome activation, as halting Caspase-1 prevents the maturation and release of pro-inflammatory cytokines like IL-1β during microbial infection.

MoA Stimulus Pro-inflammatory Stimulus (e.g., LPS, Bacteria) Caspase4 Caspase-4 / Caspase-13 Activation Stimulus->Caspase4 triggers Caspase1 Caspase-1 Processing Caspase4->Caspase1 processes ZLEED Z-LEED-FMK (Covalent Inhibition) ZLEED->Caspase4 blocks active site ZLEED->Caspase1 impedes processing Pyroptosis Pyroptosis / Apoptosis Cytokine Release Caspase1->Pyroptosis induces

Z-LEED-FMK Inhibition Pathway in Caspase-Mediated Cell Death

Comparative Analysis: Z-LEED-FMK vs. Alternative Inhibitors

When designing an assay, selecting the correct inhibitor dictates the resolution of your data. While pan-caspase inhibitors are excellent for confirming general caspase dependency, they cannot isolate specific signaling branches. The table below objectively compares Z-LEED-FMK with standard alternatives.

InhibitorPeptide SequencePrimary Target(s)Application Context
Z-LEED-FMK Leu-Glu-Glu-AspCaspase-13, Caspase-4Isolating non-canonical inflammasome/pyroptosis pathways.
Z-VAD-FMK Val-Ala-AspPan-CaspaseBroad-spectrum ; initial dependency screening.
Z-DEVD-FMK Asp-Glu-Val-AspCaspase-3, Caspase-7Blocking the terminal executioner phase of apoptosis.
Z-WEHD-FMK Trp-Glu-His-AspCaspase-1, Caspase-5Direct inhibition of canonical inflammasome activation.

Experimental Validation: Self-Validating Protocols

A robust experimental design must account for the intrinsic chemical properties of FMK-derivatized peptides. Because the FMK moiety can theoretically exhibit off-target alkylation at high concentrations, a trustworthy assay requires the inclusion of a3[3]. Z-FA-FMK (Z-Phe-Ala-FMK) controls for the baseline cellular effects of the fluoromethylketone group without inhibiting caspases, ensuring that any observed cell survival is strictly due to specific caspase blockade.

Furthermore, these inhibitors are to enhance cell permeability, which dictates specific timing requirements in the workflow.

Workflow Step1 Cell Culture Preparation (e.g., Macrophages) Step2 Pre-incubation Z-LEED-FMK vs Z-FA-FMK Step1->Step2 1h prior Step3 Induction of Apoptosis (e.g., Bacterial Infection) Step2->Step3 maintains block Step4 Fluorometric Assay / Flow Cytometry Step3->Step4 harvest cells Step5 Data Analysis (IC50 Calculation) Step4->Step5 quantify viability

Experimental Workflow for Validating Z-LEED-FMK Efficacy

Step-by-Step Methodology: Flow Cytometric Validation of Apoptosis Inhibition
  • Cell Preparation & Seeding: Plate target cells (e.g., macrophages or human carcinoma cell lines) at a density of 1×105 cells/mL.

    • Causality: Ensures cells are in the exponential growth phase, preventing spontaneous, confluence-induced apoptosis from skewing baseline viability.

  • Inhibitor Pre-Incubation: Treat the experimental cohort with 50 μM Z-LEED-FMK and the control cohort with 50 μM Z-FA-FMK for 4[4].

    • Causality: Pre-incubation is critical. The methyl-esterified peptide must internalize, undergo intracellular de-esterification by endogenous esterases, and covalently bind the basal caspases before the rapid proteolytic cascade is triggered.

  • Apoptosis Induction: Introduce the pro-apoptotic or pro-pyroptotic stimulus (e.g.,5[5] or specific viral vectors).

  • Annexin V / Propidium Iodide (PI) Staining: Harvest cells, wash with cold PBS, and stain with Annexin V-FITC and PI.

    • Causality: Annexin V binds to phosphatidylserine, which 5[5] during early apoptosis. PI intercalates into DNA but only penetrates cells with compromised membranes (late apoptosis/necrosis). This dual-staining maps the exact stage at which Z-LEED-FMK halts cell death.

  • Flow Cytometry Analysis: Quantify the percentage of viable cells (Annexin V- / PI-) relative to the pan-caspase inhibitor (Z-VAD-FMK) baseline to determine the specific contribution of Caspase-13/4 to the total cell death phenotype.

Conclusion

For drug development professionals and researchers mapping inflammatory cell death, Z-LEED-FMK provides a surgical tool to isolate Caspase-13 and Caspase-4 pathways from general apoptotic noise. By adhering to strict pre-incubation protocols and utilizing faux-inhibitor controls (Z-FA-FMK), scientists can ensure their mechanistic data is both highly specific and rigorously validated.

References

  • Ambeed. "Z-VAD-FMK (Caspase Inhibitor VI)". 1

  • MedChemExpress. "Z-LEED-FMK Biological Activity". 2

  • G-Biosciences. "Caspase Inhibitors Protocol and Preparation".

  • NIH / PMC. "Evidence for a Novel, Caspase-8-Independent, Fas Death Domain-Mediated Apoptotic Pathway". 3

  • AACR Journals. "Bovine Herpesvirus 4 Induces Apoptosis of Human Carcinoma Cell Lines In vitro and In vivo". 4

  • DTIC. "Two Distinct Mechanisms for Induction of Dendritic Cell Apoptosis in Response to Intact Streptococcus pneumoniae". 5

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Comparative

A Senior Application Scientist's Guide to Dose-Response Analysis of Z-LEHD-FMK

A Comparative Framework for Evaluating Caspase-9 Inhibition in Apoptosis Research This guide provides a comprehensive, technically-grounded framework for conducting a dose-response analysis of Z-LEHD-FMK, a cornerstone i...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Framework for Evaluating Caspase-9 Inhibition in Apoptosis Research

This guide provides a comprehensive, technically-grounded framework for conducting a dose-response analysis of Z-LEHD-FMK, a cornerstone inhibitor in apoptosis research. Moving beyond a simple procedural list, we will explore the causal logic behind experimental design, contextualize Z-LEHD-FMK within the landscape of available caspase-9 inhibitors, and provide self-validating protocols to ensure data integrity and reproducibility.

The Central Role of Caspase-9 in Intrinsic Apoptosis

Apoptosis, or programmed cell death, is a critical physiological process. The intrinsic pathway, often triggered by cellular stress such as DNA damage or growth factor withdrawal, converges on the activation of caspase-9.[1][2] This process begins with the release of cytochrome c from the mitochondria into the cytosol.[3] There, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of a large protein complex known as the apoptosome.[1][4] The apoptosome recruits and facilitates the dimerization and auto-activation of pro-caspase-9.[3][5] Once active, caspase-9 acts as the apex initiator, cleaving and activating downstream executioner caspases, primarily caspase-3 and -7, which then dismantle the cell.[3][5]

Z-LEHD-FMK (Benzyloxycarbonyl-Leu-Glu-His-Asp-Fluoromethylketone) is a synthetic tetrapeptide that mimics the cleavage site recognized by caspase-9.[1][6] Its defining feature is the fluoromethylketone (FMK) group, which forms a stable, irreversible covalent bond with the cysteine residue in the catalytic site of caspase-9.[1][3] This irreversible inhibition makes Z-LEHD-FMK a potent tool for definitively blocking the intrinsic apoptotic pathway to study its upstream events and specific functions.

Intrinsic_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_Stress Cellular Stress (e.g., DNA Damage) CytoC_Mito Cytochrome c CytoC_Cyto Cytochrome c CytoC_Mito->CytoC_Cyto Release Apoptosome Apoptosome Assembly CytoC_Cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Recruitment Casp9 Active Caspase-9 ProCasp9->Casp9 Dimerization & Activation ProCasp37 Pro-Caspase-3/7 Casp9->ProCasp37 Cleavage & Activation Casp37 Active Caspase-3/7 (Executioners) ProCasp37->Casp37 Apoptosis Apoptosis Casp37->Apoptosis ZLEHD Z-LEHD-FMK ZLEHD->Casp9 Irreversible Inhibition

Figure 1. Intrinsic apoptosis pathway showing the point of irreversible inhibition of Caspase-9 by Z-LEHD-FMK.

Comparative Analysis: Z-LEHD-FMK vs. Alternative Caspase-9 Inhibitors

While Z-LEHD-FMK is a widely used standard due to its potency and irreversible mechanism, the specific demands of an experiment may necessitate alternatives.[7] The choice of inhibitor is a critical experimental decision driven by the need for reversibility, enhanced selectivity, or a different mechanism of action. For instance, studying the recovery of a signaling pathway after transient inhibition requires a reversible inhibitor, a context where Z-LEHD-FMK would be unsuitable.

InhibitorTypeMechanismPotency (IC50)Key Features & Considerations
Z-LEHD-FMK Peptide (FMK)Irreversible, Covalent[1][3]PotentCell-permeable; widely used standard for definitive pathway blockage. Not suitable for recovery studies.
Ac-LEHD-CHO Peptide (Aldehyde)Reversible, Covalent[7]~49.2 nM[7]Provides an option for transient inhibition. Good selectivity over caspases-1, -4, -5, and -8.[7]
Pen1-XBir3 Peptide Protein-derived PeptideReversible, Non-covalent[7]Not ReportedDerived from the endogenous inhibitor XIAP, offering high specificity.[7][8] Less common commercially.
Ac-LESD-CMK Peptide (CMK)Irreversible, Covalent~12 µM[7]Less potent for Caspase-9; primarily a Caspase-8 inhibitor.[7] Highlights the issue of cross-reactivity.

Designing a Robust Dose-Response Analysis

A dose-response analysis is fundamental to quantitatively characterize the efficacy of an inhibitor. The goal is to determine the concentration at which the inhibitor produces a half-maximal response, known as the IC50 (Half-maximal Inhibitory Concentration). This value is a critical metric for comparing the potency of different compounds and for selecting the appropriate concentration for subsequent experiments. A well-designed experiment is a self-validating system, incorporating all necessary controls to ensure the results are unambiguous and trustworthy.

Workflow_Dose_Response cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis prep_stock Prepare Z-LEHD-FMK Stock in DMSO seed_cells Seed Cells in 96-well Plate pre_treat Pre-treat with Z-LEHD-FMK (Serial Dilutions) & Controls seed_cells->pre_treat induce Induce Apoptosis (e.g., Staurosporine) pre_treat->induce incubate Incubate for Defined Period induce->incubate add_reagent Add Caspase-9 Assay Reagent (e.g., Caspase-Glo® 9) incubate->add_reagent measure Measure Signal (Luminescence) add_reagent->measure calculate Calculate % Inhibition vs. Positive Control measure->calculate plot Plot Dose-Response Curve & Determine IC50 calculate->plot

Figure 2. Experimental workflow for a cell-based dose-response analysis of a caspase-9 inhibitor.

Experimental Protocol: Cell-Based Caspase-9 Inhibition Assay

This protocol describes a method to determine the IC50 of Z-LEHD-FMK in a cell-based format using a commercially available luminescent assay.

1. Reagent Preparation & Handling

  • Z-LEHD-FMK Stock Solution (10 mM): Z-LEHD-FMK is soluble in DMSO.[3] To prepare a 10 mM stock, reconstitute 1 mg of Z-LEHD-FMK (MW: ~804.7 g/mol ) in 124 µL of anhydrous DMSO.[9][10]

    • Causality: Anhydrous DMSO is critical as moisture can reduce the solubility and stability of the compound.[11]

  • Storage: Aliquot the stock solution into single-use volumes and store at -80°C for long-term stability (up to 1 year) or -20°C for shorter periods.[3][12] Avoid repeated freeze-thaw cycles, which can lead to degradation and inconsistent results.[3][11]

2. Cell Culture and Seeding

  • Seed cells (e.g., Jurkat or HeLa cells) into a white-walled, clear-bottom 96-well plate at a density that ensures they are in the logarithmic growth phase and sub-confluent at the time of the assay. The optimal density must be determined empirically for each cell line.

    • Causality: White-walled plates are essential for luminescent assays to maximize the light signal and prevent crosstalk between wells.

3. Experimental Controls Setup

A robust experiment requires a full set of controls to validate the results:

  • Negative Control (Untreated): Cells with medium only. Establishes baseline caspase-9 activity.

  • Vehicle Control: Cells treated with the highest concentration of DMSO used for the inhibitor dilutions. This is crucial to confirm that the solvent itself does not affect cell viability or caspase activity.[2]

  • Positive Control (Apoptosis Induced): Cells treated with the apoptotic stimulus but no inhibitor. Represents the maximal (100%) caspase-9 activity signal.

4. Inhibitor Treatment and Apoptosis Induction

  • Serial Dilutions: Prepare a series of dilutions of Z-LEHD-FMK in pre-warmed complete cell culture medium. A typical starting range for a dose-response curve is 100 µM down to low nanomolar concentrations, using 8-12 points.

  • Pre-incubation: Remove the old medium from the cells and add the medium containing the different concentrations of Z-LEHD-FMK or vehicle control.

  • Incubate the plate for 30 minutes to 2 hours at 37°C.[2][13]

    • Causality: This pre-incubation step is essential to allow the cell-permeable inhibitor to enter the cells and bind to its intracellular target, pro-caspase-9, before the apoptotic cascade is initiated.[2]

  • Induction: Without removing the inhibitor-containing medium, add the apoptosis-inducing agent (e.g., Staurosporine, Etoposide) to all wells except the negative control. The optimal concentration and incubation time for the inducer must be determined in preliminary experiments.

  • Incubate for the required time to induce apoptosis (typically 3-6 hours).

5. Measurement of Caspase-9 Activity

  • Equilibrate the plate and the Caspase-Glo® 9 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 9 Reagent to each well.[7][14]

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[7]

  • Incubate at room temperature for 1-2 hours, protected from light.[7][15]

  • Measure the luminescence using a plate-reading luminometer.

6. Data Analysis

  • Calculate Percent Inhibition:

    • Subtract the average luminescence of the negative control (background) from all other readings.

    • The reading from the positive control (stimulus only) represents 0% inhibition.

    • Calculate % inhibition for each Z-LEHD-FMK concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))

  • Determine IC50: Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis). Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.

Example Data Layout
[Z-LEHD-FMK] (µM)Avg. Luminescence (RLU)% Inhibition
0 (Negative Control)1,500-
0 (Positive Control)85,0000%
0.0178,5007.7%
0.165,00023.9%
144,00048.9%
1010,20088.0%
1002,10097.5%

Conclusion

Z-LEHD-FMK is an indispensable tool for the specific and irreversible inhibition of caspase-9, enabling detailed investigation of the intrinsic apoptotic pathway.[1] A meticulously planned dose-response analysis, complete with the appropriate controls, is the foundational experiment for its use. It not only establishes the potency (IC50) of the inhibitor in a specific biological context but also validates the integrity of the experimental system. By understanding the mechanism of Z-LEHD-FMK and how it compares to other available tools, researchers can make informed decisions, ensuring their findings are both accurate and robust.

References

  • Caspase-9: structure, mechanisms and clinical application - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Caspase-9 - Wikipedia. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

  • Release of caspase-9 from mitochondria during neuronal apoptosis and cerebral ischemia. (n.d.). Proceedings of the National Academy of Sciences. Retrieved March 14, 2026, from [Link]

  • Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease. (2021, July 8). Frontiers in Neurology. Retrieved March 14, 2026, from [Link]

  • Caspase-9 inhibitor Z-LEHD-FMK. (n.d.). MBL. Retrieved March 14, 2026, from [Link]

  • Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease - PMC. (2021, July 9). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

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Validation

A Senior Scientist's Guide to Z-LEED-FMK: A Comparative Analysis Across Species

For researchers, scientists, and drug development professionals navigating the complexities of inflammatory pathways, the choice of a chemical probe is paramount. This guide provides an in-depth, objective comparison of...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the complexities of inflammatory pathways, the choice of a chemical probe is paramount. This guide provides an in-depth, objective comparison of Z-LEED-FMK, a notable inhibitor of inflammatory caspases. Moving beyond a simple product description, we will dissect its performance in the context of species-specific differences, benchmark it against common alternatives, and provide the field-proven experimental frameworks necessary for its rigorous evaluation.

The Mechanism of Action: Targeting the Inflammasome's Executioners

Z-LEED-FMK (N-Benzyloxycarbonyl-Leu-Glu-Glu-Asp-fluoromethylketone) is a cell-permeable, irreversible inhibitor of specific inflammatory caspases. Its tetrapeptide sequence, -LEED-, is designed to mimic the substrate recognition site of its target caspases, allowing it to enter the active site. The fluoromethylketone (FMK) group then forms a covalent bond with the catalytic cysteine residue, permanently inactivating the enzyme.

The primary targets of Z-LEED-FMK are members of the inflammatory caspase family, which are crucial components of the innate immune system. These enzymes are activated within large, multi-protein complexes called inflammasomes.[1][2] Inflammasomes assemble in response to a variety of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2][3] Once assembled, the inflammasome serves as a platform for the activation of initiator caspases.

Z-LEED-FMK is reported to be an inhibitor of caspase-4 and the lesser-known caspase-13.[4] Caspase-4 in humans, and its murine ortholog caspase-11, can directly bind to intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggering a non-canonical inflammasome pathway.[5][6] This leads to a form of inflammatory cell death called pyroptosis.

Signaling Pathway: The Non-Canonical Inflammasome

The following diagram illustrates the non-canonical inflammasome pathway and the point of inhibition by Z-LEED-FMK.

non_canonical_inflammasome LPS Intracellular LPS Caspase4_11 Pro-Caspase-4 (Human) Pro-Caspase-11 (Mouse) LPS->Caspase4_11 Direct Binding Active_Caspase4_11 Active Caspase-4/11 Caspase4_11->Active_Caspase4_11 Activation GSDMD Gasdermin D (GSDMD) Active_Caspase4_11->GSDMD Cleavage GSDMD_N GSDMD N-terminal (Pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis, IL-1β/IL-18 Release) GSDMD_N->Pyroptosis Pore Formation Z_LEED_FMK Z-LEED-FMK Z_LEED_FMK->Active_Caspase4_11 Inhibition

Caption: Non-canonical inflammasome activation and inhibition by Z-LEED-FMK.

The Critical Factor: Species-Specific Differences in Inflammatory Caspases

A researcher's choice of animal model can have profound implications for the translatability of their findings. This is particularly true when studying the inflammasome, as there are significant differences in the inflammatory caspase repertoires between species.

  • Human: Humans possess three key inflammatory caspases involved in the non-canonical pathway: caspase-4, caspase-5, and caspase-1. While both caspase-4 and -5 can sense intracellular LPS, they exhibit differential regulation and potentially non-redundant functions.[5][7] Caspase-4 is constitutively expressed in monocytes and macrophages, whereas caspase-5 expression is more strongly induced by inflammatory stimuli like LPS.[5][7]

  • Mouse: Mice, the most common model for inflammation research, do not have direct orthologs of human caspase-4 and -5. Instead, they have caspase-11, which serves a similar function in detecting intracellular LPS.[8] This is a critical distinction, as the structural and functional nuances between human caspase-4/5 and mouse caspase-11 can lead to differences in inhibitor efficacy.

  • Bovine: Caspase-13 was initially thought to be a human caspase but was later identified as a bovine ortholog of human caspase-4.[2] It is primarily expressed in immune tissues and is involved in apoptosis and inflammation in cattle.[2]

These species-specific variations in the primary targets of Z-LEED-FMK underscore the importance of careful inhibitor selection and validation in the chosen experimental system. An inhibitor that is potent against human caspase-4 may not have the same efficacy against mouse caspase-11.

A Comparative Look: Z-LEED-FMK vs. The Alternatives

To provide a comprehensive understanding of Z-LEED-FMK's utility, it is essential to compare it to other commonly used inhibitors that target inflammatory caspases.

InhibitorPrimary TargetsReversibilityKey Characteristics
Z-LEED-FMK Caspase-4, Caspase-13[4]IrreversibleTargets non-canonical inflammasome caspases. Limited public data on cross-reactivity and species-specific IC50 values.
Ac-YVAD-CMK Caspase-1[9]IrreversibleSelective for caspase-1, the central enzyme in the canonical inflammasome pathway. Widely used in in vivo studies in rodents.[10][11][12]
Belnacasan (VX-765) Caspase-1, Caspase-4[13]Reversible (active metabolite VRT-043198)Orally bioavailable prodrug with potent anti-inflammatory effects. Has been evaluated in clinical trials.
Z-VAD-FMK Pan-caspase (broad spectrum)[14][15]IrreversibleInhibits a wide range of caspases, making it useful for determining general caspase dependency but not for dissecting specific pathways.[1][16]

Note on IC50 Values: It is critical to recognize that IC50 values can vary significantly between studies due to differences in experimental conditions, such as enzyme and substrate concentrations, buffer composition, and incubation times.[17] The data presented in this guide are for comparative purposes and should be confirmed in your specific experimental setup.

Field-Proven Experimental Protocols

The trustworthiness of any study relies on robust and well-validated methodologies. Below are detailed protocols for assessing the efficacy of Z-LEED-FMK and other caspase inhibitors.

Protocol 1: In Vitro Caspase Activity Assay (Fluorometric)

This assay provides a quantitative measure of an inhibitor's ability to block the enzymatic activity of a purified caspase or caspase activity in cell lysates.

The "Why": A fluorometric assay is highly sensitive and allows for kinetic measurements, providing detailed information on the inhibitor's potency (e.g., IC50 determination). Using a specific fluorogenic substrate for the caspase of interest (e.g., a substrate for caspase-4) is crucial for assessing inhibitor selectivity.

Materials:

  • Purified recombinant active caspase (e.g., human caspase-4)

  • Caspase inhibitor (e.g., Z-LEED-FMK)

  • Fluorogenic caspase substrate (e.g., specific for caspase-4)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose)[1]

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of Z-LEED-FMK in the assay buffer. Also, prepare a vehicle control (e.g., DMSO).

  • Enzyme Preparation: Dilute the purified active caspase to the desired concentration in cold assay buffer.

  • Assay Setup: In the 96-well plate, add the diluted inhibitor solutions and the vehicle control.

  • Enzyme Addition: Add the diluted active caspase to each well.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic substrate to all wells to initiate the reaction.

  • Measurement: Immediately begin reading the fluorescence intensity kinetically over 30-60 minutes using a microplate reader (e.g., excitation/emission wavelengths appropriate for the substrate).

  • Data Analysis: Calculate the rate of substrate cleavage (slope of the linear portion of the kinetic curve). Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Experimental Workflow: IC50 Determination

ic50_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Dilution Prepare serial dilutions of Z-LEED-FMK Add_Inhibitor Add inhibitor/vehicle to 96-well plate Inhibitor_Dilution->Add_Inhibitor Enzyme_Prep Dilute purified active caspase Add_Enzyme Add diluted caspase to wells Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare fluorogenic substrate solution Add_Substrate Add substrate to initiate reaction Substrate_Prep->Add_Substrate Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C (15-30 min) Add_Enzyme->Incubate Incubate->Add_Substrate Read_Fluorescence Read fluorescence kinetically Add_Substrate->Read_Fluorescence Calculate_Rates Calculate substrate cleavage rates Read_Fluorescence->Calculate_Rates Calculate_Inhibition % Inhibition vs. vehicle control Calculate_Rates->Calculate_Inhibition Plot_Curve Plot dose-response curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: Workflow for in vitro determination of an inhibitor's IC50 value.

Protocol 2: Cell-Based Pyroptosis Assay (LDH Release)

This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the cell culture supernatant as an indicator of plasma membrane rupture, a hallmark of pyroptosis.

The "Why": An LDH assay is a reliable and straightforward method to quantify lytic cell death. It provides a functional readout of the inhibitor's ability to prevent pyroptosis in a cellular context, which is more physiologically relevant than a cell-free enzyme assay.

Materials:

  • Immune cells (e.g., human monocytic THP-1 cells or mouse bone marrow-derived macrophages)

  • Cell culture medium and supplements

  • PMA (for THP-1 differentiation)

  • LPS (inflammasome priming agent)

  • Nigericin or ATP (inflammasome activation agent)

  • Z-LEED-FMK or other inhibitors

  • LDH cytotoxicity assay kit

  • 96-well clear-bottom plates

Procedure:

  • Cell Seeding and Differentiation: Seed cells in a 96-well plate. For THP-1 cells, differentiate into macrophage-like cells with PMA for 48-72 hours.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of Z-LEED-FMK or a vehicle control for 1-2 hours.

  • Inflammasome Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of inflammasome components.

  • Inflammasome Activation (Signal 2): Induce pyroptosis by treating the cells with an activator like nigericin or ATP.

  • Supernatant Collection: After an appropriate incubation time (e.g., 1-2 hours), centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Measurement: Perform the LDH assay on the collected supernatants according to the manufacturer's instructions. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength.

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Data Analysis: Calculate the percentage of cytotoxicity (LDH release) for each condition, corrected for the background and normalized to the maximum release. Plot the results to determine the inhibitor's effect on pyroptosis.

Conclusion and Future Perspectives

Z-LEED-FMK presents a valuable tool for the investigation of the non-canonical inflammasome pathway, particularly in systems expressing its targets, caspase-4 and caspase-13. However, this guide emphasizes that no inhibitor should be used as a "magic bullet." The significant species-specific differences in inflammatory caspases necessitate a thoughtful and critical approach to experimental design and data interpretation.

For researchers working in human or bovine systems, Z-LEED-FMK may offer a targeted approach to dissecting the roles of caspase-4 and -13. In murine models, its efficacy against caspase-11 should be empirically determined, and alternatives like Ac-YVAD-CMK for the canonical pathway or broad-spectrum inhibitors like Z-VAD-FMK may be more appropriate depending on the research question.

The future of inflammasome research will likely involve the development of even more specific and potent inhibitors with well-characterized species cross-reactivity. Until then, the rigorous, comparative, and well-controlled application of existing tools like Z-LEED-FMK, guided by the principles outlined in this guide, will be essential for advancing our understanding of inflammation and inflammatory diseases.

References

  • Boster Biological Technology. (n.d.). Inflammasome Signaling Pathway. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Caspase 13. Retrieved from [Link]

  • Yun, M., & Yi, Y. S. (2019). Structures of human and mouse inflammatory caspases. ResearchGate. Retrieved from [Link]

  • Goretzko, J., Duffy, C., & Reen, F. J. (2022). The non-canonical inflammasome activators Caspase-4 and Caspase-5 are differentially regulated during immunosuppression-associated organ damage. Frontiers in Immunology, 13, 965589.
  • O'Dea, K., & O'Riordan, D. (2022). Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease. Frontiers in Immunology, 13, 840808.
  • Tawa, G. J., et al. (2020). Human inflammatory caspase-4 and caspase-5, like murine caspase-11, prefer gasdermin D as a substrate. However, caspase-4 contrasts to caspase-5 on its activity towards pro-interleukin-18. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023, August 29). Caspase 11. Retrieved from [Link]

  • Wikipedia. (2024, March 5). Caspase. Retrieved from [Link]

  • Fischer, U., & Wappler, A. (2024). Caspase-5: Structure, Pro-Inflammatory Activity and Evolution. MDPI. Retrieved from [Link]

  • Fu, P., et al. (2023). Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice. Frontiers in Pharmacology, 14, 1184588.
  • PubMed. (2023, August 1). Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE-/- mice. Retrieved from [Link]

  • Covalab. (n.d.). Caspase-13 antibody. Retrieved from [Link]

  • Li, Y., et al. (2019). The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. Frontiers in Immunology, 10, 1787.
  • Bourne, C., et al. (2025). Summary of caspase inhibitor IC50 values for data depicted in figures... ResearchGate. Retrieved from [Link]

  • Thornberry, N. A., & Lazebnik, Y. (1998). Caspases: enemies within. Science, 281(5381), 1312-1316.
  • Dolle, A., et al. (2019). Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation. PubMed. Retrieved from [Link]

  • Shapiro, A. B. (2023, September 8). The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value? ResearchGate. Retrieved from [Link]

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Comparative

A comparison of the stability of Z-LEED-FMK with other inhibitors

As a Senior Application Scientist, I frequently observe researchers struggling with inconsistent pyroptosis or apoptosis data during longitudinal studies. Often, the root cause is not the biological model itself, but the...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe researchers struggling with inconsistent pyroptosis or apoptosis data during longitudinal studies. Often, the root cause is not the biological model itself, but the degradation of reversible or unstable chemical inhibitors in the culture media. When investigating inflammatory cascades—particularly those driven by ER stress or bacterial infections like Salmonella typhimurium—selecting an inhibitor with high aqueous stability and irreversible binding kinetics is non-negotiable.

Z-LEED-FMK is a specialized, cell-permeable peptide inhibitor designed to target Caspase-13 and its human ortholog, Caspase-4[1]. This guide objectively compares the chemical stability and performance of Z-LEED-FMK against other common caspase inhibitors, providing the mechanistic causality and self-validating protocols necessary for robust experimental design.

Mechanistic Foundations of Z-LEED-FMK Stability

The superior stability of Z-LEED-FMK in both in vitro and in vivo applications is dictated by its tripartite structural design:

  • The "Z" Capping Group (Benzyloxycarbonyl): Uncapped peptides are rapidly degraded by exopeptidases present in serum-supplemented culture media. The N-terminal Z-group sterically shields the peptide backbone, drastically extending its half-life in biological fluids[2].

  • O-Methylation: The acidic side chains (glutamic acid and aspartic acid) in the LEED sequence are typically O-methylated. This modification serves a dual purpose: it increases the lipophilicity of the molecule for rapid plasma membrane penetration and prevents premature proteolytic cleavage[3].

  • The FMK Warhead (Fluoromethylketone): The choice of the C-terminal reactive group is the primary determinant of stability. Fluorine is a highly electronegative leaving group that enables the formation of an irreversible thioether bond with the catalytic cysteine of Caspase-4/13. Crucially, FMK is less chemically reactive than chloromethylketones (CMK), meaning it resists spontaneous hydrolysis in aqueous buffers while maintaining high target affinity[4].

CaspasePathway cluster_ER ER Stress / Infection (e.g., S. typhimurium) Stress Intracellular Stressors Casp4_13 Pro-Caspase-4 / 13 Stress->Casp4_13 Triggers ActiveCasp Active Caspase-4 / 13 Casp4_13->ActiveCasp Cleavage Pyroptosis Inflammation / Pyroptosis ActiveCasp->Pyroptosis Execution ZLEED Z-LEED-FMK ZLEED->ActiveCasp Irreversible Covalent Binding

Fig 1. Z-LEED-FMK mechanism of action in inhibiting Caspase-4/13-mediated pyroptosis and inflammation.

Comparative Stability Profile: Z-LEED-FMK vs. Alternatives

When designing an assay, researchers must weigh target specificity against chemical stability. While broad-spectrum inhibitors like Z-VAD-FMK share the same stable backbone, they introduce significant off-target liabilities, such as the unintended induction of RIPK1/RIPK3-dependent necroptosis[5]. Conversely, sequence-specific aldehyde inhibitors (like Ac-LEVD-CHO ) offer specificity but fail in long-term assays due to rapid oxidation and the reversible nature of their hemiacetal bonds[4].

Quantitative Performance & Stability Comparison
InhibitorTarget SpecificityReactive GroupBinding KineticsAqueous Stability (In Vitro)Off-Target Liability
Z-LEED-FMK Caspase-4, Caspase-13Fluoromethylketone (FMK)IrreversibleHigh (>48h in media)Low
Z-VAD-FMK Pan-CaspaseFluoromethylketone (FMK)IrreversibleHigh (>48h in media)High (Induces necroptosis)
Ac-LEVD-CHO Caspase-4Aldehyde (CHO)ReversibleLow (<4h, prone to oxidation)Low
Ac-FLTD-CMK Caspase-1, 4, 5Chloromethylketone (CMK)IrreversibleModerate (Rapid hydrolysis)Moderate (Alkylation)
Z-LEHD-FMK Caspase-9Fluoromethylketone (FMK)IrreversibleHigh (>48h in media)Low

Data synthesized from comparative stability analyses of FMK, CHO, and CMK functional groups[4][5].

Experimental Protocol: Longitudinal Stability & Inhibition Assay

To truly trust your data, your experimental design must be self-validating. The following protocol outlines how to evaluate the sustained stability of Z-LEED-FMK in a macrophage infection model, utilizing a negative control to rule out off-target artifacts.

Phase 1: Reconstitution and Preservation

Causality Check: Trace moisture in standard laboratory DMSO will prematurely hydrolyze the FMK moiety, destroying the inhibitor before it reaches the cells.

  • Reconstitute lyophilized Z-LEED-FMK in high-purity (ACS grade), anhydrous DMSO to yield a 20 mM stock solution[3].

  • Immediately divide into 10 µL single-use aliquots and store at -20°C in a desiccator. Never subject FMK inhibitors to freeze-thaw cycles [3].

Phase 2: Cell Culture and Pre-treatment

Causality Check: FMK inhibitors can exhibit cross-reactivity with lysosomal cathepsins (B and L). Including Z-FA-FMK (a cathepsin inhibitor that does not affect caspases) as a negative control ensures the observed phenotype is strictly due to Caspase-4/13 inhibition[2].

  • Seed J774A.1 macrophages in a 96-well plate at 2×105 cells/well.

  • Dilute the 20 mM Z-LEED-FMK stock 1:1000 in pre-warmed culture media (final concentration: 20 µM). Ensure final DMSO concentration remains ≤0.1% to prevent solvent toxicity[3].

  • Pre-treat designated wells with 20 µM Z-LEED-FMK, 20 µM Z-FA-FMK (Negative Control), or Vehicle (0.1% DMSO) for 1 hour prior to induction[2][6].

Phase 3: Induction and Longitudinal Readout
  • Induce Caspase-4 activation by infecting macrophages with S. typhimurium (MOI 10)[1].

  • Harvest supernatants at 12h, 24h, and 48h post-infection.

  • Quantify pyroptosis via an LDH (Lactate Dehydrogenase) release assay.

  • Validation: Because Z-LEED-FMK forms an irreversible covalent bond and resists aqueous degradation, LDH release should remain suppressed even at the 48h mark without the need to replenish the inhibitor in the media.

Workflow Step1 1. Reconstitution 20 mM in Anhydrous DMSO Step2 2. Aliquot & Storage -20°C, Avoid Freeze-Thaw Step1->Step2 Step3 3. Cell Culture Pre-treatment 20 µM Z-LEED-FMK (1h prior) Step2->Step3 Step4 4. Induce Apoptosis/Stress e.g., S. typhimurium infection Step3->Step4 Step5 5. Longitudinal Assay Harvest at 12h, 24h, 48h Step4->Step5 Step6 6. Validation Readout LDH Release & Western Blot Step5->Step6

Fig 2. Standardized experimental workflow for longitudinal stability and efficacy evaluation.

References

  • Infection and Immunity (ASM Journals). "Proinflammatory Caspase-2-Mediated Macrophage Cell Death Induced by a Rough Attenuated Brucella suis Strain".[Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Caspase-13 Inhibitor Z-LEED-FMK: An Operational and Safety Protocol

This document provides a comprehensive guide for the safe handling and proper disposal of the Caspase-13 inhibitor, Z-LEED-FMK. As a vital tool for researchers investigating inflammatory and apoptotic pathways, ensuring...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the safe handling and proper disposal of the Caspase-13 inhibitor, Z-LEED-FMK. As a vital tool for researchers investigating inflammatory and apoptotic pathways, ensuring its responsible management from acquisition to disposal is paramount for laboratory safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step instructions grounded in established safety protocols for peptide-based inhibitors.

Hazard Assessment and Compound Profile

Z-LEED-FMK is a specific inhibitor of Caspase-13 and its human orthologue, Caspase-4.[1][2] Like other fluoromethyl ketone (FMK)-based peptide inhibitors, it functions by forming an irreversible covalent bond with the active site of the caspase enzyme.[3] While a specific Safety Data Sheet (SDS) for Z-LEED-FMK is not consistently available, data from structurally related compounds and general best practices for handling potent, cell-permeable peptide inhibitors necessitate treating it as a hazardous substance.[4][5] The primary routes of potential exposure are inhalation of the lyophilized powder, and skin or eye contact with the powder or dissolved solutions.[4]

The trifluoroacetic acid (TFA) salt form, which can be present in similar compounds, is corrosive and poses a threat to aquatic life, reinforcing the need for meticulous disposal procedures.[5]

Table 1: Key Data for Structurally Related Caspase Inhibitors

PropertyValue (for Z-LEVD-FMK)Value (for Z-LEHD-FMK TFA)
CAS Number 1135688-25-3524746-03-0
Molecular Formula C₃₀H₄₃FN₄O₉C₃₄H₄₄F₄N₆O₁₂
Molecular Weight 626.68 g/mol 804.74 g/mol
Typical Solvent DMSODMSO
Storage (Powder) -20°C-20°C for up to 3 years
Storage (Solvent) -80°C-80°C for up to 1 year
Data sourced from BenchChem.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to a strict PPE protocol is non-negotiable when handling Z-LEED-FMK in any form. It serves as the primary barrier against accidental exposure.[6][7]

  • Eye Protection: Wear chemical safety goggles with side shields or a full-face shield to protect against splashes, particularly when reconstituting the lyophilized powder or handling solutions.[4]

  • Hand Protection: Use chemically resistant, disposable gloves, such as nitrile. Inspect gloves for any tears or perforations before use and change them immediately if contamination occurs.[5][6]

  • Body Protection: A standard laboratory coat is required to protect skin and clothing from spills.[7]

  • Respiratory Protection: When handling the lyophilized powder, which can easily become aerosolized, all work must be conducted within a certified chemical fume hood or biological safety cabinet to prevent inhalation.[4][6]

Operational Plan: A Systematic Workflow for Safe Handling

A methodical approach from receipt to disposal is crucial for maintaining a safe laboratory environment and ensuring the integrity of the compound.[4][7]

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.[4]

  • Storage (Lyophilized Powder): Store the tightly sealed vial in a freezer at -20°C, protected from bright light. Peptides containing certain amino acids can be hygroscopic (absorb moisture), which can decrease stability.[8][9] Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[9]

  • Storage (Solutions): The shelf-life of peptides in solution is limited.[8] For reconstituted solutions, prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7][8] Store these aliquots at -80°C in tightly sealed, light-protected vials.[4]

  • Work Area: Conduct all weighing and dissolution of the powdered compound inside a chemical fume hood.[4][7]

  • Weighing: Quickly weigh the required amount of powder.[9]

  • Dissolution: Z-LEED-FMK is typically dissolved in dimethyl sulfoxide (DMSO).[4] Add the solvent slowly to the powder to avoid splashing. Gently vortex to ensure the peptide is fully dissolved.[4][7]

  • Labeling: Clearly label each stock or aliquot vial with the compound name, concentration, solvent, and date of preparation.[4]

The Core Directive: Proper Disposal Procedures

The disposal of Z-LEED-FMK and all contaminated materials must comply with local, state, and federal regulations for hazardous chemical waste.[4][6] Never pour solutions down the drain or discard solid waste in regular trash. [6][7]

G cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Storage cluster_2 Final Disposal start Experiment Complete waste_id Identify Contaminated Materials (Gloves, Tips, Tubes, Vials, Media) start->waste_id segregate Segregate Waste Streams waste_id->segregate solid_waste Solid Waste Container (Clearly Labeled 'Hazardous Waste') segregate->solid_waste Solids liquid_waste Liquid Waste Container (Clearly Labeled 'Hazardous Waste') segregate->liquid_waste Liquids saa Store Sealed Containers in Designated Satellite Accumulation Area (SAA) solid_waste->saa liquid_waste->saa request Complete & Submit Hazardous Waste Pickup Request saa->request pickup Waste Collected by Environmental Health & Safety (EHS) request->pickup G LPS LPS (Lipopolysaccharide) (intracellular) ProCasp4 Pro-Caspase-4 LPS->ProCasp4 binds to CARD domain Casp4 Active Caspase-4 ProCasp4->Casp4 oligomerization & autoproteolysis GSDMD Gasdermin-D (GSDMD) Casp4->GSDMD cleaves ProIL1b Pro-IL-1β Casp4->ProIL1b cleaves GSDMD_N GSDMD N-terminal (pore-forming) GSDMD->GSDMD_N Membrane Plasma Membrane Pore Formation GSDMD_N->Membrane Pyroptosis Pyroptosis (Inflammatory Cell Death) Membrane->Pyroptosis Release Cytokine Release Membrane->Release allows IL1b Active IL-1β (Pro-inflammatory Cytokine) ProIL1b->IL1b IL1b->Release ZLEED Z-LEED-FMK ZLEED->Casp4 irreversibly inhibits

Caption: Non-canonical inflammasome pathway and the inhibitory action of Z-LEED-FMK.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical. [6][7]

  • Spill Management:

    • Evacuate the immediate area.

    • Wearing full PPE, cover the spill with an absorbent, inert material (e.g., vermiculite or sand). [7] 3. Carefully collect the absorbed material and debris using non-sparking tools and place it into a sealed, labeled hazardous waste container. [7] 4. Clean the spill area with a suitable decontaminating solution, and collect the cleaning materials as hazardous waste.

  • First Aid Measures:

    • Inhalation: Move the individual to fresh air immediately. Seek medical attention. [7] * Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. [7][10]Seek medical attention if irritation develops.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes using an eyewash station, holding the eyelids open. Seek immediate medical attention. [7][10] * Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [10] By adhering to these rigorous handling and disposal protocols, researchers can safely utilize Z-LEED-FMK while protecting themselves, their colleagues, and the environment.

References

  • Title: Caspase 13 Source: Wikipedia URL: [Link]

  • Title: Caspases as Targets for Anti-Inflammatory and Anti-Apoptotic Drug Discovery Source: ACS Publications - Journal of Medicinal Chemistry URL: [Link]

  • Title: The potential for caspases in drug discovery Source: National Institutes of Health (NIH) - PMC URL: [Link]

  • Title: Caspases as Targets for Drug Development Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: SAFETY DATA SHEET Source: nww.nd.gov URL: [Link]

  • Title: Caspase-9 inhibitor Z-LEHD-FMK Source: Medical & Biological Laboratories Co., Ltd. URL: [https://ruo.mbl.co.jp/product/antibody/ caspase-inhibitor/4810-510.html]([Link] caspase-inhibitor/4810-510.html)

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]

  • Title: Peptide Handling, dissolution & Storage Source: Nibsc.org URL: [Link]

  • Title: Chemical Waste Management for Laboratories Source: Physikalisch-Technische Bundesanstalt URL: [Link]

  • Title: Caspase - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Guidelines: Handling and Disposal of Chemicals Source: Purdue University Engineering URL: [Link]

  • Title: Caspase Functions in Cell Death and Disease Source: National Institutes of Health (NIH) - PMC URL: [Link]

  • Title: Peptide Storage and Handling Guidelines Source: GenScript URL: [Link]

  • Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES Source: University of Pennsylvania URL: [Link]

  • Title: Safety Data Sheet Source: Cepham Life Sciences URL: [Link]

  • Title: A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations Source: MDPI URL: [Link]

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: US EPA URL: [Link]

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